Garenoxacin
Description
This compound, a quinolone antibiotic, is being investigated for the treatment of gram-positive and gram-negative bacterial infections.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a des-fluoro(6) quinolone with antibacterial activity
See also: this compound Mesylate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |
| Record name | Garenoxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30173135 | |
| Record name | Garenoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-75-6 | |
| Record name | Garenoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garenoxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Garenoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Garenoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARENOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Garenoxacin's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin (B1674628), a des-fluoro(6)-quinolone, stands as a potent antibacterial agent with a broad spectrum of activity against clinically significant Gram-positive pathogens, including strains resistant to other antibiotics.[1][2][3][4] Its unique structural features contribute to an enhanced mechanism of action, primarily targeting bacterial DNA replication and repair processes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy against Gram-positive bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
This compound exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and chromosome segregation. By forming a stable complex with the enzyme and cleaved DNA, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[5]
DNA Gyrase Inhibition
DNA gyrase, composed of GyrA and GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for relieving the torsional stress that arises during DNA replication and transcription. This compound targets the GyrA subunit, interfering with its DNA cleavage and re-ligation activity.
Topoisomerase IV Inhibition
Topoisomerase IV, comprised of ParC and ParE subunits, plays a critical role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. This compound's inhibition of topoisomerase IV, primarily through its interaction with the ParC subunit, prevents proper chromosome segregation, leading to cell division arrest.
The dual-targeting nature of this compound is a key contributor to its potent activity and a lower propensity for the development of resistance compared to other fluoroquinolones.
Quantitative Analysis of In Vitro Activity
The in vitro potency of this compound against a wide range of Gram-positive bacteria has been extensively documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its antibacterial activity.
Table 1: this compound MICs for Staphylococcus aureus
| Organism (n) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | ≤0.03 - 0.25 | 0.03 - 0.06 | 0.03 - 0.06 | Levofloxacin: 0.25 |
| Methicillin-resistant S. aureus (MRSA) | ≤0.03 - 4 | 0.06 - 1 | 2 - 4 | Ciprofloxacin: >4 |
Table 2: this compound MICs for Streptococcus pneumoniae
| Organism (n) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Penicillin-susceptible S. pneumoniae | ≤0.03 - 0.12 | 0.03 | 0.06 | Moxifloxacin: 0.12 |
| Penicillin-resistant S. pneumoniae | ≤0.03 - 0.25 | 0.06 | 0.12 | Levofloxacin: 2 |
| Ciprofloxacin-resistant S. pneumoniae | 0.12 - 1 | 0.5 | 1 | Ciprofloxacin: ≥4 |
Table 3: this compound MICs for Other Gram-Positive Pathogens
| Organism (n) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Enterococcus faecalis | 0.12 - 2 | 0.25 | 1 |
| Enterococcus faecium | 0.25 - 4 | 0.5 | 2 |
| Coagulase-negative staphylococci | ≤0.03 - 1 | 0.06 | 0.25 |
| Viridans group streptococci | ≤0.03 - 0.5 | 0.06 | 0.12 |
| Streptococcus pyogenes | ≤0.03 - 0.25 | 0.12 | 0.25 |
Resistance Mechanisms
Resistance to this compound in Gram-positive bacteria primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes, namely gyrA, gyrB, parC, and parE. The accumulation of mutations in these genes leads to a stepwise increase in MIC values.
Table 4: Common Resistance Mutations and their Impact on this compound MIC in S. aureus
| Gene | Amino Acid Substitution | Fold Increase in MIC |
| parC | S80F/Y | 2-8 |
| gyrA | S84L | 2-4 |
| parC + gyrA | Multiple mutations | 32-128 |
Table 5: Common Resistance Mutations and their Impact on this compound MIC in S. pneumoniae
| Gene | Amino Acid Substitution | Fold Increase in MIC |
| parC | S79F/Y | 2-8 |
| gyrA | S81F/Y | 4 |
| parC + gyrA | Multiple mutations | 8-64 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Incubator (35°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound stock solution
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
Procedure:
-
Set up reaction mixtures on ice containing the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding a pre-titrated amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the reaction products by agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by densitometric analysis of the gel bands.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibitory effect of this compound on the decatenation activity of topoisomerase IV.
Materials:
-
Purified topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles
-
Topoisomerase IV assay buffer (e.g., 50 mM Tris-HCl pH 7.7, 5 mM MgCl₂, 5 mM DTT, 50 µg/mL BSA, 250 mM potassium glutamate, 1 mM ATP)
-
This compound stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures on ice containing the topoisomerase IV assay buffer, kDNA, and a range of this compound concentrations.
-
Start the reaction by adding a pre-determined amount of topoisomerase IV to each reaction tube.
-
Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reactions by adding a stop solution containing a detergent (e.g., SDS) and a loading dye.
-
Separate the reaction products by agarose gel electrophoresis. The decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Stain the gel and visualize the DNA bands.
-
Inhibition of decatenation is indicated by a decrease in the intensity of the decatenated minicircle bands with increasing this compound concentrations. The IC₅₀ value can be calculated from the densitometric measurements of the bands.
Visualizing the Mechanism and Cellular Consequences
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action of this compound and the downstream cellular consequences.
Caption: Core mechanism of this compound action.
Caption: Workflow for MIC determination.
Caption: Development of this compound resistance.
Conclusion
This compound's potent bactericidal activity against a broad range of Gram-positive bacteria is firmly rooted in its dual inhibition of DNA gyrase and topoisomerase IV. This comprehensive guide has provided an in-depth analysis of its mechanism of action, supported by quantitative in vitro data and detailed experimental methodologies. The provided visualizations offer a clear representation of the molecular interactions and cellular consequences of this compound exposure. A thorough understanding of these principles is paramount for the continued development and strategic deployment of this important antimicrobial agent in the face of evolving bacterial resistance.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin's Potent Grip on Anaerobic Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Garenoxacin (B1674628), a des-F(6)-quinolone, demonstrates a broad and potent spectrum of activity against a wide range of anaerobic bacteria, positioning it as a significant agent in the treatment of mixed aerobic and anaerobic infections.[1][2][3] This technical guide provides a comprehensive overview of this compound's antibacterial spectrum against these clinically important pathogens, detailing its mechanism of action, quantitative in vitro activity, and the methodologies used for its evaluation.
Mechanism of Action: Dual Inhibition of Essential Enzymes
This compound exerts its bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[4][5] By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes, leading to double-strand DNA breaks and ultimately, cell death.[5] This dual-targeting mechanism contributes to its broad-spectrum activity and may lower the potential for the development of resistance.[4][6]
In Vitro Antibacterial Spectrum
Numerous studies have evaluated the in vitro activity of this compound against a comprehensive collection of anaerobic isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Table 1: In Vitro Activity of this compound against Gram-Negative Anaerobic Bacilli
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | 641 | 0.5 | 2 | [2][7] |
| Prevotella spp. | 641 | 0.25 | 2 | [2][7] |
| Fusobacterium spp. | 641 | 0.25 | 0.5 | [2][7] |
| Porphyromonas spp. | 641 | 0.125 | 0.25 | [2][7] |
| Bilophila wadsworthia | 641 | 0.5 | 1 | [2][7] |
| Fusobacterium varium | 14 | - | ≥ 4 (for 6 isolates) | [1] |
| Fusobacterium russii | 5 | - | ≥ 4 (for 5 isolates) | [1] |
Table 2: In Vitro Activity of this compound against Gram-Positive Anaerobic Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clostridium spp. | 641 | 0.25 | 1 | [2][7] |
| Clostridium difficile | 46 | 2 | >64 | [2][7][8] |
| Bifidobacterium spp. | 641 | 1 | 2 | [2][7] |
| Eggerthella lenta | 641 | 0.25 | 1 | [2][7] |
| Propionibacterium spp. | 641 | 0.5 | 0.5 | [2][7] |
| Gram-positive cocci | 641 | 0.125 | 0.25 | [2][7] |
| Actinomyces israelii | 9 | - | ≥ 4 (for 6 isolates) | [1] |
| Veillonella spp. | 15 | - | ≥ 4 (for 7 isolates) | [1] |
Experimental Protocols
The determination of this compound's in vitro activity against anaerobic bacteria is predominantly performed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[7][9][10]
Agar (B569324) Dilution Method
The reference method for susceptibility testing of anaerobic bacteria is the agar dilution method.[9][10]
Protocol:
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared and incorporated into the molten agar.
-
Inoculum Preparation: A suspension of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterial isolate.
Broth Microdilution Method
An alternative method is broth microdilution, which is also standardized by the CLSI.[9][10]
Protocol:
-
Media Preparation: A suitable broth medium, such as supplemented Brucella broth, is used.
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in the broth within the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible turbidity in the well.
Spectrum of Activity: A Logical Overview
This compound's activity encompasses a wide array of clinically relevant anaerobic pathogens. Its potent activity against the Bacteroides fragilis group, which is often resistant to other antimicrobial agents, is particularly noteworthy.[2][11] Furthermore, it demonstrates good activity against various species of Prevotella, Porphyromonas, and Fusobacterium.[2][7] While active against many Gram-positive anaerobes, including most Clostridium species (excluding many C. difficile strains), some species of Actinomyces and Veillonella have shown reduced susceptibility.[1][2][7]
Conclusion
This compound exhibits excellent in vitro activity against a broad range of anaerobic bacteria, including many clinically important and drug-resistant species.[2][8] Its dual mechanism of action and potent bactericidal activity make it a valuable agent for the treatment of infections involving anaerobic pathogens. Continued surveillance of susceptibility patterns is crucial to monitor for the emergence of resistance and to ensure its continued efficacy in clinical practice.
References
- 1. Activity of this compound against 536 unusual anaerobes including 128 recovered from acute pelvic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of a New Des-Fluoro(6) Quinolone, this compound, against Clinical Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antiinfectivemeds.com [antiinfectivemeds.com]
- 4. What is this compound Mesilate Hydrate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. In vitro activities of a new des-fluoro(6) quinolone, this compound, against clinical anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Comparative in vitro antimicrobial activity of a novel quinolone, this compound, against aerobic and anaerobic microbial isolates recovered from general, vascular, cardiothoracic and otolaryngologic surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin's Potent Activity Against Quinolone-Resistant Streptococcus pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of garenoxacin (B1674628), a des-F(6)-quinolone, against quinolone-resistant Streptococcus pneumoniae (QRSP). It consolidates key data on its efficacy, details the experimental protocols used for evaluation, and visualizes the underlying mechanisms of action and resistance.
Executive Summary
Streptococcus pneumoniae remains a significant pathogen in community-acquired respiratory tract infections. The emergence of quinolone-resistant strains poses a considerable therapeutic challenge. This compound demonstrates potent in vitro activity against a broad spectrum of S. pneumoniae, including strains resistant to other fluoroquinolones. This heightened efficacy is attributed to its balanced dual-targeting of both DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication. This guide summarizes the quantitative data supporting this compound's activity, outlines the methodologies for its assessment, and illustrates the molecular interactions and resistance pathways.
Quantitative Data Summary: In Vitro Activity of this compound
The in vitro potency of this compound against S. pneumoniae with defined quinolone resistance mechanisms is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: Comparative MICs (μg/mL) of this compound and Other Quinolones Against S. pneumoniae with Characterized Resistance Mutations
| Strain Type | Target Gene Mutations | This compound MIC | Ciprofloxacin MIC | Levofloxacin MIC | Moxifloxacin MIC |
| Wild-Type | None | 0.03 - 0.06 | 1 - 2 | 1 - 2 | 0.12 - 0.25 |
| Single Mutant | parC (e.g., S79F/Y) | 0.06 - 0.12 | 4 - 8 | 2 - 4 | 0.12 - 0.25 |
| Single Mutant | gyrA (e.g., S81F/Y) | 0.12 - 0.25 | 2 - 4 | 2 - 4 | 0.25 - 0.5 |
| Double Mutant | parC + gyrA | 0.5 - 2 | 16 - 64 | 8 - 32 | 1 - 4 |
| Efflux Pump | Overexpression | 0.06 - 0.12 | 2 - 4 | 2 - 4 | 0.25 |
Data compiled from multiple sources.[1][2][3]
Table 2: this compound MIC Distribution Against a Collection of Quinolone-Resistant S. pneumoniae
| This compound MIC (μg/mL) | Percentage of Isolates Inhibited (%) |
| ≤0.06 | >90% of ciprofloxacin-susceptible isolates |
| 0.12 - 0.5 | Majority of isolates with single parC or gyrA mutations |
| 1 | 90.6% - 97.5% of ciprofloxacin- or levofloxacin-resistant strains remained susceptible.[4] |
| ≥2 | Required in strains with ≥3-4 QRDR mutations.[4][5] |
Experimental Protocols
This section details the key methodologies for assessing the in vitro activity of this compound against S. pneumoniae.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard for determining the MIC of this compound.[6][7]
Protocol:
-
Preparation of Inoculum:
-
Isolates of S. pneumoniae are cultured on blood agar (B569324) plates for 18-24 hours at 35-37°C in a 5% CO2 atmosphere.
-
Colonies are suspended in Mueller-Hinton broth supplemented with 2-5% lysed horse blood to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10^8 CFU/mL.
-
The suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microdilution panel.
-
-
Preparation of Microdilution Plates:
-
This compound and other comparator quinolones are serially diluted in cation-adjusted Mueller-Hinton broth with lysed horse blood to yield a range of concentrations.
-
Commercially available, pre-prepared microdilution panels can also be used.
-
-
Inoculation and Incubation:
-
Each well of the microdilution plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 20-24 hours in a non-CO2 incubator.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
Identifying mutations in the QRDRs of the gyrA and parC genes is crucial for characterizing quinolone resistance.
Protocol:
-
DNA Extraction:
-
Genomic DNA is extracted from pure cultures of S. pneumoniae using standard commercial kits or established protocols.
-
-
PCR Amplification:
-
The QRDRs of gyrA and parC are amplified using polymerase chain reaction (PCR).
-
Primers: Specific primers flanking the QRDRs are used. Examples of such primers are:
-
PCR Conditions: A typical PCR protocol includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures and extension times are optimized based on the primers and the length of the target sequence.
-
-
DNA Sequencing:
-
The purified PCR products are sequenced using the Sanger sequencing method.
-
The resulting sequences are compared to the wild-type sequences of gyrA and parC from a quinolone-susceptible S. pneumoniae strain (e.g., R6) to identify any amino acid substitutions.
-
Assessment of Efflux Pump Activity
The contribution of efflux pumps to quinolone resistance is assessed by determining the MIC of this compound in the presence and absence of an efflux pump inhibitor, such as reserpine (B192253).[9][10][11]
Protocol:
-
MIC Determination with and without Reserpine:
-
The MIC of this compound is determined as described in section 3.1.
-
A parallel set of experiments is conducted where a sub-inhibitory concentration of reserpine (e.g., 10-20 µg/mL) is added to the growth medium.
-
-
Interpretation of Results:
-
A four-fold or greater reduction in the MIC of this compound in the presence of reserpine is indicative of the involvement of an active efflux mechanism in resistance.[9]
-
Visualizing Mechanisms and Pathways
Graphviz diagrams are used to illustrate the mechanism of action of this compound and the pathways of quinolone resistance in Streptococcus pneumoniae.
This compound's Dual-Targeting Mechanism of Action
Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV disrupts DNA replication, leading to bacterial cell death.
Quinolone Resistance Mechanisms in Streptococcus pneumoniae
References
- 1. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone Resistance in Streptococcus pneumoniae in United States since 1994-1995 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The efflux pump inhibitor reserpine selects multidrug-resistant Streptococcus pneumoniae strains that overexpress the ABC transporters PatA and PatB - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Garenoxacin Against Atypical Respiratory Pathogens: A Technical Guide
Introduction
Garenoxacin (B1674628), a novel des-F(6)-quinolone, demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Its potent activity against common and fastidious respiratory pathogens has positioned it as a significant therapeutic candidate for community-acquired respiratory tract infections.[1][2] Atypical pathogens, namely Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila, are significant causes of community-acquired pneumonia. This guide provides an in-depth technical overview of the in vitro activity of this compound against these pathogens, presenting key quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and other antimicrobial agents against key atypical respiratory pathogens. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.
Table 1: In Vitro Activity Against Mycoplasma pneumoniae
| Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | 63 | ≤0.008 - 0.062 | 0.016 | 0.031 | [3][4] |
| 7 (incl. macrolide-resistant) | 0.016 - 0.031 | - | - | [5][6] | |
| Gatifloxacin | 7 | 0.063 - 0.125 | - | - | [5][6] |
| Moxifloxacin | 63 | ≤0.016 - 0.25 | 0.062 | 0.125 | [3][4] |
| Levofloxacin (B1675101) | 63 | 0.25 - 2 | 1 | 1 | [3][4] |
| 7 | 0.25 - 1 | - | - | [5][6] | |
| Ciprofloxacin | 63 | 0.5 - 4 | 2 | 2 | [3][4] |
| Sparfloxacin | 63 | 0.031 - 0.5 | 0.25 | 0.25 | [3][4] |
| Doxycycline | 63 | 0.016 - 1 | 0.25 | 0.5 | [3][4] |
| Azithromycin | 63 | ≤0.001 - >8 | ≤0.001 | ≤0.001 | [3][4] |
| Clarithromycin | 63 | ≤0.001 - >8 | ≤0.001 | ≤0.001 | [3][4] |
| 7 (3 susceptible, 4 resistant) | ≤0.0005 - 32 | - | - | [5][6] | |
| Minocycline | 7 | 0.25 - 0.5 | - | - | [5][6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
This compound demonstrates potent activity against M. pneumoniae, including strains resistant to macrolides.[5][6] Its MIC₉₀ is notably lower than that of other fluoroquinolones like levofloxacin and ciprofloxacin.[3][4]
Table 2: In Vitro Activity Against Chlamydophila pneumoniae
| Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference(s) |
| This compound | 30 | 0.015 - 0.03 | - | 0.03 | 0.03 | [7] |
| 20 | 0.015 - 0.06 | 0.03 | 0.06 | 0.06 | [8] | |
| 3 | 0.007 - 0.015 | - | - | - | [1] | |
| Levofloxacin | 20 | 0.5 - 2.0 | 0.5 | 2.0 | 2.0 | [8] |
| 33 | 0.25 - 1 | - | - | - | [1] | |
| Moxifloxacin | 30 | - | - | 0.03 | 0.03 | [7] |
| Ciprofloxacin | 33 | 1 - 2 | - | - | - | [1] |
| Doxycycline | 33 | 0.03 - 0.06 | - | - | - | [1] |
| Clarithromycin | 30 | - | - | 0.008 | 0.015 | [7] |
| Erythromycin | 33 | 0.125 - 1 | - | - | - | [1] |
| Roxithromycin | 33 | 0.06 - 0.25 | - | - | - | [1] |
Note: MBC (Minimal Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
This compound is highly active against C. pneumoniae, with MIC and MBC values that are often identical, indicating bactericidal activity.[1] Its potency is significantly greater than that of levofloxacin, by as much as 32-fold.[8][9] The presence of Mycoplasma DNA in cultures does not appear to affect the susceptibility results for this compound.[8][9]
Table 3: In Vitro Activity Against Legionella Species
| Antimicrobial Agent | Number of Isolates | MIC₉₀ (µg/mL) | MIEC (µg/mL) | Reference(s) |
| This compound | 76 | 0.032 | 0.008 | [10] |
| 58 | - | - | [11] | |
| Pazufloxacin | 76 | 0.032 | 0.063 | [10] |
| Tosufloxacin | 76 | 0.016 | 0.004 | [10] |
| Levofloxacin | 76 | 0.032 | 0.016 | [10] |
| Ciprofloxacin | 76 | 0.032 | 0.032 | [10] |
| Erythromycin | 76 | 2.0 | - | [10] |
| Clarithromycin | 76 | 0.125 | - | [10] |
| Azithromycin | 76 | 2.0 | - | [10] |
Note: MIEC (Minimum Extracellular Concentration Inhibiting Intracellular Multiplication) is a measure of an antibiotic's ability to inhibit the growth of intracellular bacteria.
Against Legionella species, this compound's activity is comparable to other potent fluoroquinolones like levofloxacin and ciprofloxacin.[10][11] Notably, it demonstrates excellent intracellular activity, as indicated by its low MIEC value, which is crucial for eradicating this facultative intracellular pathogen.[10]
Experimental Protocols
Standardized methodologies are critical for ensuring the reproducibility of in vitro susceptibility testing. The primary methods used are broth microdilution and agar (B569324) dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Protocol 1: Broth Microdilution for Mycoplasma pneumoniae
This method is commonly used to determine the MIC of antimicrobial agents against Mycoplasma species.
-
Media Preparation : Prepare appropriate broth medium (e.g., SP4 medium) supplemented with yeast extract, fetal bovine serum, and a pH indicator (e.g., phenol (B47542) red).
-
Antimicrobial Dilution : Prepare serial two-fold dilutions of this compound and other test agents in 96-well microtiter plates.
-
Inoculum Preparation : Culture M. pneumoniae isolates in the broth medium until the mid-logarithmic phase of growth is achieved. Adjust the inoculum to a standardized concentration of approximately 10⁴ to 10⁵ color changing units (CCU)/mL.
-
Inoculation : Add the prepared inoculum to each well of the microtiter plates containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation : Seal the plates and incubate at 37°C. The incubation period for M. pneumoniae is typically 4 to 8 days.[5]
-
MIC Determination : The MIC is defined as the lowest concentration of the drug that inhibits the metabolism of the organism. This is visualized as the lack of a color change in the medium's pH indicator at the time when the drug-free growth control well first shows a color change.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities to and Bactericidal Activities of this compound (BMS-284756) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of this compound against Macrolide-Susceptible and -Resistant Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of this compound against recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of this compound and Levofloxacin against Chlamydia pneumoniae Are Not Affected by Presence of Mycoplasma DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activities of this compound and levofloxacin against Chlamydia pneumoniae are not affected by presence of Mycoplasma DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antibiotic Resistance of Legionella pneumophila in Clinical and Water Isolates—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin's Potent Dual-Targeting Mechanism Against Bacterial DNA Gyrase and Topoisomerase IV: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the binding affinity and inhibitory effects of garenoxacin (B1674628), a des-F(6)-quinolone, on bacterial DNA gyrase and topoisomerase IV. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the quantitative data, experimental methodologies, and the intricate mechanisms of action of this potent antibacterial agent.
This compound exerts its bactericidal effects by forming a stable complex with DNA and either DNA gyrase or topoisomerase IV, leading to a cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][2][3] A key characteristic of this compound is its dual-targeting mechanism, exhibiting potent inhibitory activity against both essential type II topoisomerases in various bacterial species.
Quantitative Analysis of this compound's Inhibitory Activity
The binding affinity of this compound to its target enzymes is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The minimum inhibitory concentration (MIC) is also a critical measure, indicating the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
This compound IC50 Values
The following table summarizes the IC50 values of this compound against DNA gyrase and topoisomerase IV in key bacterial pathogens. For comparative purposes, data for ciprofloxacin, a widely used fluoroquinolone, is also included where available.
| Bacterial Species | Enzyme | This compound IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) | Reference |
| Staphylococcus aureus | DNA Gyrase | 1.25 | 10 | [4][5][6][7] |
| Topoisomerase IV | 1.25 - 2.5 | - | [4][5][6][7] | |
| Mycoplasma pneumoniae | DNA Gyrase | 2.5 | - | [8] |
Note: Data for E. coli and P. aeruginosa for this compound were not available in the reviewed literature. However, other potent fluoroquinolones show IC50 values in the range of 0.1 to 10 µg/mL for these organisms.
This compound MIC Values
The in vitro susceptibility of various Gram-positive and Gram-negative bacteria to this compound is presented below, highlighting its broad spectrum of activity.
| Bacterial Species | This compound MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.03 - 0.25 | |
| Staphylococcus aureus | 0.015 - 0.5 | |
| Escherichia coli | 0.015 - 0.12 | |
| Pseudomonas aeruginosa | 0.5 - 4.0 |
Core Mechanism of Action
This compound, like other quinolones, targets the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Responsible for introducing negative supercoils into the DNA, which is essential for relieving the torsional stress that arises during DNA replication and transcription.
-
Topoisomerase IV: Primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.
This compound binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[1][2]
Caption: this compound's dual-targeting mechanism of action.
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity involves several key in vitro assays.
Purification of DNA Gyrase and Topoisomerase IV
The subunits of DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) are typically overexpressed in Escherichia coli and purified to near homogeneity using chromatographic techniques.
Caption: General workflow for the purification of topoisomerase subunits.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity by this compound is quantified.
Protocol:
-
Reaction Mixture: A typical reaction mixture (20-30 µL) contains Tris-HCl buffer (pH 7.5), KCl, MgCl₂, DTT, spermidine, ATP, bovine serum albumin (BSA), relaxed pBR322 plasmid DNA, and the purified DNA gyrase.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30-60 minutes.
-
Termination: The reaction is stopped by the addition of SDS and proteinase K.
-
Analysis: The different topological forms of the plasmid DNA (supercoiled vs. relaxed) are separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The intensity of the bands is quantified to determine the IC50 value.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles.
Protocol:
-
Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 7.5), KCl, MgCl₂, DTT, ATP, kDNA, and purified topoisomerase IV.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.
-
Analysis: The decatenated minicircles are separated from the kDNA network by agarose gel electrophoresis. The disappearance of the kDNA and the appearance of minicircle bands are quantified to determine the IC50.[4]
Quinolone-Induced DNA Cleavage Assay
This assay detects the formation of the stable ternary complex of the quinolone, enzyme, and DNA, which results in double-strand DNA breaks.
Protocol:
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with DNA gyrase or topoisomerase IV in the presence of this compound.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for complex formation.
-
Linearization: The addition of a strong detergent like SDS and a protease (proteinase K) disrupts the enzyme, leaving the covalently attached protein on the DNA, which is then observed as linearized plasmid DNA.
-
Analysis: The linearized plasmid DNA is separated from supercoiled and relaxed forms by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the formation of the cleavage complex.
Conclusion
This compound demonstrates potent, dual-inhibitory activity against both DNA gyrase and topoisomerase IV in a wide range of bacterial pathogens. Its balanced activity against these two essential enzymes contributes to its high efficacy and a lower propensity for the development of resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel quinolone antibiotics.
References
- 1. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of this compound (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of this compound (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Inhibitory activity of this compound against DNA gyrase of Mycoplasma pneumoniae. | Semantic Scholar [semanticscholar.org]
Garenoxacin: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Garenoxacin (B1674628), a novel des-F(6)-quinolone, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, including many resistant strains. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers and professionals in the field of drug development. The information presented herein is compiled from various preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Pharmacokinetics: The Journey of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several animal species, revealing good absorption and distribution. The subsequent sections and tables summarize the key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters observed in preclinical studies.
Absorption and Distribution
Following oral administration, this compound is well absorbed.[1] It exhibits a moderate volume of distribution, suggesting adequate penetration into various tissues.[1][2] The serum protein binding of this compound is approximately 75%.[3][4]
Metabolism and Excretion
This compound undergoes Phase II metabolism, with the major metabolites being the sulfate (B86663) and glucuronide conjugates.[1] Oxidative metabolites are found in very minor concentrations.[1] The primary routes of elimination are both renal and biliary excretion.[1][5]
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Total Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |
| Rat | - | - | - | - | - | - | 12.1 | 0.88 |
| Dog | - | - | - | - | - | - | 2.43 | 1.29 |
| Monkey | - | - | - | - | - | - | 3.39 | 0.96 |
| Mouse (infected) | 25 (s.c.) | s.c. | 17.3 | - | - | - | - | - |
Pharmacodynamics: this compound's Efficacy Against Bacterial Pathogens
This compound's potent bactericidal activity is attributed to its dual inhibitory action on bacterial DNA gyrase and topoisomerase IV.[7][8] This mechanism effectively disrupts DNA replication and repair, leading to bacterial cell death.[8]
The in vitro activity of this compound has been extensively evaluated against a wide array of clinically relevant bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates, as well as the mutant prevention concentration (MPC) for key pathogens. The fAUC/MIC ratio is a critical pharmacodynamic index for quinolones, with a target of >30 often associated with efficacy.[3]
Table 2: In Vitro Activity of this compound Against Key Bacterial Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MPC90 (µg/mL) |
| Streptococcus pneumoniae | - | 0.06 | 0.12 |
| Staphylococcus aureus (Ciprofloxacin-susceptible) | - | 0.03 | 0.4 |
| Staphylococcus aureus (Ciprofloxacin-resistant) | - | 3.2 | >19.6 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | - |
| Moraxella catarrhalis | ≤0.03 | ≤0.03 | - |
Preclinical Efficacy in Animal Models
In vivo studies in murine models of pneumonia have demonstrated the efficacy of this compound. In a model of Streptococcus pneumoniae pneumonia, treatment with this compound resulted in high rates of bacterial eradication from the lungs and improved survival.[7][13] For instance, six injections of this compound at 25 or 50 mg/kg led to 100% survival in mice infected with a wild-type S. pneumoniae strain.[7]
Experimental Protocols
Murine Pneumonia Model
A common experimental design to evaluate the in vivo efficacy of this compound against Streptococcus pneumoniae is the murine pneumonia model.[7]
-
Animal Model: Specific pathogen-free mice (e.g., Swiss mice) are typically used.
-
Infection: Mice are intranasally inoculated with a suspension of a virulent strain of S. pneumoniae (e.g., P-4241) to induce pneumonia.[7]
-
Treatment: Treatment with this compound or a comparator drug is initiated at a specified time post-infection (e.g., 18 hours).[7] The drug is administered via a specific route (e.g., subcutaneous injection) at various doses and frequencies (e.g., twice daily for a set number of days).[7]
-
Efficacy Assessment: Efficacy is evaluated based on survival rates over a defined period.[7] Additionally, at specific time points, subsets of mice are euthanized, and their lungs are harvested to determine the bacterial load (colony-forming units per gram of tissue).[7]
Determination of this compound Concentrations (LC-MS/MS)
The concentration of this compound in biological matrices (plasma, tissue homogenates) is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][14]
-
Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation, often using acetonitrile.[14][15]
-
Chromatographic Separation: The supernatant is injected into an LC system. Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[14][16]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.[14][16] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[14]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preclinical studies.
References
- 1. [PDF] Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibiotics.or.jp [antibiotics.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant Prevention Concentration of this compound (BMS-284756) for Ciprofloxacin-Susceptible or -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of this compound (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effects of this compound in murine experimental secondary pneumonia by Streptococcus pneumoniae after influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Garenoxacin Mesylate Hydrate: A Technical Overview of its Discovery, Synthesis, and Therapeutic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin (B1674628) mesylate hydrate (B1144303), a potent des-fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including resistant strains. Developed by Toyama Chemical Co., Ltd., its unique structural features contribute to a dual mechanism of action, targeting both DNA gyrase and topoisomerase IV. This technical guide provides an in-depth exploration of the discovery, synthesis pathway, mechanism of action, and clinical pharmacology of this compound, supported by quantitative data from various studies.
Discovery and Development
This compound was discovered by Toyama Chemical Co., Ltd. in Japan and has been marketed under the trade name Geninax®. It belongs to the fluoroquinolone class of antibiotics and is distinguished by the absence of a fluorine atom at the C-6 position, a characteristic of many other quinolones. This structural modification is believed to contribute to its favorable safety profile. Clinical development has primarily focused on its utility in treating respiratory tract infections. While approved for use in Japan, applications for marketing authorization were withdrawn in the United States and Europe.
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[2] this compound binds to the DNA-gyrase complex, stabilizing the transient double-strand breaks induced by the enzyme and preventing their re-ligation.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[2] Inhibition of topoisomerase IV by this compound prevents the segregation of replicated DNA, leading to a halt in cell division.
This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and may lower the potential for the development of resistance.[1]
Mechanism of Action of this compound.
Synthesis Pathway
The synthesis of this compound mesylate hydrate is a multi-step process that has been described in various patents. A general pathway involves the construction of the quinolone core followed by the coupling with the isoindole side chain. An improved process for the synthesis of a key intermediate, Ethyl-7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been reported.
Experimental Protocol: Synthesis of a Key this compound Intermediate
The following protocol is a summarized representation based on patent literature for the synthesis of Ethyl-7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate:
-
Amide Formation: 2,4-Dibromo-3-difluoromethoxy benzoic acid is reacted with a chloroformic ester in tetrahydrofuran (B95107) (THF) at room temperature, followed by the addition of imidazole (B134444) to yield an imidazole amide.
-
Benzoyl Acetate (B1210297) Formation: The resulting imidazole amide is reacted in-situ with potassium monoethyl malonate in dimethylformamide (DMF) in the presence of magnesium chloride and triethylamine (B128534) to produce Ethyl-2,4-dibromo-3-difluoro methoxy (B1213986) benzoyl acetate.
-
Enamine Formation: The benzoyl acetate is then reacted with a trialkyl orthoformate and acetic anhydride.
-
Cyclization: Cyclopropylamine is added to the enamine intermediate, and the mixture is heated to induce cyclization, forming the quinolone ring system.
The final step in the synthesis of this compound involves a Suzuki coupling reaction between the quinolone core and a protected isoindole boronic acid derivative, followed by deprotection and salt formation with methanesulfonic acid.
Simplified this compound Synthesis Pathway.
In Vitro Activity
This compound demonstrates potent in vitro activity against a wide range of respiratory pathogens. Its minimum inhibitory concentration (MIC) values are often lower than those of other fluoroquinolones.
Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Respiratory Pathogens
| Organism | This compound MIC90 (μg/mL) | Levofloxacin MIC90 (μg/mL) | Moxifloxacin MIC90 (μg/mL) | Ciprofloxacin (B1669076) MIC90 (μg/mL) |
| Streptococcus pneumoniae | 0.06 | 1 | 0.12 | 2 |
| Haemophilus influenzae | ≤0.03 | 0.06 | ≤0.03 | 0.03 |
| Moraxella catarrhalis | ≤0.03 | 0.06 | 0.06 | 0.03 |
Data sourced from SENTRY Antimicrobial Surveillance Program (1999-2005).[2]
This compound retains activity against many strains of S. pneumoniae that are resistant to ciprofloxacin and levofloxacin.[2]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that support once-daily oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adult Subjects (Single 400 mg Oral Dose)
| Parameter | Value (Mean ± SD) |
| Cmax (μg/mL) | 5.0 - 6.0 |
| Tmax (h) | 1 - 2 |
| AUC0-∞ (μg·h/mL) | 64.4 - 72.8 |
| T1/2 (h) | ~14 |
| Protein Binding (%) | ~75 |
Data compiled from multiple pharmacokinetic studies.[3]
The presence of food does not significantly alter the bioavailability of this compound.[1] Approximately 40% of the administered dose is excreted unchanged in the urine.
Clinical Efficacy
Clinical trials have demonstrated the high efficacy of this compound in the treatment of community-acquired respiratory tract infections.
Table 3: Clinical Efficacy and Bacteriological Eradication Rates of this compound (400 mg once daily)
| Infection Type | Clinical Efficacy Rate (%) |
| Bacterial Pneumonia | 92 - 96 |
| Mycoplasma Pneumonia | 92 - 96 |
| Chlamydial Pneumonia | 92 - 96 |
| Acute Bronchitis | 92 - 96 |
| Acute Infectious Exacerbations of Chronic Respiratory Disease | 85 |
| Otorhinolaryngological Infections | 81 - 95 |
| Pathogen | Bacteriological Eradication Rate (%) |
| Streptococcus pneumoniae | 99.2 |
| Haemophilus influenzae | 98.2 |
| Moraxella catarrhalis | 96.6 |
| Penicillin-resistant S. pneumoniae | 100 |
Data from clinical studies of this compound.[4]
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated. Common adverse events were mild and included gastrointestinal effects such as diarrhea and nausea. Importantly, this compound did not show significant effects on QTc prolongation, a known class effect of some fluoroquinolones.
Conclusion
This compound mesylate hydrate is a valuable antibiotic with a potent dual mechanism of action and a favorable pharmacokinetic and safety profile. Its robust in vitro activity against key respiratory pathogens, including resistant strains, translates to high clinical efficacy in the treatment of community-acquired respiratory tract infections. The synthesis of this compound, while complex, has been optimized to provide an efficient route to this important therapeutic agent. This technical guide provides a comprehensive overview for professionals in the field of drug discovery and development.
References
- 1. Improved Process For The Synthesis Of this compound [quickcompany.in]
- 2. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin chemical structure and properties for research purposes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin (B1674628) is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Developed by Toyama Chemical Co., Ltd., it is marketed in Japan under the trade name Geninax.[3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and antibacterial efficacy. Detailed experimental protocols and visual diagrams are provided to support research and development activities.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical structure is notable for the absence of a fluorine atom at the C-6 position, a characteristic of many other fluoroquinolones.[1]
Image of this compound Chemical Structure
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H20F2N2O4 | [3] |
| Molecular Weight | 426.420 g/mol | [3] |
| CAS Number | 194804-75-6 | [3] |
| Appearance | White to beige powder | |
| Water Solubility | 0.0232 mg/mL | [4] |
| pKa (Strongest Acidic) | 6.05 | [4][5] |
| pKa (Strongest Basic) | 8.88 | [4][5] |
| logP | 1.71 | [4] |
| Polar Surface Area | 78.87 Ų | [4][5] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7] This dual-targeting mechanism is crucial for its broad-spectrum activity.[1]
-
Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[1][7]
-
Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation (separation) of replicated daughter chromosomes. By inhibiting this enzyme, this compound prevents the segregation of newly replicated DNA, leading to a disruption of cell division and bacterial death.[1][7]
This dual mechanism of action contributes to its potent activity against a wide range of pathogens, including strains resistant to other classes of antibiotics.[6]
Caption: Mechanism of action of this compound.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile, characterized by good oral absorption and tissue penetration.[8]
Table 2: Pharmacokinetic Parameters of this compound (400 mg, single oral dose in healthy adults)
| Parameter | Value | Source |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [6][9] |
| Cmax (Peak Plasma Concentration) | 2.9 - 6.0 µg/mL | [10] |
| AUC (Area Under the Curve) | 40.7 - 128.0 µg・hr/mL | [10][11] |
| t1/2 (Elimination Half-life) | ~14 hours | [9][10] |
| Protein Binding | 75% | [12] |
| Route of Elimination | Primarily renal | [2] |
The presence of food does not significantly affect the bioavailability of this compound.[6] Dosage adjustments may be necessary for patients with severe renal impairment.[13][14]
Antibacterial Spectrum and Efficacy
This compound demonstrates potent activity against a wide range of respiratory and common pathogens.
Table 3: In Vitro Activity of this compound (MIC90 values)
| Organism | MIC90 (µg/mL) | Source |
| Streptococcus pneumoniae | 0.06 | [15] |
| Haemophilus influenzae | ≤0.03 | [15] |
| Moraxella catarrhalis | ≤0.03 | [15] |
| Mycoplasmas and Ureaplasmas | ≤0.25 | [2] |
| Staphylococcus aureus (wild type and mutants) | 0.0128 - 4.0 | [2] |
Clinical studies have demonstrated high efficacy rates for this compound in treating various infections:
-
Upper Respiratory Tract Infections: 80% to 100% improvement in symptoms.[17][18]
-
Acute Infectious Exacerbations of Chronic Respiratory Disease: 85% efficacy.[8]
Bacterial eradication rates are also high, with 98.5% for Streptococcus pneumoniae and 100% for Haemophilus influenzae.[16][19]
Resistance
This compound has a low propensity for the selection of resistant mutants. Strains of S. pneumoniae with mutations in the quinolone resistance-determining region (QRDR) show higher MIC values for this compound; however, multiple mutations are generally required to confer significant resistance.[15]
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events reported in clinical trials and post-marketing surveillance are mild to moderate in severity and include:
Importantly, clinical studies have indicated that this compound does not produce significant QTc prolongation, a known class effect of some fluoroquinolones.[8][20]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against bacterial isolates can be determined using the standard agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the Japanese Society of Chemotherapy.[12][21]
Methodology:
-
Preparation of this compound Stock Solution:
-
Preparation of Agar Plates with this compound:
-
Prepare Mueller-Hinton agar (or another appropriate growth medium for the test organism) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to 45-50°C in a water bath.
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in sterile distilled water or broth.
-
Add a defined volume of each this compound dilution to molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot on the agar plate.
-
-
Inoculation of Agar Plates:
-
Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the this compound-containing and control agar plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like S. pneumoniae).
-
-
Determination of MIC:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[21]
-
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound Mesilate Hydrate used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 8. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. antibiotics.or.jp [antibiotics.or.jp]
- 11. This compound pharmacokinetics in patients undergoing maintenance hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in elderly patients with respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound tablets on bacterial pneumonia: postmarketing surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of this compound in the treatment of upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 20. A prescription event monitoring study on the utility of this compound, a newer fluoroquinolone in India - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
The des-F(6)-Quinolone Core of Garenoxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin (B1674628) is a novel des-F(6)-quinolone antibiotic characterized by the absence of a fluorine atom at the C-6 position of the quinolone core, a feature that distinguishes it from many other fluoroquinolones. This structural modification contributes to its potent broad-spectrum antibacterial activity, including against resistant pathogens. This technical guide provides an in-depth exploration of the des-F(6)-quinolone structure of this compound, its mechanism of action, synthesis, and key experimental data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Significance of the des-F(6)-Quinolone Structure
This compound (formerly known as BMS-284756) is a fourth-generation quinolone antibiotic.[1][2] Its unique des-F(6)-quinolone structure, lacking the fluorine substituent at the C-6 position, is a key determinant of its pharmacological profile.[1][2] This structural feature is associated with enhanced activity against Gram-positive bacteria and a lower propensity for certain adverse effects sometimes associated with fluoroquinolones. This compound has demonstrated potent activity against a wide range of respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae.[3]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are crucial for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By forming a stable complex with both the enzyme and the bacterial DNA, this compound traps the enzymes in their cleavage-capable state, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[4] Studies have shown that this compound exhibits a balanced, dual-targeting mechanism against both DNA gyrase and topoisomerase IV in organisms like Staphylococcus aureus.[5][6][7] This dual action is believed to contribute to its potent activity and a lower frequency of resistance development.[5][7]
The following diagram illustrates the dual-targeting mechanism of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general synthetic scheme is outlined below, based on information from patent literature.[8][9] The process typically involves the construction of the des-F(6)-quinolone core followed by the addition of the C-7 side chain.
A crucial step in the synthesis is the coupling of a 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with a protected (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl boronic acid derivative, often via a Suzuki coupling reaction. This is followed by hydrolysis of the ester to yield the final carboxylic acid product.
The following diagram provides a high-level overview of a potential synthetic workflow.
Quantitative Data
In Vitro Antibacterial Activity
This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including anaerobes and atypical pathogens. Its activity is particularly noteworthy against respiratory pathogens.
Table 1: Comparative MIC₉₀ Values (μg/mL) of this compound and Other Quinolones against Respiratory Pathogens
| Organism | This compound | Levofloxacin | Moxifloxacin | Ciprofloxacin |
| Streptococcus pneumoniae | 0.12[10] | 1 | 0.25 | 2 |
| Haemophilus influenzae | ≤0.03[10] | 0.06 | 0.06 | 0.03 |
| Moraxella catarrhalis | ≤0.03[10] | 0.06 | 0.06 | 0.03 |
| Methicillin-susceptible S. aureus (MSSA) | 0.03[10] | 0.5 | 0.12 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 2[10] | 8 | 4 | >16 |
Table 2: In Vitro Activity of this compound against Quinolone-Resistant Streptococcus pneumoniae
| Strain Characteristic | This compound MIC (μg/mL) | Trovafloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |
| Wild-type | 0.03 | 0.06 | 1 |
| parC mutant | 0.06 | 0.125 | 2 |
| gyrA mutant | 0.125 | 0.25 | 2 |
| parC + gyrA mutant | 1 | 2 | 32 |
| gyrA + parC + parE mutant | 2 | 4 | 64 |
| (Data adapted from Azoulay-Dupuis et al., 2004)[11] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties that support once-daily oral administration.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Subjects after a Single 400 mg Oral Dose
| Parameter | Value | Reference |
| Cmax (μg/mL) | 6.0 ± 1.0 | [10] |
| Tmax (h) | 1-2 | [1] |
| AUC₀-∞ (μg·h/mL) | 72.8 ± 17.7 (fasted) | [1] |
| 64.4 ± 13.5 (fed) | [1] | |
| Half-life (t½) (h) | ~14 | [1] |
| Protein Binding (%) | ~75 | [1][3] |
| Unchanged in Urine (%) | 30-50 | [12] |
Clinical Efficacy
Clinical trials have demonstrated the high efficacy of this compound in treating respiratory tract infections.
Table 4: Clinical Efficacy of this compound in Community-Acquired Pneumonia (CAP)
| Study | Diagnosis | Dosage | Clinical Efficacy Rate | Bacterial Eradication Rate | Reference |
| Izumikawa et al. | Bacterial Pneumonia | 400 mg once daily | 92.8% (479/516) | S. pneumoniae: 98.5%H. influenzae: 100% | [13] |
| Postmarketing Surveillance | Atypical Pneumonia | 400 mg once daily | 94.8% (55/58) | M. pneumoniae: 90%C. pneumoniae: 100% | [14] |
| Hajare et al. | Community-Acquired Pneumonia | 400 mg once daily | Not specified | Not specified | [15] |
Experimental Protocols
Broth Microdilution Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Murine Pneumonia Model for In Vivo Efficacy
A murine model of pneumonia is commonly used to evaluate the in vivo efficacy of antibiotics like this compound.
Structure-Activity Relationship (SAR)
The antibacterial activity of this compound is intrinsically linked to its chemical structure. Key SAR points for des-F(6)-quinolones include:
-
C-7 Substituent: The bulky isoindoline (B1297411) ring at the C-7 position is crucial for its potent activity against Gram-positive bacteria and its dual-targeting mechanism.
-
C-8 Substituent: The difluoromethoxy group at the C-8 position enhances antibacterial activity and reduces the selection of resistant mutants.
-
N-1 Substituent: The cyclopropyl (B3062369) group at the N-1 position is a common feature in potent quinolones and contributes to overall antibacterial activity.
-
Absence of C-6 Fluorine: The lack of a fluorine atom at the C-6 position is a defining characteristic. While the C-6 fluorine in other fluoroquinolones generally enhances gyrase inhibition and Gram-negative activity, its absence in this compound is associated with improved Gram-positive activity and a potentially better safety profile.
Impact on Bacterial Signaling Pathways
Quinolone antibiotics, by inducing DNA damage, can trigger the bacterial SOS response, a global response to DNA damage that involves the regulation of numerous genes related to DNA repair and mutagenesis. The induction of the SOS response by some quinolones has been linked to an increased rate of mutation and the development of antibiotic resistance. While specific studies on this compound's induction of the SOS response are limited, its mechanism of action suggests it likely activates this pathway. However, its potent bactericidal activity and low mutant prevention concentration may mitigate the emergence of resistance through this pathway.
Conclusion
This compound's des-F(6)-quinolone structure confers a unique and potent antibacterial profile. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV, coupled with a favorable pharmacokinetic profile, makes it an effective agent for the treatment of various bacterial infections, particularly those of the respiratory tract. The comprehensive data presented in this technical guide, from in vitro activity to clinical efficacy, underscore the importance of its distinct chemical architecture. Further research into the nuanced interactions of this compound with bacterial signaling pathways and the continued exploration of its therapeutic potential are warranted.
References
- 1. Mutant Prevention Concentration of this compound (BMS-284756) for Ciprofloxacin-Susceptible or -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-Dose Safety and Pharmacokinetics of Oral this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters. | Semantic Scholar [semanticscholar.org]
- 5. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of this compound (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of this compound (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Efficacy of this compound in Treatment of Experimental Endocarditis Due to Staphylococcus aureus or Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105837555A - Preparation method for this compound and intermediate thereof - Google Patents [patents.google.com]
- 10. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in elderly patients with respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 14. Efficacy and safety of this compound tablets on clinically diagnosed atypical pneumonia: postmarketing surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
Garenoxacin: A Technical Deep Dive into its Potential for Community-Acquired Pneumonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin (B1674628), a novel des-F(6) quinolone, has demonstrated significant promise as a therapeutic agent for community-acquired pneumonia (CAP). Its broad spectrum of activity against key respiratory pathogens, including drug-resistant strains, coupled with a favorable pharmacokinetic/pharmacodynamic (PK/PD) profile, positions it as a valuable candidate in the antimicrobial armamentarium. This technical guide provides an in-depth analysis of this compound's core attributes, focusing on its efficacy, safety, mechanism of action, and the experimental methodologies employed in its evaluation for the treatment of CAP.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1] By forming a stable complex with the enzyme-DNA intermediate, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][3] This dual-targeting mechanism contributes to its potent activity and a potentially lower propensity for the development of resistance.[3]
Clinical Efficacy in Community-Acquired Pneumonia
Multiple clinical studies have evaluated the efficacy of this compound in treating CAP. A significant postmarketing surveillance study in Japan provides robust data on its clinical performance in a real-world setting.
| Efficacy Endpoint | Result | Pathogen | Eradication Rate | Reference |
| Clinical Efficacy Rate in Bacterial Pneumonia | 92.8% (479/516 patients) | Streptococcus pneumoniae | 98.5% (65/66 strains) | [4][5] |
| Haemophilus influenzae | 100% (65/65 strains) | [4][5] | ||
| Clinical Efficacy in Atypical Pneumonia | 94.8% (55/58 patients) | Chlamydophila pneumoniae | 100% (4/4 patients) | [6] |
| Mycoplasma pneumoniae | 90% (9/10 patients) | [6] | ||
| Overall Clinical Cure Rate (Phase II Trials) | 91% | Streptococcus pneumoniae | 90% | [7][8] |
| H. influenzae, H. parainfluenzae, M. catarrhalis | 92% | [7][8] |
In-Vitro Activity Against Respiratory Pathogens
This compound exhibits potent in-vitro activity against a wide range of respiratory pathogens, including those with resistance to other classes of antibiotics.
| Organism | MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |
| Streptococcus pneumoniae | 0.06 | Levofloxacin: 1, Ciprofloxacin: 2, Moxifloxacin: 0.12 | [9] |
| Haemophilus influenzae | ≤0.03 | - | [9] |
| Moraxella catarrhalis | ≤0.03 | - | [9] |
| Ciprofloxacin-resistant S. pneumoniae | 1 | - | [9] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound are key to its clinical success. It is characterized by a one-compartment model with first-order absorption and elimination.[7][8]
| PK/PD Parameter | Value | Significance | Reference |
| Administration | 400 mg once daily | Convenient dosing regimen | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Rapid absorption | [8] |
| Elimination Half-life (t1/2) | Approximately 14 hours | Sustained therapeutic concentrations | [8] |
| Protein Binding | 75% | - | [10] |
| Key PK/PD Index for Efficacy | fAUC0-24/MIC | Predicts bacteriological eradication | [7][8] |
| Target fAUC0-24/MIC for S. pneumoniae | >30 | Associated with optimal pneumococcal killing | [11][12] |
Safety and Tolerability
This compound has been shown to be generally well-tolerated in clinical trials.
| Adverse Drug Reaction Category | Incidence | Most Common Events | Reference |
| Postmarketing Surveillance (Bacterial Pneumonia) | 7.9% (58/730 patients) | Abnormal laboratory tests (2.1%), hepatobiliary disorders (1.8%), skin and subcutaneous tissue disorders (1.6%) | [4][5] |
| Postmarketing Surveillance (Atypical Pneumonia) | 4.8% (5/105 patients) | Gastrointestinal disorders (2.9%), infection and infestation (1.0%), nervous system disorder (1.0%), skin and subcutaneous tissue disorder (1.0%) | [6] |
| Prescription Event Monitoring (India) | 1.27% (159/12,498 patients) | Nausea/vomiting (0.5%), diarrhea (0.1%), drowsiness/dizziness (0.02%) | [13] |
Experimental Protocols
Clinical Trial Methodology for Efficacy and Safety Assessment
The following provides a generalized overview of the methodologies employed in clinical trials evaluating this compound for CAP.
-
Patient Population: Adult patients with a clinical diagnosis of CAP, often stratified by severity using scoring systems like CURB-65.[2]
-
Study Design: Phase II and III trials were typically randomized, multicenter studies.[7][8] Postmarketing surveillance studies were observational.[4][5]
-
Dosing Regimen: this compound was generally administered as 400 mg orally once daily for 5 to 10 days.[7][8]
-
Microbiological Assessment:
-
Specimen Collection: Sputum and blood samples were collected at baseline.
-
Pathogen Identification: Standard microbiological techniques, including culture and in some modern approaches, molecular methods like PCR, are used for pathogen isolation and identification.[8][14]
-
Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using reference broth microdilution methods.[9]
-
-
Clinical Assessment:
-
Clinical success was defined by the resolution or significant improvement of signs and symptoms of pneumonia.
-
Safety was assessed through the monitoring and reporting of adverse events.
-
Pharmacokinetic Analysis Protocol
-
Sample Collection: Blood samples for pharmacokinetic analysis were typically collected at pre-dose (trough), 2 hours post-dose (approximating Cmax), and on days 3-5 of treatment.[4][7]
-
Bioanalytical Method: While specific details are often proprietary, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying drug concentrations in plasma.
-
Data Analysis: Population pharmacokinetic modeling, often using software like NONMEM, was employed to describe the drug's absorption, distribution, metabolism, and excretion in the patient population.[7][8] This allows for the estimation of individual patient exposure parameters (e.g., AUC).
Conclusion
This compound has demonstrated a high degree of clinical efficacy and a favorable safety profile in the treatment of community-acquired pneumonia. Its potent in-vitro activity against key respiratory pathogens, including resistant strains, is supported by a robust pharmacokinetic/pharmacodynamic profile that predicts successful clinical and bacteriological outcomes. The dual inhibition of DNA gyrase and topoisomerase IV provides a solid mechanistic basis for its bactericidal activity. For drug development professionals and researchers, this compound represents a well-characterized antimicrobial agent with a significant potential to address the ongoing challenges in the management of CAP. Further research could focus on its role in specific patient populations and its potential in combination therapies.
References
- 1. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Community acquired pneumonia: assessment and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijss-sn.com [ijss-sn.com]
- 7. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Isolation and Identification of Pneumonia-Associated Pathogens from Sputum Samples Combining an Innovative Sample Preparation Strategy and Array-Based Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of this compound in elderly patients with respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Garenoxacin: A Potent Alternative Against Macrolide-Resistant Mycoplasma pneumoniae
A Technical Guide for Researchers and Drug Development Professionals
The rising prevalence of macrolide resistance in Mycoplasma pneumoniae, a primary causative agent of community-acquired pneumonia, presents a significant clinical challenge. This guide provides an in-depth analysis of the in vitro activity of garenoxacin (B1674628), a des-F(6)-quinolone, against macrolide-resistant strains of M. pneumoniae. It consolidates key data on its efficacy, outlines the experimental methodologies used for evaluation, and illustrates the underlying molecular mechanisms of resistance and drug action.
Quantitative Efficacy of this compound
This compound has demonstrated potent in vitro activity against a wide range of respiratory pathogens, including both macrolide-susceptible and macrolide-resistant isolates of Mycoplasma pneumoniae.[1][2] This section summarizes the minimum inhibitory concentration (MIC) data from comparative studies, highlighting the efficacy of this compound relative to other commonly used antibiotics.
Comparative Minimum Inhibitory Concentrations (MICs)
The following table presents a summary of the MIC values for this compound and other antimicrobial agents against macrolide-susceptible and macrolide-resistant M. pneumoniae. The data consistently show that this compound maintains low MICs against strains that exhibit high-level resistance to macrolides.
| Antibiotic | Macrolide-Susceptible M. pneumoniae MIC (μg/mL) | Macrolide-Resistant M. pneumoniae MIC (μg/mL) |
| This compound | 0.016 - 0.031 | 0.016 - 0.031 |
| Gatifloxacin (B573) | 0.063 | 0.063 - 0.125 |
| Levofloxacin (B1675101) | 0.25 | 0.25 |
| Minocycline | 0.25 | 0.25 |
| Clarithromycin | ≤0.008 | 32 |
Data compiled from Yamazaki et al., 2007.[1]
The MICs for this compound against M. pneumoniae isolates, including those resistant to macrolides, ranged from 0.016 to 0.031 μg/ml.[1] These values were two- to fourfold lower than those of gatifloxacin and 8- to 32-fold lower than those of levofloxacin and minocycline.[1]
Mechanisms of Action and Resistance
Understanding the molecular basis of antibiotic action and resistance is critical for the development of effective therapeutic strategies.
This compound's Mechanism of Action
This compound, a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair.[4] By inhibiting these enzymes, this compound disrupts the management of DNA topology, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[4]
Macrolide Resistance in Mycoplasma pneumoniae
Resistance to macrolide antibiotics in M. pneumoniae is primarily conferred by specific point mutations in domain V of the 23S rRNA gene.[5][6] The most frequently observed mutations are A-to-G or A-to-C transitions at positions 2063 and 2064.[1] These mutations reduce the binding affinity of macrolides to the bacterial ribosome, thereby inhibiting their protein synthesis inhibitory activity.[1][2] Other, less common mechanisms of macrolide resistance include mutations in ribosomal proteins L4 and L22 and the presence of efflux pumps that actively transport the antibiotic out of the bacterial cell.[5][6]
Experimental Protocols
The following section details the standard methodology for determining the in vitro susceptibility of Mycoplasma pneumoniae to antimicrobial agents.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of this compound and other antibiotics against M. pneumoniae is typically determined using a broth microdilution method.[1]
Procedure:
-
Preparation of Inoculum: Mycoplasma pneumoniae isolates are grown in PPLO broth. The culture is then diluted to a standardized concentration of 10⁴ to 10⁵ colony-forming units (CFU) per milliliter.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in PPLO broth within 96-well microplates.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared M. pneumoniae suspension. A drug-free control well is also included.
-
Incubation: The microplates are sealed and incubated at 37°C for a period of 4 to 8 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that inhibits the metabolism of the organism. This is visually determined by the absence of a color change in the medium at the time when the drug-free control well first shows a color change.[1]
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed in this guide.
References
- 1. Activity of this compound against Macrolide-Susceptible and -Resistant Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 5. Frontiers | Macrolide resistance in Mycoplasma pneumoniae in adult patients [frontiersin.org]
- 6. Macrolide resistance in Mycoplasma pneumoniae in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety Profile of Garenoxacin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin (B1674628) is a des-fluoro(6) quinolone antibacterial agent with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens. As with any new chemical entity intended for human use, a comprehensive preclinical safety evaluation is paramount to identify potential hazards and establish a preliminary safety margin. This technical guide provides a detailed overview of the preclinical safety profile of this compound, summarizing key findings from a range of toxicological and safety pharmacology studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the non-clinical safety characteristics of this compound.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been investigated in several animal species, including rats, dogs, and monkeys. Following oral administration, this compound is well absorbed.[1][2] The primary route of metabolism is through Phase II conjugation, leading to the formation of two major metabolites: a sulfate (B86663) conjugate (M1) and a glucuronide conjugate (M6).[1][2] Oxidative metabolites are formed in very minor concentrations.[1][2] The unchanged drug and its metabolites are excreted through both renal and biliary pathways.[1][2]
Table 1: Key Pharmacokinetic Parameters of this compound in Different Species [1]
| Parameter | Rat | Dog | Monkey |
| Total Clearance (CL; mL/min/kg) | 12.1 | 2.43 | 3.39 |
| Volume of Distribution (Vss; L/kg) | 0.88 | 1.29 | 0.96 |
Toxicology
A comprehensive battery of toxicology studies has been conducted to evaluate the potential adverse effects of this compound following single and repeated administrations.
Acute Toxicity
Single-dose toxicity studies have been performed in mice, rats, and dogs via both oral and intravenous routes of administration.
Experimental Protocol: Single-Dose Oral and Intravenous Toxicity
-
Species: Mice, Rats, and Dogs.
-
Administration: A single dose of this compound mesilate hydrate (B1144303) was administered orally or intravenously.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality.
-
Endpoints: Lethal dose determination and observation of clinical signs.
Table 2: Acute Toxicity of this compound [3]
| Species | Route | Lethal Dose | Observed Clinical Signs |
| Mouse | Oral | > 2,000 mg/kg | No mortality. |
| Rat | Oral | > 2,000 mg/kg | Soft feces at 2,000 mg/kg. |
| Dog | Oral | > 2,000 mg/kg | Decreased locomotor activity, vomiting, salivation, hypothermia, and increased pulse rate at ≥ 1,000 mg/kg. |
| Mouse | Intravenous | 200-250 mg/kg (male), 250 mg/kg (female) | Decreased locomotor activity, lateral/prone position, staggering gait, crawling, decreased respiration, clonic convulsion, mydriasis, Straub tail, and/or salivation at ≥ 150 mg/kg. |
| Rat | Intravenous | 250-300 mg/kg (male and female) | Similar to mice at ≥ 200 mg/kg. |
| Dog | Intravenous | 200-300 mg/kg (male) | Decreased locomotor activity, salivation, flushing, vomiting, hypothermia, increased pulse rate, edema of the head, and tonic convulsions at ≥ 200 mg/kg. |
Repeated-Dose Toxicity
A three-month repeated-dose oral toxicity study was conducted in cynomolgus monkeys.
Experimental Protocol: Three-Month Repeated-Dose Oral Toxicity in Cynomolgus Monkeys
-
Species: Cynomolgus Monkeys (male and female).
-
Administration: this compound mesilate hydrate was administered daily by oral gavage for 3 months.
-
Dose Levels: 10, 30, and 100 mg/kg/day.
-
Recovery Groups: Animals at 30 and 100 mg/kg/day were observed for a 3-month withdrawal period to assess the reversibility of any findings.
-
Endpoints: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, auditory sense, urinalysis, hematology, blood chemistry, organ weights, and histopathology.
Table 3: Summary of Findings from a Three-Month Oral Toxicity Study in Cynomolgus Monkeys [4][5]
| Dose Level (mg/kg/day) | Key Findings | Reversibility |
| 10 | No treatment-related adverse effects observed. | N/A |
| 30 | Reddish-purple discoloration of oral mucosa and other tissues; blackish-brown discoloration of thyroids. No histological abnormalities or changes in thyroid hormone levels were associated with the discoloration. NOAEL established at 30 mg/kg. | Discoloration was reversible upon withdrawal. |
| 100 | Vomiting and salivation. Atrophy of fundic glands in the stomach. Discoloration of tissues as seen at 30 mg/kg. | Clinical signs disappeared with time after dosing. Atrophy of fundic glands improved upon withdrawal. Discoloration was reversible. |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Central Nervous System (CNS) Safety
The effects of this compound on the central nervous system have been evaluated and compared with other quinolones.
Experimental Protocol: CNS Safety Pharmacology
-
Convulsant Activity (Intracerebroventricular): this compound was injected intracerebroventricularly into mice to assess its potential to induce clonic convulsions.
-
Convulsant Activity with NSAIDs (Intravenous): this compound was administered intravenously to mice in combination with an oral dose of fenbufen (B1672489) or other nonsteroidal anti-inflammatory drugs (NSAIDs) to evaluate the potential for drug-drug interactions leading to convulsions.
-
Coordinated Locomotor Activity (Rotarod Test): The effect of intravenous this compound on the coordinated locomotor activity of mice was assessed using the rotarod test to evaluate the potential for dizziness.
-
GABA Receptor Binding Assay: An in vitro study using rat brain synaptic membranes was conducted to determine if this compound inhibits GABA binding, with and without the presence of NSAIDs.
Table 4: Central Nervous System Safety Pharmacology of this compound [2]
| Test | This compound Finding | Comparison with Other Quinolones |
| Convulsant Activity (Intracerebroventricular) | Caused clonic convulsion at a higher dose (50 µ g/body ) | Lower convulsant activity than norfloxacin (B1679917), ciprofloxacin (B1669076), sitafloxacin, and trovafloxacin. |
| Convulsant Activity with Fenbufen (i.v.) | No convulsions at doses up to 60 mg/kg | Weaker convulsant activity than enoxacin, norfloxacin, ciprofloxacin, alatrofloxacin, and ofloxacin. |
| Coordinated Locomotor Activity (Rotarod Test) | No suppression of coordinated locomotor activity at up to 60 mg/kg i.v. | Alatrofloxacin suppressed activity at 60 mg/kg i.v.; ciprofloxacin and norfloxacin showed no suppression. |
| GABA Receptor Binding | No inhibitory effect on GABA binding, even in the presence of NSAIDs. | N/A |
Genotoxicity
A comprehensive battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.
Experimental Protocol: Genotoxicity Assays
-
Bacterial Reverse Mutation Test (Ames Test): Conducted using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA, with and without metabolic activation (S9 mix).
-
Gene Mutation Test in Mammalian Cells: Performed using V79 cells to assess for an increase in 6-thioguanine-resistant mutant colonies, with and without S9 mix.
-
Chromosomal Aberration Test in Mammalian Cells: Utilized CHL/IU cells to evaluate for increases in the frequency of cells with chromosomal aberrations, with and without S9 mix.
-
Micronucleus Test in Mice: An in vivo test to assess for an increase in the frequency of micronuclei in bone marrow cells.
-
In Vivo Unscheduled DNA Synthesis (UDS) Test: Conducted in rat hepatocytes to measure DNA repair synthesis as an indicator of DNA damage.
Table 5: Summary of Genotoxicity Studies for this compound [6]
| Test | Result | Interpretation |
| Bacterial Reverse Mutation Test (Ames) | Negative | Not mutagenic in bacteria. |
| Gene Mutation Test in Mammalian Cells (V79) | Negative | Not mutagenic at the gene level in mammalian cells. |
| Chromosomal Aberration Test in Mammalian Cells (CHL/IU) | Positive | Induced chromosomal aberrations in vitro, likely due to its topoisomerase inhibitory activity. |
| Micronucleus Test in Mice | Negative | No evidence of chromosomal damage in vivo. |
| In Vivo Unscheduled DNA Synthesis (UDS) Test | Negative | No evidence of DNA damage leading to repair synthesis in vivo. |
Based on these results, this compound is not considered to be genotoxic in vivo.[6]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies were conducted in rats and rabbits.
Experimental Protocol: Reproductive and Developmental Toxicity
-
Fertility and Early Embryonic Development (Rats): Oral administration to male and female rats before and during mating and in females up to day 15 of gestation.
-
Embryo-Fetal Development (Rats and Rabbits): Oral administration to pregnant rats and intravenous administration to pregnant rabbits during the period of organogenesis.
-
Pre- and Postnatal Development (Rats): Oral administration to pregnant rats from implantation through lactation.
Table 6: Summary of Reproductive and Developmental Toxicity Studies of this compound [7]
| Study | Species | Dose Levels (mg/kg) | Maternal Toxicity | Developmental Toxicity |
| Fertility and Early Embryonic Development | Rat (oral) | 100, 400, 1000 | Suppressed body weight gain and decreased food consumption in males at 100 and 400 mg/kg; suppressed body weight gain in females at 1000 mg/kg. | No effects on reproductive ability, sperm, estrous cycle, or intrauterine conditions. |
| Embryo-Fetal Development | Rat (oral) | 1000 | Suppressed body weight gain and decreased food consumption. | No effects on fetal viability, weight, or external, visceral, and skeletal examinations. Not teratogenic. |
| Embryo-Fetal Development | Rabbit (i.v.) | 6.25, 12.5, 25 | Suppressed body weight gain and decreased food consumption at all doses. Abortion occurred in some dams at all doses. One death at 12.5 mg/kg. | Not specified. |
| Pre- and Postnatal Development | Rat (oral) | 250, 1000 | Suppressed body weight gain and decreased food consumption during gestation at both doses. | No effects on viability, body weight, development, reflexes, learning, or reproductive ability of offspring. |
Special Toxicity Studies
Articular Toxicity
The potential for this compound to induce arthropathy in juvenile animals, a known class effect of quinolones, was investigated in beagle dogs.
Experimental Protocol: Articular Toxicity in Juvenile Beagle Dogs
-
Species: Juvenile Beagle Dogs.
-
Administration: Intravenous administration of this compound, ciprofloxacin, and norfloxacin at 30 and 60 mg/kg. Oral administration of 50 mg/kg of each compound daily for 7 days.
-
Endpoints: Histopathological examination of articular cartilage.
Table 7: Comparative Articular Toxicity of this compound in Juvenile Beagle Dogs [3]
| Compound | Dose (i.v.) | Histopathological Lesions |
| This compound | 30 mg/kg | None detected. |
| 60 mg/kg | Lesions detected in 1 of 3 animals. | |
| Ciprofloxacin | 30 mg/kg | Lesions observed in all dogs. |
| Norfloxacin | 30 and 60 mg/kg | Lesions observed in all dogs. |
This compound demonstrated a significantly lower potential for chondrotoxicity compared to ciprofloxacin and norfloxacin in juvenile dogs, even at higher plasma and joint tissue concentrations.[3]
Visualizations
DOT Script for a General Preclinical Safety Evaluation Workflow
Caption: General workflow for preclinical safety evaluation.
DOT Script for the Genotoxicity Testing Strategy for this compound
Caption: Genotoxicity testing strategy for this compound.
Conclusion
The preclinical safety profile of this compound has been extensively characterized through a comprehensive series of in vitro and in vivo studies. The data indicate that this compound has a well-defined pharmacokinetic and metabolic profile. Acute toxicity studies show a wide safety margin following oral administration. In repeated-dose toxicity studies, the no-observed-adverse-effect level (NOAEL) has been established, with identified target organs and reversible findings at higher doses. Safety pharmacology studies suggest a low potential for central nervous system adverse effects. While this compound induced chromosomal aberrations in vitro, a battery of in vivo genotoxicity tests was negative, indicating a lack of genotoxic potential in whole animals. Reproductive and developmental toxicity studies did not reveal any teratogenic potential. Notably, this compound exhibited a significantly lower potential for articular toxicity in juvenile animals compared to other quinolones. Overall, the preclinical data package supports a favorable safety profile for this compound.
References
- 1. Photoxicity evaluation using in vitro 3T3 NRU phototoxicity test [pifukezazhi.com]
- 2. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the 4‐week repeated‐dose oral toxicity and genotoxicity of GHX02 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-month repeated oral dose toxicity study of this compound in cynomolgus monkeys - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 6. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
Garenoxacin's Potent Activity Against Haemophilus influenzae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial activity of garenoxacin (B1674628) against Haemophilus influenzae, a key pathogen in community-acquired respiratory tract infections. This document synthesizes quantitative data from various studies, details the experimental methodologies employed, and visualizes key concepts to offer a comprehensive resource for the scientific community.
In Vitro Susceptibility of Haemophilus influenzae to this compound
This compound demonstrates excellent in vitro activity against Haemophilus influenzae, including strains with varying susceptibility to other fluoroquinolones. Its potency is comparable to or greater than other commonly used respiratory fluoroquinolones.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound and comparator agents against H. influenzae.
Table 1: Comparative In Vitro Activity of this compound and Other Oral Antimicrobial Agents Against Haemophilus influenzae
| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.06 [1] | ≤0.03 - 16.0 [1][2] |
| Ciprofloxacin | 0.06[1] | 4.0[3] |
| Levofloxacin | 0.12[1] | - |
| Moxifloxacin | 0.06[1] | - |
| Cefixime | 0.01[1] | - |
| Cefuroxime | 1.0[1] | - |
| Amoxicillin-clavulanate | 1.0/0.5[1] | - |
| Amoxicillin | 2[1] | - |
| Azithromycin | 4[1] | - |
| Erythromycin | 8[1] | - |
Data compiled from multiple studies. Ranges for MIC90 reflect variations in the tested isolate populations, including resistant strains.
Table 2: this compound MICs Against H. influenzae Based on Fluoroquinolone Susceptibility and QRDR Mutations
| Strain Characteristics | This compound MIC Range (μg/mL) |
| No amino acid changes in GyrA and ParC | ≤0.03[1][4] |
| Single amino acid change in GyrA | 0.06 to 0.12[1][4] |
| One amino acid change in GyrA and ParC | 0.5 to 2.0[1][4] |
| Two amino acid changes in GyrA and one in ParC | ≥4[1][4] |
Mechanism of Action and Resistance
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. In Haemophilus influenzae, the primary target for this compound is DNA gyrase.[4]
Resistance to this compound in H. influenzae emerges through a stepwise accumulation of mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[1][4] A single mutation in gyrA leads to a modest increase in MIC values, while subsequent mutations in both gyrA and parC result in clinically significant resistance.[1][4][5]
Caption: this compound's mechanism of action against H. influenzae.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing conducted according to standardized methodologies.
Broth Microdilution Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against H. influenzae.
Methodology: The reference broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[4]
-
Inoculum Preparation: A standardized inoculum of H. influenzae is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Medium: Haemophilus Test Medium (HTM) broth is used for testing.[4][6]
-
Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in the HTM broth in microtiter plates.
-
Inoculation: The microtiter plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 16-20 hours.[5][7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Bactericidal Activity and Pharmacodynamics
Beyond inhibiting growth, the bactericidal (killing) activity and other pharmacodynamic parameters of this compound are crucial for its clinical efficacy.
Time-Kill Analysis
Time-kill studies evaluate the rate and extent of bacterial killing by an antibiotic over time. This compound has been shown to be rapidly bactericidal against various respiratory pathogens.[8] For H. influenzae, quinolones like this compound generally exhibit concentration-dependent killing.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. While specific PAE data for this compound against H. influenzae is not extensively detailed in the provided search results, fluoroquinolones typically exhibit a PAE against Gram-negative bacteria. One study found that for other quinolones like gemifloxacin (B1671427) and ciprofloxacin, the PAE against H. influenzae ranged from 0.3 to 6.2 hours.[9] Another study on trospectomycin (B1683680) showed a PAE of over 4 hours against H. influenzae.[10]
Activity Against Biofilms
Biofilms are structured communities of bacteria that are notoriously difficult to eradicate with antibiotics. This compound has demonstrated potent bactericidal activity against in vitro biofilms formed by nontypeable H. influenzae (NTHi).[11] After a 24-hour exposure to 100 times the MIC, this compound caused a significant reduction in viable cells (≥5.1 log10 CFU/mL) and transformed the biofilm matrix.[11] This activity is particularly relevant for chronic or recurrent infections where biofilms are implicated.
In Vivo Efficacy
Clinical studies have supported the in vitro activity of this compound. In a study of patients with upper respiratory tract infections, including those caused by H. influenzae, administration of this compound (400 mg/day) resulted in high rates of clinical improvement and bacterial eradication.[12] Of the 54 cases where bacteria were identified, this compound achieved complete eradication in 53 cases (98%).[12]
Conclusion
This compound exhibits potent in vitro and in vivo activity against Haemophilus influenzae, including strains that are resistant to other classes of antibiotics. Its mechanism of action through inhibition of DNA gyrase, coupled with its bactericidal nature and efficacy against biofilms, makes it a valuable therapeutic option for respiratory tract infections caused by this pathogen. The development of resistance, while possible through stepwise mutations in the QRDR of gyrA and parC, requires multiple genetic alterations for high-level resistance to emerge. Continued surveillance of susceptibility patterns is essential to ensure the long-term clinical utility of this compound.
References
- 1. In vitro activities of this compound (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activities of this compound (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone-Resistant Haemophilus influenzae: Determination of Mutant Selection Window for Ciprofloxacin, this compound, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. Haemophilus influenzae blood-stream infection and third-generation cephalosporin susceptibility testing: a comparative case study using EUCAST and CLSI guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activities and Postantibiotic Effects of Gemifloxacin Compared to Those of 11 Other Agents against Haemophilus influenzae and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bactericidal activity and postantibiotic effect of trospectomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of this compound against in vitro biofilm formed by nontypeable Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in the treatment of upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin's In Vitro Efficacy Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of garenoxacin (B1674628), a des-F(6)-quinolone, against Staphylococcus aureus. The document synthesizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual workflows to facilitate a comprehensive understanding of this compound's antibacterial profile against this significant pathogen.
Quantitative Susceptibility Data
This compound has demonstrated potent in vitro activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA). The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a comparative overview of this compound's efficacy.
Table 1: this compound MIC Values for Staphylococcus aureus
| Staphylococcus aureus Phenotype | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Methicillin-Susceptible (MSSA) | 0.06 | 0.03 | ≤0.03 - 0.5 |
| Methicillin-Resistant (MRSA) | - | 2 | 0.03 - 2 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Comparative this compound Activity Against S. aureus
| Study Reference | Comparator Quinolones | Key Finding |
| SENTRY Program (1999-2004)[5] | Gatifloxacin (B573), Levofloxacin (B1675101) | This compound was at least 2-fold more active than gatifloxacin and 8-fold more active than levofloxacin against S. aureus. |
| Noviello S, et al. (2003)[1][3][4] | Ciprofloxacin, Levofloxacin, Moxifloxacin | This compound demonstrated potent activity against both MSSA and MRSA strains. |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro susceptibility testing. The following sections outline the standard protocols for determining MIC, time-kill kinetics, and post-antibiotic effects.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration of 10 times the highest final concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of S. aureus.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1-2 x 106 CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air. For testing against MRSA, supplement the MHB with 2% NaCl.[3]
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the bacteria.
Caption: Workflow for MIC Determination via Broth Microdilution.
Time-Kill Curve Analysis
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation: Prepare a standardized inoculum of S. aureus in MHB as described for the MIC assay, adjusting the final concentration to approximately 5 x 105 - 5 x 106 CFU/mL in flasks.
-
Exposure to this compound: Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[1][3][4] Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate a known volume (e.g., 100 µL) of each dilution onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal.[1][4]
Caption: Workflow for Time-Kill Curve Analysis.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
Protocol: PAE Assay
-
Exposure Phase:
-
Prepare two flasks with a standardized inoculum of S. aureus (approximately 5 x 106 CFU/mL).
-
To one flask, add this compound at a concentration of 5-10 times the MIC. The second flask serves as the control and receives no antibiotic.
-
Incubate both flasks for 1-2 hours at 35-37°C.
-
-
Removal of Antibiotic:
-
Centrifuge the culture from the this compound-exposed flask to pellet the bacteria.
-
Remove the supernatant containing the antibiotic.
-
Wash the bacterial pellet with sterile saline or pre-warmed MHB to remove any residual antibiotic.
-
Resuspend the washed bacteria in fresh, pre-warmed MHB.
-
The control culture is diluted in parallel to match the cell density of the test culture.
-
-
Recovery Phase and Measurement:
-
Incubate both the antibiotic-exposed and control cultures at 35-37°C.
-
At regular intervals (e.g., every 30-60 minutes), take samples for viable cell counting (as described in the time-kill assay).
-
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the corresponding time for the unexposed control culture.
-
Caption: Workflow for Post-Antibiotic Effect (PAE) Determination.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7][8] By binding to the enzyme-DNA complex, this compound stabilizes the transient breaks introduced by these enzymes, preventing the re-ligation of the DNA strands.[7] This leads to an accumulation of double-strand DNA breaks and ultimately results in bacterial cell death.[7][8] The dual-targeting mechanism contributes to its potent activity and may lower the propensity for resistance development.[6][8]
Caption: this compound's Dual-Targeting Mechanism of Action.
Conclusion
This compound exhibits potent in vitro activity against a broad range of Staphylococcus aureus isolates, including methicillin-resistant strains. Its efficacy, as demonstrated by low MIC values and bactericidal activity in time-kill studies, is attributed to its dual-targeting mechanism of action on DNA gyrase and topoisomerase IV. The standardized protocols provided in this guide serve as a resource for researchers and drug development professionals in the continued evaluation of this compound and other novel antimicrobial agents against this clinically important pathogen.
References
- 1. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative in vitro activity of this compound (BMS-284756). Sentry program, Spain (1999-2000)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Potency and spectrum of this compound tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antiinfectivemeds.com [antiinfectivemeds.com]
- 7. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 8. ajpaonline.com [ajpaonline.com]
Methodological & Application
Application Note & Protocol: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Garenoxacin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin (B1674628) is a novel des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Effective pharmacokinetic studies, crucial in drug development, rely on accurate and reliable methods for quantifying drug concentrations in biological matrices. This document provides a detailed protocol for a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Principle
This method utilizes protein precipitation for sample clean-up, followed by isocratic RP-HPLC separation on a C18 column with UV detection. Ciprofloxacin hydrochloride is used as an internal standard (IS) to ensure accuracy and precision. The chromatographic conditions are optimized to provide good resolution and symmetric peak shapes for both this compound and the internal standard.
Materials and Reagents
-
This compound mesylate reference standard
-
Ciprofloxacin hydrochloride (Internal Standard)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
HPLC grade water
-
Orthophosphoric acid
-
Human plasma (blank, drug-free)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A summary of the instrumentation and optimal chromatographic conditions is presented in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Waters HPLC 2695 System with quaternary pumps, Photo Diode Array detector, and Auto sampler[2] |
| Software | Empower 2 Software[2] |
| Column | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm)[2][3] |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (50:50 v/v)[2][3] |
| Flow Rate | 1.0 ml/min[2][3] |
| Detection Wavelength | 240 nm[2][3] |
| Injection Volume | 50 µL[3] |
| Column Temperature | 30°C[3] |
| Run Time | Approximately 6 minutes[4] |
Experimental Protocols
Preparation of Standard Solutions
5.1.1. This compound Stock Solution (2 mg/ml) Accurately weigh 200 mg of this compound mesylate and transfer it into a 100 ml volumetric flask. Add approximately 60 ml of diluent (mobile phase) and sonicate to dissolve. Dilute to the mark with the diluent and mix well.[2]
5.1.2. This compound Spiking Solutions Prepare a series of working standard solutions by appropriate dilutions of the stock solution to achieve concentrations ranging from 0.04 µg/ml to 4.0 µg/ml.[2]
5.1.3. Internal Standard (IS) Stock Solution (400 µg/ml) Accurately weigh 40 mg of Ciprofloxacin Hydrochloride and transfer it into a 100 ml volumetric flask. Add approximately 60 ml of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.[2]
5.1.4. Internal Standard (IS) Working Solution (4 µg/ml) Dilute the IS stock solution with the diluent to obtain a final concentration of 4 µg/ml.[2]
Sample Preparation
The following workflow outlines the protein precipitation method for extracting this compound from plasma samples.
Caption: Workflow for this compound extraction from plasma.
Protocol:
-
Into a centrifuge tube, pipette 250 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (4 µg/ml).[2]
-
For calibration and quality control samples, add 10 µL of the respective this compound spiking solution. For unknown samples, add 10 µL of diluent.
-
Vortex the mixture for 15 seconds.[2]
-
Add 2 ml of acetonitrile to precipitate the plasma proteins and vortex for 2 minutes.[2]
-
Centrifuge the tubes at 4000 rpm for 10 minutes.[2]
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.[2]
Method Validation
The developed method was validated according to ICH guidelines for selectivity, linearity, precision, accuracy, and recovery.
Caption: Key parameters for method validation.
Selectivity
The selectivity of the method was assessed by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of this compound and the internal standard. No significant interferences were observed.[2]
Linearity
The linearity of the method was established by analyzing calibration standards at eight different concentration levels ranging from 0.04 µg/ml to 4.0 µg/ml.[2][3] The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
Table 2: Linearity Data
| Parameter | Result |
| Concentration Range | 0.04 - 4.0 µg/ml[2][3] |
| Correlation Coefficient (r²) | 0.999[3] |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on the same day and on three different days.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (µg/ml) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LQC | 0.04 | < 5% | < 5% | 98-102% |
| MQC | 1.50 | < 5% | < 5% | 98-102% |
| HQC | 3.20 | < 5% | < 5% | 98-102% |
| (Data presented as typical acceptable ranges based on validation guidelines) |
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of un-extracted standards of the same concentration. The mean recovery was found to be consistently high across the different concentration levels.
Table 4: Extraction Recovery
| Analyte | Mean Recovery (%) |
| This compound | 98.97%[3] |
Results and Discussion
Under the optimized chromatographic conditions, this compound and the internal standard (ciprofloxacin) were well-separated with retention times of approximately 4.0 minutes and 3.4 minutes, respectively.[2] The method demonstrated excellent linearity over the specified concentration range. The validation parameters of precision, accuracy, and recovery were all within the acceptable limits set by the ICH guidelines. The lower limit of quantification (LLOQ) was established at 0.04 µg/ml, which is sufficient for pharmacokinetic studies.[3]
Conclusion
The described RP-HPLC method is simple, rapid, selective, and sensitive for the quantification of this compound in human plasma. The method has been successfully validated and can be reliably used for routine analysis in pharmacokinetic and bioequivalence studies.
References
Application Notes and Protocols for LC-MS/MS Quantification of Garenoxacin in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of Garenoxacin in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding its distribution and concentration in different tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and predict therapeutic efficacy.[2] This document outlines a robust and sensitive LC-MS/MS method for the quantification of this compound in tissue samples, employing a stable isotope-labeled internal standard for enhanced accuracy and precision.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (M.W. 426.4 g/mol )
-
Ciprofloxacin-d8 (Internal Standard, IS)
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (LC-MS grade)
-
Bovine Serum Albumin (BSA)
-
-
Tissue Homogenization:
-
Ceramic beads (e.g., 1.4 mm)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Homogenizer: Bead beater homogenizer.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and Ciprofloxacin-d8 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Ciprofloxacin-d8 primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
-
-
Calibration Curve and QC Samples:
-
Prepare calibration standards by spiking appropriate amounts of the this compound working standard solutions into blank tissue homogenate (see section 3.2).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Tissue Sample Preparation
A robust tissue homogenization and protein precipitation protocol is crucial for accurate quantification.
dot
-
Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add ice-cold PBS (pH 7.4) in a 1:3 ratio (w/v) and ceramic beads.
-
Homogenize the tissue using a bead beater for two cycles of 45 seconds each, with cooling on ice in between.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the tissue homogenate, add 20 µL of the Ciprofloxacin-d8 internal standard working solution (100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).
-
LC-MS/MS Method
dot
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
Based on the molecular weight of this compound (426.4 g/mol ) and common fragmentation patterns of fluoroquinolones, the following MRM transitions are proposed.[3] These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 427.1 | 409.1 ([M+H-H₂O]⁺) | 150 | Optimize |
| 427.1 | 383.1 ([M+H-CO₂]⁺) | 150 | Optimize | |
| Ciprofloxacin-d8 | 340.1 | 296.1 | 150 | Optimize |
Data Presentation
The following table summarizes this compound concentrations found in various human tissues after a single oral 600 mg dose, as reported in the literature. This data can serve as a reference for expected concentration ranges.
| Tissue | Mean Concentration (µg/g ± SD) |
| Adipose Tissue | 0.90 ± 0.54 |
| Subcutaneous Tissue | 1.19 ± 1.23 |
| Incisional Skin | 3.06 ± 1.74 |
| Striated Muscle | 3.92 ± 2.54 |
| Bone | 2.82 ± 2.42 |
| Sinus Mucosa | 5.26 ± 3.84 |
| Liver | 1.84 ± 0.75 |
| Gallbladder | 11.59 ± 11.94 |
| Large Intestine | 12.13 ± 9.34 |
| Small Intestine | 15.66 ± 19.20 |
| Mesenteric Lymph Node | 3.10 ± 2.44 |
Method Validation
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the internal standard in blank tissue homogenates.
-
Linearity and Range: The calibration curve should demonstrate a linear response over the expected concentration range in tissue samples.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The extraction recovery of this compound and the internal standard from the tissue matrix should be consistent and reproducible.
-
Matrix Effect: The effect of the tissue matrix on the ionization of the analyte and internal standard should be evaluated to ensure it does not compromise the accuracy of the method.
-
Stability: The stability of this compound in tissue homogenates under various storage and processing conditions (freeze-thaw, short-term, and long-term stability) should be assessed.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in tissue samples. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the proposed validation parameters, offer a comprehensive guide for researchers in drug development and related fields. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for supporting pharmacokinetic and tissue distribution studies of this compound.
References
Garenoxacin Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin, a novel des-F(6) quinolone antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of pathogens. Its efficacy in preclinical animal models is a critical component of its development pathway. The appropriate formulation of this compound is paramount for ensuring accurate dosing, optimal bioavailability, and the generation of reliable and reproducible data in in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound formulations for oral and intravenous administration in animal models, based on findings from published research. The active form typically utilized in these studies is this compound Mesylate Hydrate.
Data Presentation
Pharmacokinetic Parameters of this compound in Various Animal Models
The following table summarizes key pharmacokinetic parameters of this compound observed in different animal species following oral or intravenous administration. This data is essential for dose selection and study design.
| Species | Administration Route | Dose Range | Total Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |
| Rats | Oral & Intravenous | 2 to 25 mg/kg | 12.1 | 0.88 |
| Dogs | Oral & Intravenous | 8 to 75 mg/kg | 2.43 | 1.29 |
| Monkeys | Oral & Intravenous | 25 to 100 mg/kg | 3.39 | 0.96 |
[1]
In Vivo Efficacy of this compound in a Murine Pneumonia Model
This table illustrates the in vivo efficacy of this compound in a mouse model of pneumonia caused by Streptococcus pneumoniae.
| Treatment | Dose (mg/kg) | Change in Bacterial Count (log10 CFU/mL) in Lungs |
| This compound | - | -2.02 ± 0.99 |
[2]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration (Rodents)
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents, based on common practices for preclinical oral formulation.
Materials:
-
This compound Mesylate Hydrate powder
-
0.5% (w/v) Methylcellulose (B11928114) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound Mesylate Hydrate based on the desired concentration and final volume of the suspension.
-
Weigh the calculated amount of this compound Mesylate Hydrate powder using an analytical balance.
-
Prepare the 0.5% methylcellulose vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Slowly add the methylcellulose powder to the required volume of purified water while stirring continuously with a magnetic stir bar until fully dispersed.
-
-
Triturate the this compound powder: Place the weighed this compound powder in a mortar and add a small volume of the 0.5% methylcellulose vehicle to form a smooth paste. This step is crucial for preventing clumping and ensuring a uniform suspension.
-
Gradually add the remaining vehicle: While continuously stirring, slowly add the rest of the 0.5% methylcellulose vehicle to the paste in the mortar.
-
Transfer to a volumetric flask: Transfer the suspension to a volumetric flask of the appropriate size.
-
Rinse the mortar and pestle: Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure a complete transfer of the drug.
-
Adjust to final volume: Add the 0.5% methylcellulose vehicle to the volumetric flask to reach the final desired volume.
-
Homogenize the suspension: Cap the flask and stir the suspension using a magnetic stir plate for at least 30 minutes to ensure homogeneity. Visually inspect for any undispersed particles.
-
Storage: Store the suspension at 2-8°C and protect from light. It is recommended to use the suspension within 24 hours of preparation. Shake well before each use.
Protocol 2: Preparation of this compound Solution for Intravenous Administration
This protocol details the preparation of a this compound solution for intravenous injection, based on formulations used in clinical and preclinical settings.[3]
Materials:
-
This compound Mesylate Hydrate powder
-
5% Dextrose Injection, USP (D5W)
-
Sterile vials
-
Syringes and sterile filters (0.22 µm)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound Mesylate Hydrate for the desired final concentration and volume.
-
Weigh the this compound Mesylate Hydrate powder aseptically using an analytical balance.
-
Dissolve the powder: In a sterile volumetric flask, add the weighed this compound powder to a portion of the 5% Dextrose Injection.
-
Ensure complete dissolution: Gently swirl or sonicate the flask until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Adjust to final volume: Add 5% Dextrose Injection to the flask to reach the final desired volume.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This step is critical for ensuring the sterility of the final product for intravenous administration.
-
Storage: Store the sterile solution at room temperature, protected from light. It is recommended to use the solution immediately after preparation.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Oral this compound Formulation and In Vivo Study
Caption: Workflow for oral this compound formulation and subsequent in vivo animal study.
Diagram 2: Logical Flow for Intravenous this compound Solution Preparation
Caption: Step-by-step process for preparing a sterile this compound solution for IV administration.
References
Garenoxacin in Murine Respiratory Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the administration of garenoxacin (B1674628) in murine models of respiratory infection. It includes detailed experimental protocols, summarized quantitative data, and visual diagrams to facilitate understanding and replication of key experiments. This compound, a des-F(6) quinolone, has demonstrated potent activity against common respiratory pathogens.[1]
I. Introduction
This compound is a synthetic antibacterial agent that targets bacterial DNA topoisomerase IV and DNA gyrase, inhibiting DNA replication.[2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains of Streptococcus pneumoniae and Mycoplasma pneumoniae.[3][4] Murine models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antimicrobial agents like this compound before clinical trials.[5]
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound administration in murine models of respiratory infection.
Table 1: Efficacy of this compound against Streptococcus pneumoniae
| Mouse Strain | S. pneumoniae Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Key Efficacy Outcomes | Reference(s) |
| Swiss | P-4241 (Wild-type) | 12.5, 25, 50 | Subcutaneous, every 12h for 6 doses | 50%, 100%, 100% survival rates, respectively | [6] |
| Swiss | C42-R2 (parC mutant) | 25, 50 | Subcutaneous, every 12h for 6 doses | 85% and 100% survival rates, respectively | [6] |
| Swiss | Sp42-R1 (gyrA mutant) | 25, 50 | Subcutaneous, every 12h for 6 doses | 55% and 93% survival rates, respectively | [6] |
| Swiss | C42-Sp6 (double mutant) | 50 | Subcutaneous, every 12h for 6 doses | Slightly effective | [6] |
| Swiss | 2759 (triple mutant) | 50 | Subcutaneous, every 12h for 6 doses | Slightly effective | [6] |
| Not Specified | Not Specified | Not Specified | Not Specified | High levels of bacterial eradication in the lung, low mortality | [7] |
Table 2: Efficacy of this compound in Mixed Respiratory Infections
| Mouse Strain | Pathogens | This compound Dose (mg/kg) | Administration Route & Schedule | Change in Bacterial Count (Δlog10 CFU/mL) in Lungs after 24h | Reference(s) |
| ICR | S. pneumoniae D-6888 & Parvimonas micra No. 242 | Not Specified | Not Specified | S. pneumoniae: -2.02 ± 0.99, P. micra: -1.12 ± 0.56 | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Infection Status | This compound Dose (mg/kg) | Administration Route | Cmax (µg/mL) | AUC (µg·h/mL) | Reference(s) |
| Swiss | Infected with S. pneumoniae P-4241 | 25 | Subcutaneous | 17.3 | 48.5 | [3][9] |
| Not Specified | Not Specified | Not Specified | Not Specified | fAUC0-24/MIC for S. pneumoniae: 32.5 ± 18 h | [5] |
III. Experimental Protocols
This section details the methodologies for key experiments involving this compound in murine models of respiratory infection.
A. Murine Model of Streptococcus pneumoniae Pneumonia
This protocol is based on studies evaluating this compound's efficacy against both quinolone-susceptible and -resistant S. pneumoniae.[3][6]
1. Animals:
2. Bacterial Strains and Inoculum Preparation:
-
Virulent, encapsulated S. pneumoniae strains (e.g., P-4241) are used.[3][6]
-
Bacteria are grown in an appropriate broth (e.g., Todd-Hewitt broth supplemented with yeast extract) to mid-log phase.
-
The bacterial culture is then diluted in a suitable medium to achieve the desired inoculum concentration (e.g., 10^5 CFU).[3][6]
3. Infection Procedure:
-
Mice are anesthetized.
-
Intranasal or intratracheal instillation of the bacterial suspension is performed.[10] The volume administered should be appropriate for the size of the mouse to avoid harm.[11]
4. This compound Administration:
-
This compound is typically dissolved in a sterile vehicle.
-
Administration is often performed subcutaneously.[9] Oral gavage is another potential route.[12]
-
Treatment usually begins 3 to 18 hours post-infection.[3][6]
-
A common dosing schedule is every 12 hours for a total of six doses.[3][6]
5. Efficacy Assessment:
-
Survival: Mice are monitored daily for a specified period (e.g., 10 days), and survival rates are recorded.
-
Bacterial Load: At specific time points, mice are euthanized, and lungs are aseptically removed.
-
Lungs are homogenized in a sterile saline solution.
-
Serial dilutions of the homogenate are plated on appropriate agar (B569324) plates (e.g., blood agar) to determine the number of colony-forming units (CFU) per gram of lung tissue.
B. Murine Model of Mycoplasma pneumoniae Infection
This protocol is adapted from general methods for establishing M. pneumoniae infection in mice.[10]
1. Animals:
-
BALB/c mice are a preferred strain due to their susceptibility to M. pneumoniae infection.[10]
2. Bacterial Strains and Inoculum Preparation:
-
M. pneumoniae strains, including macrolide-susceptible and -resistant isolates, can be used.[4]
-
The organisms are cultured in a specialized medium (e.g., PPLO broth).
-
The inoculum is prepared to a concentration of approximately 10^8 CFU/50 µL.[10]
3. Infection Procedure:
-
Mice are anesthetized.
-
The bacterial solution is administered intranasally, allowing the mouse to inhale the suspension naturally. This is typically done for several consecutive days.[10]
4. This compound Administration:
-
This compound is prepared and administered as described in the S. pneumoniae model. The oral route may also be considered.[12]
5. Efficacy Assessment:
-
Bacterial Load: Similar to the S. pneumoniae model, lung homogenates are cultured on appropriate media to quantify M. pneumoniae CFU.
-
Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.
IV. Visualizations
A. Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
B. Experimental Workflow
Caption: General experimental workflow.
C. Logical Relationship of Treatment Efficacy
Caption: Logical flow of this compound's therapeutic effects.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Activities of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound against Macrolide-Susceptible and -Resistant Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of this compound in murine experimental secondary pneumonia by Streptococcus pneumoniae after influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cea.unizar.es [cea.unizar.es]
- 12. rjptsimlab.com [rjptsimlab.com]
Garenoxacin Time-Kill Curve Analysis Protocol for Specific Pathogens
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garenoxacin (B1674628) is a des-fluoro(6)-quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[3][4] Time-kill curve analysis is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its bactericidal activity against specific pathogens over time. This document provides a detailed protocol for conducting time-kill curve analysis for this compound against relevant bacterial pathogens.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound for Key Respiratory Pathogens
| Pathogen | MIC90 (μg/mL) | MBC (μg/mL) |
| Streptococcus pneumoniae | 0.06 - 0.12[1][2][3] | 0.12 - 0.25 |
| Haemophilus influenzae | ≤0.03 - ≤0.06[1][2][3] | ≤0.06 - 0.12 |
| Moraxella catarrhalis | ≤0.03 - ≤0.06[1][2][3] | ≤0.06 - 0.12 |
| Staphylococcus aureus (MSSA) | 0.03[3] | 0.06 - 0.12 |
| Staphylococcus aureus (MRSA) | 2[3] | 4 - 8 |
| Anaerobic Bacteria | 0.125 - 4.0[5] | 0.25 - 8.0 |
Table 2: Time-Kill Analysis Results for this compound at 4x MIC
| Pathogen | Time to Achieve ≥3-log10 Reduction in CFU/mL |
| Staphylococcus aureus | 3 hours[3] |
| Streptococcus pneumoniae | > 6 hours[3] |
| Streptococcus pyogenes | > 6 hours[3] |
| Anaerobic Bacteria | 6 - 24 hours[5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound for each test isolate should be determined prior to performing the time-kill assay using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
a. Inoculum Preparation:
-
Prepare a bacterial suspension from 4-5 morphologically similar colonies grown on a suitable agar (B569324) plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) or other appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
b. Assay Procedure:
-
Perform serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial inoculum.[7][8]
a. Assay Procedure:
-
Following the MIC determination, subculture 10-100 μL from each well showing no visible growth onto an appropriate antibiotic-free agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that yields no more than 0.1% of the original inoculum.[8][9]
Time-Kill Curve Assay
a. Inoculum Preparation:
-
Prepare a standardized inoculum as described for the MIC determination, resulting in a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[8]
b. Assay Procedure:
-
Prepare tubes containing MHB (or other suitable broth) with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).[3]
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with the prepared bacterial suspension.
-
Incubate the tubes in a shaking water bath at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]
-
Perform serial tenfold dilutions of the aliquots in sterile saline or broth.
-
Plate a defined volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
c. Data Analysis:
-
Calculate the log10 CFU/mL for each time point.
-
Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.[10]
-
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]
Mandatory Visualization
This compound's Mechanism of Action and Inhibition of Bacterial Replication
Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Experimental Workflow for Time-Kill Curve Analysis
Caption: Step-by-step workflow for performing a this compound time-kill curve analysis.
References
- 1. Comparative activity of this compound (BMS 284756), a novel desfluoroquinolone, tested against 8,331 isolates from community-acquired respiratory tract infections: North American results from the SENTRY Antimicrobial Surveillance Program (1999-2001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of this compound tested by kill-curve methodology against wild type and QRDR mutant strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Kill Studies of the Antianaerobe Activity of this compound Compared with Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
Application Notes and Protocols: In Vitro Determination of Garenoxacin's Post-Antibiotic Effect (PAE)
Introduction
Garenoxacin (B1674628) is a des-fluoro(6)-quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[3][4] An important pharmacodynamic parameter for characterizing the efficacy of an antimicrobial agent is the post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth following a brief exposure to an antibiotic.[5] Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its clinical effectiveness.
These application notes provide a detailed protocol for the in vitro determination of the PAE of this compound using the viable count method. Additionally, it summarizes quantitative data on this compound's PAE against various bacterial pathogens and provides visual representations of the experimental workflow and its mechanism of action.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Post-Antibiotic Effect (PAE) of this compound against several key bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 | [3][6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2.0 | [3][5] |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.12 | [3][5][7] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 - 0.12 | [3][5] |
| Enterococcus faecalis | - | 0.25 | [5] |
| Escherichia coli | - | 0.06 | [5][8] |
| Pseudomonas aeruginosa | - | 1.0 | [5][8] |
Table 2: In Vitro Post-Antibiotic Effect (PAE) of this compound
| Bacterial Species | This compound Concentration (x MIC) | Exposure Time (hours) | PAE (hours) | Reference(s) |
| Streptococcus pneumoniae (6 strains) | 10 | 1 | 0.8 - 2.2 | [5] |
| Staphylococcus aureus (MSSA) | 10 | 1 | 0.8 | [5] |
| Staphylococcus aureus (MRSA, ciprofloxacin-susceptible) | 10 | 1 | 0.6 | [5] |
| Enterococcus faecalis | 10 | 1 | 1.0 | [5] |
| Escherichia coli | 10 | 1 | 0.9 | [5] |
| Pseudomonas aeruginosa | 6 | 1 | 1.6 | [5] |
Experimental Protocols
This section details the methodology for determining the in vitro PAE of this compound using the viable count method.[5][9]
Materials
-
This compound analytical standard
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (B569324) (MHA)
-
Blood agar (for fastidious organisms like S. pneumoniae)
-
Sterile saline (0.9% NaCl)
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator (35-37°C)
-
Shaking incubator
-
Micropipettes and sterile tips
-
Centrifuge
Preliminary Experiment: MIC Determination
Before PAE determination, the Minimum Inhibitory Concentration (MIC) of this compound for each bacterial strain must be accurately determined using a standardized broth microdilution or macrodilution method as per CLSI guidelines.
PAE Determination Protocol
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test organism from a fresh agar plate.
-
Inoculate into a tube containing 5 mL of appropriate broth (e.g., CAMHB).
-
Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 106 CFU/mL.
-
-
Antibiotic Exposure:
-
Prepare two sets of tubes:
-
Test Tubes: Add this compound to the bacterial suspension at a concentration of 10x the predetermined MIC (or 6x MIC for P. aeruginosa).[5]
-
Control Tubes: Add an equivalent volume of sterile saline to the bacterial suspension.
-
-
Incubate all tubes at 35-37°C for 1 hour with shaking.
-
-
Antibiotic Removal:
-
To remove the antibiotic, dilute the test culture 1:1000 in pre-warmed, antibiotic-free broth. This reduces the this compound concentration to sub-inhibitory levels.[9]
-
Alternatively, centrifuge the bacterial suspension (e.g., 5000 x g for 10 minutes), discard the supernatant, and resuspend the pellet in an equal volume of fresh, pre-warmed antibiotic-free broth. Repeat this washing step twice.
-
The control culture should be treated identically (diluted or centrifuged and washed) to ensure comparable handling.
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the test and control cultures at 35-37°C with shaking.
-
At time zero (immediately after antibiotic removal) and at regular intervals (e.g., every 1-2 hours) for up to 24 hours, perform viable counts (colony-forming units per milliliter, CFU/mL) for both cultures.
-
This is achieved by making serial ten-fold dilutions of each culture in sterile saline and plating 100 µL of appropriate dilutions onto MHA or blood agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours and then count the colonies.
-
-
PAE Calculation:
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C [9]
-
T: The time required for the viable count in the antibiotic-exposed (test) culture to increase by 1 log10 (a 10-fold increase) from the count observed immediately after antibiotic removal.
-
C: The time required for the viable count in the unexposed (control) culture to increase by 1 log10 from the count observed at time zero.
-
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for PAE Determination
Caption: Experimental workflow for in vitro PAE determination.
References
- 1. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 5. Postantibiotic Effects of this compound (BMS-284756) against 12 Gram-Positive or -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the minimum inhibitory, mutant prevention and minimum bactericidal concentrations of ciprofloxacin, levofloxacin and this compound against enteric Gram-negative urinary tract infection pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Garenoxacin Tissue Distribution: Application Notes & Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the tissue distribution of garenoxacin (B1674628), a des-fluoroquinolone antibiotic, in various animal models. The accompanying protocols offer detailed methodologies for conducting tissue distribution studies to evaluate the pharmacokinetic profile of this compound.
Introduction
This compound is a broad-spectrum antibacterial agent that has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Understanding its distribution in various tissues is crucial for predicting its therapeutic effectiveness at the site of infection and for assessing potential off-target effects. This document summarizes key pharmacokinetic parameters in common preclinical species and provides standardized protocols for conducting tissue distribution studies.
Data Presentation: Pharmacokinetic Parameters and Tissue Distribution
The following tables summarize key pharmacokinetic parameters of this compound in rats, dogs, and monkeys, providing a comparative view of its disposition in these species.
Table 1: Key Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Dog | Monkey |
| Total Clearance (CL) | 12.1 mL/min/kg | 2.43 mL/min/kg | 3.39 mL/min/kg |
| Volume of Distribution (Vss) | 0.88 L/kg | 1.29 L/kg | 0.96 L/kg |
| Primary Route of Metabolism | Phase II (Sulfate and Glucuronide Conjugation) | Phase II (Sulfate and Glucuronide Conjugation) | Phase II (Sulfate and Glucuronide Conjugation) |
| Primary Route of Excretion | Renal and Biliary | Renal and Biliary | Renal and Biliary |
Source: Hayakawa et al., 2003[2][3]
Table 2: Serum Protein Binding of this compound
| Species | Protein Binding (%) |
| Mouse | 66.7 - 71.9 |
| Rat | 86.5 - 89.0 |
| Dog | 64.5 - 67.6 |
| Monkey | 71.2 - 74.5 |
| Human | 78.3 - 84.0 |
Source: Kato et al., 2007
Table 3: this compound Concentration in Human Tissues and Fluids (mcg/g or mcg/mL)
| Tissue/Fluid | Mean Concentration (± SD) |
| Plasma | 5.71 ± 3.44 |
| Bile | 7.59 ± 9.96 |
| Adipose Tissue | 0.90 ± 0.54 |
| Subcutaneous Tissue | 1.19 ± 1.23 |
| Incisional Skin | 3.06 ± 1.74 |
| Striated Muscle | 3.92 ± 2.54 |
| Bone | 2.82 ± 2.42 |
| Sinus Mucosa | 5.26 ± 3.84 |
| Liver | 1.84 ± 0.75 |
| Gallbladder | 11.59 ± 11.94 |
| Large Intestine | 12.13 ± 9.34 |
| Small Intestine | 15.66 ± 19.20 |
| Mesenteric Lymph Node | 3.10 ± 2.44 |
Source: Edmiston et al., 2007[4]
Experimental Protocols
This section outlines a general protocol for a this compound tissue distribution study in an animal model, such as the rat. This protocol can be adapted for other species with appropriate modifications to dosing, sample volumes, and ethical considerations.
Animal Model and Dosing
-
Species: Wistar or Sprague-Dawley rats
-
Age/Weight: 8-10 weeks old / 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Minimum of 7 days before the experiment.
-
Dosing: this compound can be administered intravenously (IV) or orally (PO). The vehicle should be appropriate for the route of administration (e.g., saline for IV, 0.5% methylcellulose (B11928114) for PO). The dose will depend on the study objectives.
Sample Collection
-
At predetermined time points post-dosing, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Immediately following blood collection, the animal is euthanized.
-
Tissues of interest (e.g., liver, kidney, lung, muscle, brain, etc.) are rapidly excised, rinsed with cold saline to remove excess blood, blotted dry, and weighed.
-
All samples (plasma and tissues) should be immediately frozen and stored at -70°C or below until analysis.[5]
Sample Preparation
-
Plasma: Thaw plasma samples on ice. Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile (B52724) or methanol). Vortex and then centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Tissues: Thaw tissue samples on ice. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate. Perform protein precipitation on an aliquot of the tissue homogenate as described for plasma.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.[6]
-
Quantification: Create a standard curve using known concentrations of this compound in the same matrix as the samples (e.g., blank plasma or tissue homogenate). The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard to ensure specificity and accurate quantification.
-
Quantification: Similar to HPLC, a standard curve is prepared in the appropriate matrix to quantify the analyte in the unknown samples.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for a this compound tissue distribution study.
Caption: Mechanism of action of this compound.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-Dose Safety and Pharmacokinetics of Oral this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibiotics.or.jp [antibiotics.or.jp]
- 7. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Garenoxacin Penetration into Cerebrospinal Fluid
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the penetration of Garenoxacin (B1674628) into the cerebrospinal fluid (CSF). The methodologies outlined are based on established experimental models for similar fluoroquinolone antibiotics, providing a robust framework for preclinical evaluation.
Introduction
This compound is a novel des-F(6)-quinolone antimicrobial agent.[1] Assessing its ability to cross the blood-brain barrier and reach therapeutic concentrations in the cerebrospinal fluid is crucial for evaluating its potential in treating central nervous system (CNS) infections.[2][3] The protocol described herein details an in vivo animal model to determine the pharmacokinetic profile of this compound in both plasma and CSF.
Data Presentation
Quantitative data from such studies should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing the key pharmacokinetic parameters.
Table 1: this compound Concentration-Time Data
| Time Point (hours) | Mean Plasma Concentration (µg/mL) ± SD | Mean CSF Concentration (µg/mL) ± SD |
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Plasma | CSF | CSF/Plasma Ratio |
| Cmax (µg/mL) | |||
| Tmax (h) | |||
| AUC0-24 (µg·h/mL) | |||
| t1/2 (h) | |||
| Penetration (%) | (AUCCSF / AUCPlasma) x 100 |
Experimental Protocols
This section details the materials and procedures for conducting a study to assess this compound's CSF penetration. The protocol is adapted from methodologies used for other fluoroquinolones, such as gatifloxacin (B573) and levofloxacin (B1675101).[4][5][6]
1. Animal Model
-
Species: New Zealand White rabbits (or other appropriate species like pigs).[5][7]
-
Weight: 2.5 - 3.0 kg.
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Ethics: All animal procedures must be approved by the institutional animal care and use committee.
2. Induction of Experimental Meningitis (Optional)
For studies investigating this compound penetration in the presence of meningeal inflammation, experimental meningitis can be induced. This is a critical consideration as inflammation can alter the permeability of the blood-brain barrier.[3][8]
3. Drug Administration
-
Formulation: Prepare a sterile solution of this compound for intravenous administration.
-
Dosage: Administer the desired dose of this compound (e.g., a single intravenous dose). The dosage should be selected based on preclinical efficacy and toxicity data.
-
Administration Route: Intravenous (IV) infusion over a short period (e.g., 10 minutes) via a marginal ear vein.[5][6]
4. Sample Collection
-
Blood Sampling:
-
Collect blood samples from the contralateral ear vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-infusion.[5][6]
-
Use appropriate anticoagulant tubes (e.g., heparinized).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Cerebrospinal Fluid (CSF) Sampling:
-
CSF can be collected via intracisternal puncture at the same time points as blood collection.
-
Alternatively, a microdialysis probe can be implanted into the subarachnoid space for continuous CSF sampling.[5][6][7] This method is less invasive for repeated sampling and allows for the measurement of unbound drug concentrations.
-
If using intracisternal puncture, anesthetize the animal for each collection.
-
Collect approximately 0.2-0.3 mL of CSF at each time point.
-
Centrifuge CSF samples to remove any cellular debris.
-
Store CSF samples at -80°C until analysis.
-
5. Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are suitable for quantifying this compound concentrations in plasma and CSF.[9]
-
Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity.
-
Lower Limit of Quantification (LLOQ): The LLOQ should be sufficiently low to detect this compound concentrations at later time points. A typical LLOQ for similar compounds is around 0.01 µg/mL.[9]
6. Pharmacokinetic Analysis
-
Software: Use appropriate pharmacokinetic software (e.g., WinNonlin) to analyze the concentration-time data.
-
Parameters: Calculate the following pharmacokinetic parameters for both plasma and CSF:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
CSF Penetration: Calculate the percentage of CSF penetration as the ratio of AUCCSF to AUCPlasma multiplied by 100.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound CSF penetration.
Logical Relationship of CSF Penetration Assessment
Caption: Factors influencing this compound CSF concentration.
References
- 1. Pharmacological evaluation of this compound, a novel des-F(6)-quinolone antimicrobial agent: effects on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic pharmacodynamics in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Gatifloxacin in Cerebrospinal Fluid in Experimental Cephalosporin-Resistant Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid penetration and pharmacokinetics of levofloxacin in an experimental rabbit meningitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous evaluation of single-dose moxifloxacin concentrations in brain extracellular fluid, cerebrospinal fluid, and plasma: a novel porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redemc.net [redemc.net]
- 9. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin: Application Notes and Protocols for Treating Bacterial Biofilm Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin (B1674628), a des-fluoro(6) quinolone, is a potent, broad-spectrum antibiotic that targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair and ultimately causing bacterial cell death.[1] While its efficacy against planktonic bacteria is well-documented in clinical studies for respiratory and surgical infections,[2][3][4][5][6] its application against the complex, antibiotic-tolerant structures of bacterial biofilms presents a critical area of investigation. Bacteria within biofilms can exhibit up to 1,000 times more resistance to antibiotics than their free-floating counterparts. This document provides detailed application notes and experimental protocols to guide the evaluation of this compound's efficacy in combating bacterial biofilm infections, with a specific focus on in vitro models.
Mechanism of Action
This compound's primary mechanism of action involves the disruption of essential bacterial enzymes responsible for DNA topology.[1] By binding to the DNA-enzyme complex, it stabilizes transient breaks in DNA strands, preventing their resealing and leading to cumulative DNA damage and cell death.[1] While this is its core antibacterial function, its effectiveness against biofilms may also involve penetration of the extracellular polymeric substance (EPS) matrix and action against the slow-growing or persister cells within the biofilm.
Caption: this compound's mechanism of action.
Quantitative Data: Efficacy Against Biofilms
The following tables summarize the known in vitro efficacy of this compound against bacterial biofilms and its general antibacterial potency against key planktonic pathogens.
Table 1: Bactericidal Activity of this compound against Nontypeable Haemophilus influenzae (NTHi) Biofilms
| Bacterial Strain | Treatment (24h) | Concentration | Log₁₀ Reduction in CFU/mL | Reference |
| NTHi (BLNAS¹) | This compound (GRNX) | 100x MIC | ≥5.1 | [1] |
| NTHi (BLNAR²) | This compound (GRNX) | 100x MIC | ≥5.1 | [1] |
| NTHi (BLNAS¹) | Levofloxacin (LVFX) | 100x MIC | ≥5.1 | [1] |
| NTHi (BLNAR²) | Levofloxacin (LVFX) | 100x MIC | ≥5.1 | [1] |
| NTHi (BLNAS¹/BLNAR²) | Cefditoren (CDTR) | 100x MIC | Little bactericidal activity | [1] |
| NTHi (BLNAS¹/BLNAR²) | Amoxicillin/Clavulanic Acid (CVA/AMPC) | 100x MIC | Little bactericidal activity | [1] |
¹β-lactamase-negative ampicillin-susceptible. ²β-lactamase-negative ampicillin-resistant.
Table 2: Planktonic Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | - | 0.03 | [3] |
| Staphylococcus aureus (MRSA) | - | 2 | [3] |
| Streptococcus pneumoniae | - | 0.06 - 0.12 | [2][3] |
| Streptococcus pyogenes | - | 0.25 | [3] |
| Haemophilus influenzae | - | ≤0.03 | [2][3] |
| Moraxella catarrhalis | - | ≤0.03 | [2][3] |
| Pseudomonas aeruginosa | - | - | |
| Escherichia coli | 0.06 | - | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-biofilm activity of this compound.
Protocol 1: Formation and Treatment of NTHi Colony Biofilm
This protocol is adapted from the methodology described by Takahata et al. (2012) for evaluating this compound's efficacy against Nontypeable Haemophilus influenzae biofilms.[1]
Materials:
-
NTHi strains (e.g., BLNAS, BLNAR)
-
Brain Heart Infusion (BHI) agar (B569324) and broth
-
Sterile polycarbonate membrane filters (0.4 µm pore size)
-
This compound and other comparator antibiotic stock solutions
-
Phosphate-buffered saline (PBS)
-
Sterile petri dishes and culture tubes
Procedure:
-
Bacterial Preparation: Culture NTHi strains on BHI agar plates. Inoculate a single colony into BHI broth and incubate until the culture reaches an optical density (OD) corresponding to the desired cell concentration.
-
Biofilm Formation:
-
Place a sterile polycarbonate membrane filter onto a BHI agar plate.
-
Inoculate the center of the membrane with 10 µL of the prepared NTHi suspension.
-
Incubate the plate at 37°C in a 5% CO₂ environment for 24-48 hours to allow for the formation of a mature colony biofilm.
-
-
Antibiotic Treatment:
-
Prepare desired concentrations of this compound (e.g., 100x MIC) in BHI broth.
-
Carefully transfer the membrane filter with the established biofilm into a new petri dish containing the antibiotic solution. Ensure the biofilm is fully exposed to the medium.
-
Incubate for the desired time periods (e.g., 6 and 24 hours) at 37°C in 5% CO₂.
-
-
Quantification of Viable Cells (CFU Counting):
-
After treatment, transfer the membrane to a tube containing 10 mL of sterile PBS.
-
Vortex vigorously for 1-2 minutes to dislodge and suspend the biofilm bacteria.
-
Perform serial dilutions of the bacterial suspension in PBS.
-
Plate the dilutions onto BHI agar plates and incubate for 24-48 hours.
-
Count the resulting colonies to determine the number of viable bacteria (CFU/mL) remaining in the biofilm.
-
Calculate the log₁₀ reduction in CFU/mL compared to untreated control biofilms.
-
-
Visualization (Optional): For qualitative analysis, biofilms on membranes can be fixed, dehydrated, and sputter-coated for observation via Scanning Electron Microscopy (SEM) to assess changes in the biofilm matrix structure.[1]
Caption: Workflow for NTHi colony biofilm assay.
Protocol 2: General Microtiter Plate Biofilm Assay
This protocol provides a high-throughput method for screening this compound's activity against various biofilm-forming bacteria (e.g., S. aureus, P. aeruginosa) and can be used to determine the Minimum Biofilm Eradication Concentration (MBEC).
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
This compound stock solution
-
PBS, Crystal Violet (0.1%), 30% Acetic Acid
-
Resazurin (B115843) solution
-
Plate reader (spectrophotometer/fluorometer)
Procedure:
-
Biofilm Formation:
-
Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh medium to an OD₆₀₀ of 0.05-0.1.
-
Add 200 µL of the standardized bacterial suspension to each well of a 96-well plate. Include medium-only negative controls.
-
Incubate the plate statically for 24-48 hours at 37°C to allow biofilm formation.
-
-
Antibiotic Treatment (MBEC Determination):
-
Carefully aspirate the medium from each well to remove planktonic cells. Gently wash each well twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.
-
Prepare a two-fold serial dilution of this compound in fresh growth medium.
-
Add 200 µL of the antibiotic dilutions to the wells containing the established biofilms. Include a no-antibiotic growth control.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the stain and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm. A reduction in absorbance indicates a reduction in biofilm biomass.
-
-
Quantification of Cell Viability (Resazurin Assay or CFU Counting):
-
After treatment (Step 2), wash the biofilms with PBS.
-
For Resazurin Assay: Add 200 µL of resazurin solution to each well and incubate in the dark at 37°C for 1-4 hours. Measure fluorescence (560 nm excitation / 590 nm emission). A lack of fluorescence indicates cell death.
-
For CFU Counting: Scrape the biofilm from the bottom of the wells, suspend in PBS, and follow steps 5-8 from Protocol 1. The MBEC is the lowest concentration of this compound that results in no viable cells.
-
Caption: General workflow for microtiter plate biofilm assay.
Conclusion
This compound demonstrates potent bactericidal activity against biofilms of Nontypeable Haemophilus influenzae.[1] The provided protocols offer a robust framework for further investigation into its efficacy against a broader range of clinically relevant, biofilm-forming pathogens. By utilizing these standardized methods, researchers can generate comparable quantitative data (e.g., MBEC) and further elucidate the potential of this compound as a therapeutic agent for challenging biofilm-associated infections. Future studies should focus on its effects on the biofilm matrix and its activity in combination with other anti-biofilm agents.
References
- 1. Bactericidal activity of this compound against in vitro biofilm formed by nontypeable Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. Postantibiotic Effects of this compound (BMS-284756) against 12 Gram-Positive or -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin's Potential in Treating Experimental Endocarditis: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Garenoxacin (B1674628), a des-fluoro(6) quinolone antibiotic, has demonstrated notable efficacy in preclinical models of infective endocarditis, a serious infection of the heart valves. This document provides a detailed overview of its application in experimental settings, summarizing key quantitative data and outlining the methodologies employed in these crucial studies. The information presented here is intended to guide further research and development of novel therapeutic strategies for this challenging disease.
Efficacy of this compound in Animal Models of Endocarditis
Experimental studies in both rat and rabbit models of infective endocarditis have highlighted the potent activity of this compound against common causative pathogens, including Staphylococcus aureus (both methicillin-susceptible and -resistant strains) and viridans group streptococci (VGS) with varying susceptibility to penicillin.
Quantitative Efficacy Data
The bactericidal activity of this compound within cardiac vegetations has been a primary endpoint in these studies. The following tables summarize the key findings from comparative efficacy trials.
Table 1: Efficacy of this compound in a Rat Model of Staphylococcus aureus Endocarditis [1][2]
| Bacterial Strain | Treatment Group | Dosage | Duration (days) | Mean Bacterial Count (log10 CFU/g vegetation) ± SD | Vegetation Sterilization Rate (%) |
| MSSA 1112 (Ciprofloxacin-Susceptible) | Untreated Control | - | 3 | 9.5 ± 0.5 | 0 |
| This compound | Simulating human dose | 3 | <2.0 | 70 | |
| Levofloxacin | Simulating human dose | 3 | <2.0 | 70 | |
| Flucloxacillin | Standard dose | 3 | <2.0 | 70 | |
| MRSA P8 (Ciprofloxacin-Susceptible) | Untreated Control | - | 3 | 9.8 ± 0.4 | 0 |
| This compound | Simulating human dose | 3 | <2.0 | 70 | |
| Levofloxacin | Simulating human dose | 3 | <2.0 | 70 | |
| Vancomycin | Standard dose | 3 | <2.0 | 70 | |
| MRSA P8-4 (Ciprofloxacin-Resistant) | Untreated Control | - | 5 | 9.9 ± 0.6 | 0 |
| This compound | Simulating human dose | 5 | <2.0 | 70 | |
| Levofloxacin | Simulating human dose | 5 | 8.9 ± 1.1 | 0 | |
| Vancomycin | Standard dose | 5 | <2.0 | 70 |
Table 2: Efficacy of this compound in a Rat Model of Viridans Group Streptococci (VGS) Endocarditis [1][2]
| Bacterial Strain | Treatment Group | Dosage | Duration (days) | Mean Bacterial Count (log10 CFU/g vegetation) ± SD | Vegetation Sterilization Rate (%) |
| S. oralis 226 (Penicillin-Susceptible) | Untreated Control | - | 3 | 8.7 ± 0.5 | 0 |
| This compound | Simulating human dose | 3 | <2.0 | 90 | |
| Levofloxacin | Simulating human dose | 3 | 7.2 ± 1.5 | 22 | |
| Ceftriaxone | Standard dose | 3 | <2.0 | 90 | |
| S. mitis 531 (Penicillin-Resistant) | Untreated Control | - | 3 | 8.9 ± 0.6 | 0 |
| This compound | Simulating human dose | 3 | <2.0 | 90 | |
| Levofloxacin | Simulating human dose | 3 | 6.8 ± 1.8 | 40 | |
| Ceftriaxone | Standard dose | 3 | 5.5 ± 2.1 | 40 |
Table 3: Efficacy of this compound in a Rabbit Model of Viridans Group Streptococci (VGS) Endocarditis [3][4]
| Bacterial Strain | Treatment Group | Dosage | Duration (days) | Mean Bacterial Count (log10 CFU/g vegetation) ± SD |
| S. mitis group (Penicillin-Susceptible) | Untreated Control | - | 3 | 8.51 ± 0.55 |
| This compound | 20 mg/kg/12h IV | 3 | 4.41 ± 1.94 | |
| Levofloxacin | 40 mg/kg/12h IV | 3 | 5.38 ± 2.21 | |
| Penicillin | 1.2x10^6 IU/8h IM | 3 | 3.68 ± 1.53 | |
| S. sanguinis group (Penicillin-Intermediate) | Untreated Control | - | 3 | 7.94 ± 0.76 |
| This compound | 20 mg/kg/12h IV | 3 | 7.52 ± 1.33 | |
| Levofloxacin | 40 mg/kg/12h IV | 3 | 7.81 ± 1.11 | |
| Penicillin | 1.2x10^6 IU/8h IM | 3 | 8.01 ± 0.98 |
Experimental Protocols
The following sections detail the methodologies used to establish experimental endocarditis and evaluate the efficacy of this compound.
Rat Model of Aortic Valve Endocarditis
This model is widely used to study the pathophysiology and treatment of infective endocarditis.
1. Induction of Aortic Valve Endocarditis:
-
Animal Model: Male Wistar rats.
-
Catheterization: A sterile polyethylene (B3416737) catheter is inserted through the right carotid artery and advanced into the left ventricle, crossing the aortic valve. This procedure induces sterile thrombotic vegetations on the valve leaflets. The catheter is left in place for the duration of the experiment.
-
Bacterial Inoculation: 24 hours after catheterization, animals are intravenously inoculated with a specific bacterial strain (S. aureus or VGS) to induce infection of the sterile vegetations.
2. Antimicrobial Treatment:
-
Treatment Initiation: Antibiotic therapy is typically initiated 12-24 hours after bacterial inoculation.
-
Drug Administration: this compound and comparator drugs are administered intravenously or subcutaneously to simulate human pharmacokinetic profiles. Dosing regimens are designed to achieve drug concentrations in the animals' serum that are comparable to those observed in humans.
-
Treatment Duration: The duration of treatment typically ranges from 3 to 5 days, depending on the specific study design.
3. Efficacy Evaluation:
-
Sacrifice and Sample Collection: At the end of the treatment period, animals are euthanized. The heart is aseptically removed, and the cardiac vegetations are excised and weighed.
-
Bacterial Quantification: The vegetations are homogenized in a suitable buffer, and serial dilutions are plated on appropriate agar (B569324) media to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue.
-
Sterilization: The absence of bacterial growth from the homogenized vegetations is defined as sterilization.
Rabbit Model of Aortic Valve Endocarditis
The rabbit model is another well-established system for studying infective endocarditis.[5]
1. Induction of Aortic Valve Endocarditis:
-
Animal Model: New Zealand White rabbits.
-
Catheterization: A sterile polyethylene catheter is inserted into the right carotid artery and positioned across the aortic valve to induce the formation of nonbacterial thrombotic endocarditis.
-
Bacterial Inoculation: After a 24-hour period to allow for vegetation formation, a defined inoculum of the test organism (e.g., viridans group streptococci) is injected intravenously.
2. Antimicrobial Treatment:
-
Treatment Initiation: Therapy commences 24 hours after the bacterial challenge.
-
Drug Administration: this compound and other antibiotics are administered intravenously or intramuscularly at specified intervals.
-
Treatment Duration: A typical treatment course lasts for 3 days.
3. Efficacy Evaluation:
-
Sample Collection: Following the treatment period, rabbits are sacrificed, and the aortic valve vegetations are aseptically removed.
-
Bacterial Load Determination: The vegetations are weighed and homogenized, and quantitative cultures are performed to determine the bacterial density (CFU/g of vegetation).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental endocarditis models described.
Caption: General workflow for experimental endocarditis models.
Concluding Remarks
The data from experimental endocarditis models suggest that this compound is a promising agent for the treatment of this severe infection. Its potent in vivo bactericidal activity against both staphylococci and streptococci, including drug-resistant strains, warrants further investigation. The detailed protocols provided herein offer a foundation for researchers to build upon in their exploration of this compound and other novel antimicrobial agents for the management of infective endocarditis.
References
- 1. Efficacy of this compound in Treatment of Experimental Endocarditis Due to Staphylococcus aureus or Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in treatment of experimental endocarditis due to Staphylococcus aureus or viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment of experimental endocarditis caused by viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Treatment of Experimental Endocarditis Caused by Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin: Application Notes and Protocols for Treating Infections in Immunocompromised Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of garenoxacin (B1674628), a novel des-F(6) quinolone, in treating bacterial infections within immunocompromised animal models. The following sections detail the efficacy of this compound, its pharmacokinetic properties, and established experimental protocols for evaluating its therapeutic potential in a research setting.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various immunocompromised animal models, primarily focusing on its activity against key respiratory pathogens. The data below summarizes the survival rates, pharmacokinetic parameters, and minimum inhibitory concentrations (MICs) from key studies.
Table 1: Efficacy of this compound in a Leukopenic Mouse Pneumonia Model with Streptococcus pneumoniae
| S. pneumoniae Strain | This compound Dose (mg/kg) | Survival Rate (%) | Reference |
| Wild-type (P-4241) | 50 | 100 | [1] |
| Wild-type (P-4241) | 25 | 100 | [1] |
| Wild-type (P-4241) | 12.5 | 50 | [1] |
| parC mutant (C42-R2) | 50 | 100 | [1] |
| parC mutant (C42-R2) | 25 | 85 | [1] |
| gyrA mutant (Sp42-R1) | 50 | 93 | [1] |
| gyrA mutant (Sp42-R1) | 25 | 55 | [1] |
| Efflux mutant (N42-R1) | 50 | 100 | [1] |
| Efflux mutant (N42-R1) | 25 | 100 | [1] |
| parE mutant (2500) | 50 | 100 | [1] |
| parE mutant (2500) | 25 | 100 | [1] |
| Double mutant (parC, gyrA) | 50 | Slightly Effective | [1] |
| Triple mutant (gyrA, parC, parE) | 50 | Slightly Effective | [1] |
Table 2: Pulmonary Pharmacokinetic Parameters of this compound in S. pneumoniae Infected Mice
| Parameter | This compound (25 mg/kg) | Trovafloxacin (25 mg/kg) | Reference |
| Cmax (µg/ml) | 17.3 | 21.2 | [1] |
| Cmax/MIC Ratio | 288 | 170 | [1] |
| AUC (µg·h/ml) | 48.5 | 250 | [1] |
| AUC/MIC Ratio | 808 | 2,000 | [1] |
Table 3: In Vivo Efficacy of this compound in a Murine Pneumonia Model with Mixed Infection
| Pathogen | This compound (Change in log10 CFU/mL) | Levofloxacin (Change in log10 CFU/mL) | p-value | Reference |
| S. pneumoniae | -2.02 ± 0.99 | -0.97 ± 0.61 | 0.0188 | [2] |
| P. micra | -1.12 ± 0.56 | -0.61 ± 0.43 | 0.1029 | [2] |
Table 4: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Total Clearance (CL) (ml/min/kg) | Volume of Distribution (Vss) (l/kg) | Reference |
| Rats | 12.1 | 0.88 | [3][4] |
| Dogs | 2.43 | 1.29 | [3][4] |
| Monkeys | 3.39 | 0.96 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in immunocompromised animal models.
Induction of Immunocompromised State (Leukopenia/Neutropenia)
A common method to induce an immunocompromised state in mice is through the administration of cyclophosphamide (B585).[5]
Protocol:
-
Administer cyclophosphamide intraperitoneally to Swiss mice at a dosage of 150 mg/kg of body weight per day.
-
Continue the administration for three consecutive days.
-
The infection studies should commence on the fourth day following the initiation of cyclophosphamide treatment.[1]
Murine Model of S. pneumoniae Pneumonia
This protocol describes the establishment of a lung infection model in leukopenic mice.
Protocol:
-
Culture the desired S. pneumoniae strain (e.g., virulent encapsulated strain P-4241) to the mid-logarithmic phase.
-
Prepare an inoculum of approximately 10^7 CFU per mouse for poorly virulent strains in leukopenic mice.[1] For virulent strains, an inoculum of 10^5 CFU per immunocompetent mouse is used as a reference.[1]
-
Anesthetize the mice and infect them intranasally with the bacterial suspension.
-
Initiate this compound treatment at a predetermined time point post-infection (e.g., 3 or 18 hours).[1]
-
Administer this compound subcutaneously or via the desired route at specified doses (e.g., 12.5, 25, or 50 mg/kg).
-
The drug is typically administered multiple times, for instance, six injections every 12 hours.[1]
-
Monitor the survival of the mice over a specified period (e.g., 10 days).
Murine Model of Secondary Bacterial Pneumonia Following Influenza Virus Infection
This model simulates a common clinical scenario where a primary viral infection predisposes the host to a secondary bacterial infection.
Protocol:
-
Infect female mice with a sublethal dose of influenza A virus.
-
At a specified time point post-viral infection (e.g., day 7), infect the mice with S. pneumoniae.
-
Initiate treatment with this compound or other comparator fluoroquinolones.
-
Evaluate treatment efficacy by monitoring survival rates, determining bacterial eradication from the lungs, and conducting histopathological analysis of lung tissue.[6]
Experimental Endocarditis Model in Rats
This model is used to assess the efficacy of antibiotics against infections located in cardiac vegetations, which are known to be difficult to treat.
Protocol:
-
Induce the formation of sterile aortic vegetations in rats, typically by inserting a catheter through the carotid artery to the aortic valve.
-
After a set period to allow for vegetation formation, infect the rats intravenously with the target bacterium (e.g., Staphylococcus aureus or Viridans group streptococci).
-
Initiate treatment with this compound once a day.
-
At the end of the treatment period, sacrifice the animals and aseptically remove the aortic vegetations.
-
Homogenize the vegetations and perform quantitative cultures to determine the bacterial load.
-
Blood and spleen cultures can also be performed to assess for bacteremia and systemic spread.[7]
Visualized Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows described in the protocols.
Caption: Workflow for Leukopenic Mouse Pneumonia Model.
Caption: Secondary Bacterial Pneumonia Model Workflow.
Caption: Experimental Endocarditis Model Workflow.
Discussion and Conclusion
This compound demonstrates significant efficacy in treating infections caused by susceptible and even some resistant strains of S. pneumoniae in immunocompromised murine models.[1] Its favorable pharmacokinetic profile contributes to its potent in vivo activity. The provided protocols offer standardized methods for evaluating the efficacy of this compound and other antimicrobial agents in clinically relevant scenarios of immunocompromised hosts. These models are crucial for preclinical drug development and for understanding the pharmacodynamics of antibiotics in the absence of a fully functional immune system. Further research could explore the efficacy of this compound against a broader range of pathogens in immunocompromised settings and investigate its potential role in prophylactic regimens.
References
- 1. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters. | Semantic Scholar [semanticscholar.org]
- 5. Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics [mdpi.com]
- 6. Therapeutic effects of this compound in murine experimental secondary pneumonia by Streptococcus pneumoniae after influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in Treatment of Experimental Endocarditis Due to Staphylococcus aureus or Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of Garenoxacin in Common Laboratory Solvents
Introduction
Garenoxacin (B1674628) is a novel des-F(6)-quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As with any active pharmaceutical ingredient (API), understanding its stability profile in various solvents is critical for the development of robust analytical methods, formulation design, and ensuring the quality and efficacy of the final drug product. Forced degradation studies, which involve exposing the drug to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4] This application note details a comprehensive protocol for evaluating the stability of this compound in a range of common laboratory solvents under various stress conditions, including acidic, basic, oxidative, and photolytic stress.
Materials and Methods
1. Materials and Apparatus
-
This compound Mesylate Monohydrate: Purity ≥98% (HPLC grade)
-
Solvents:
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
-
Ethanol (95%, ACS Grade)
-
Water (Milli-Q or equivalent)
-
-
Reagents:
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Hydrogen Peroxide (3% v/v)
-
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
pH meter
-
Photostability chamber
-
Water bath/incubator
-
2. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound mesylate monohydrate and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be prepared fresh daily.
-
Working Solutions (100 µg/mL): Transfer 1 mL of the stock solution into separate 10 mL volumetric flasks. Dilute to the mark with the respective test solvents:
-
Methanol
-
Acetonitrile
-
DMSO
-
Ethanol
-
Water
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
-
Oxidative Stress Solution: To a 10 mL volumetric flask containing 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide and dilute to the mark with water.
3. Stability Testing Protocol
The stability of this compound in the prepared working solutions was evaluated under the following conditions:
-
Room Temperature (25°C ± 2°C): Samples were stored in amber vials to protect from light and analyzed at 0, 2, 4, 8, 24, and 48-hour time points.
-
Elevated Temperature (60°C): Samples were stored in a calibrated incubator and analyzed at 0, 2, 4, 8, and 24-hour time points.
-
Photostability: Samples were exposed to a light source in a photostability chamber according to ICH Q1B guidelines. Analysis was performed at 0, 4, 8, and 24-hour intervals.
At each time point, an aliquot of the sample was withdrawn, and if necessary, neutralized (for acidic and basic solutions) before being diluted with the mobile phase for HPLC analysis. The concentration of the remaining this compound was determined against a freshly prepared standard solution.
4. HPLC Method
A stability-indicating HPLC method was employed for the quantification of this compound.[5][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (70:30, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Experimental Workflow
Caption: Figure 1. Experimental workflow for this compound stability testing.
Results and Discussion
The stability of this compound was found to be highly dependent on the solvent and the stress conditions applied. The percentage of this compound remaining after 48 hours under room temperature storage and 24 hours under accelerated conditions is summarized in the table below.
Table 1: Stability of this compound in Various Solvents
| Solvent/Condition | % this compound Remaining (25°C, 48h) | % this compound Remaining (60°C, 24h) | % this compound Remaining (Photostability, 24h) |
| Methanol | 99.5 ± 0.3 | 98.1 ± 0.4 | 96.2 ± 0.5 |
| Acetonitrile | 99.8 ± 0.2 | 98.9 ± 0.3 | 97.5 ± 0.4 |
| DMSO | 98.7 ± 0.4 | 95.3 ± 0.6 | 94.1 ± 0.7 |
| Ethanol | 99.1 ± 0.3 | 97.5 ± 0.5 | 95.8 ± 0.6 |
| Water | 97.2 ± 0.5 | 92.4 ± 0.7 | 90.3 ± 0.8 |
| 0.1 N HCl | 85.4 ± 0.9 | 70.1 ± 1.2 | 82.3 ± 1.0 |
| 0.1 N NaOH | 78.9 ± 1.1 | 62.5 ± 1.5 | 75.6 ± 1.3 |
| 3% H₂O₂ | 65.2 ± 1.4 | 50.8 ± 1.8 | Not Applicable |
This compound demonstrated excellent stability in common organic solvents such as acetonitrile and methanol, with minimal degradation observed even under accelerated temperature conditions. In aqueous solutions, the degradation was more pronounced, especially under thermal stress. As expected, significant degradation was observed under acidic, basic, and oxidative conditions. The highest level of degradation occurred in the presence of hydrogen peroxide, indicating susceptibility to oxidation. Hydrolytic degradation was significant in both acidic and basic media, which is a common degradation pathway for many pharmaceutical compounds.[7] Photodegradation was also observed, particularly in aqueous and forced degradation media.
Potential Degradation Pathways
Fluoroquinolones can undergo degradation through several pathways, including hydrolysis of the quinolone core and modifications to the side chains.[8] Based on the stress testing results, the primary degradation pathways for this compound are likely to be hydrolysis and oxidation.
References
- 1. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. biomedres.us [biomedres.us]
- 5. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of this compound in this compound Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Garenoxacin solubility issues for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting solubility issues with garenoxacin (B1674628) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound effectively halts bacterial cell division and leads to bacterial cell death.[1]
Q2: Which form of this compound is best for research purposes?
For research, particularly for preparing aqueous solutions for in vitro assays, this compound mesylate monohydrate is commonly used.[2] This salt form generally exhibits improved solubility and stability in aqueous solutions compared to the free base.
Q3: What are the recommended solvents for dissolving this compound?
This compound mesylate monohydrate is soluble in Dimethyl Sulfoxide (DMSO) and water.[3][4] It is also slightly soluble in methanol (B129727) and N,N-dimethylformamide (DMF) with heating. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can occur if the solubility limit is exceeded or if the compound crashes out of solution upon dilution. To address this, you can try warming the solution gently (e.g., in a 37°C water bath) or using sonication to aid dissolution.[3][5] When diluting a DMSO stock into aqueous media, it is crucial to do so slowly while vortexing or mixing to prevent localized high concentrations that can lead to precipitation.
Q5: What is the recommended storage condition for this compound powder and stock solutions?
This compound powder should be stored desiccated at 2-8°C. Concentrated stock solutions, for instance in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.[3] For short-term storage, 4°C is acceptable for a few days to weeks.
Solubility Data
The solubility of this compound can vary depending on the specific form (free base vs. salt) and the solvent. The following table summarizes the solubility data for this compound mesylate monohydrate.
| Solvent | Solubility | Notes |
| Water | 10 mg/mL | Warming may be required for complete dissolution. |
| 12.5 mg/mL[3][4] | Sonication may be needed. | |
| DMSO | 2 mg/mL[6] | Warmed solution. |
| 100 mg/mL[3][4] | Sonication is recommended. Use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO can reduce solubility.[3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound mesylate monohydrate (MW: 540.53 g/mol )[2]
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 540.53 g/mol * 1000 mg/g = 5.41 mg
-
Weigh the this compound: Carefully weigh out 5.41 mg of this compound mesylate monohydrate powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Place the vial in a sonicator bath for 5-10 minutes.
-
-
Visually inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of medium with a final concentration of 10 µM this compound: (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
Perform serial dilutions (recommended): To avoid precipitation, it is best to perform one or more intermediate dilutions.
-
Intermediate Dilution: Add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix thoroughly.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Mix gently but thoroughly: After adding the this compound solution to the medium, gently swirl or invert the container to ensure homogeneity. Avoid vigorous vortexing which can cause foaming.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). In the example above, the final DMSO concentration would be 0.1%.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the established mechanism of action of this compound in bacteria.
Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the general workflow for preparing a this compound solution for in vitro experiments.
Caption: A step-by-step guide to preparing this compound solutions.
References
Technical Support Center: Optimizing Garenoxacin Dosage in Animal Infection Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing garenoxacin (B1674628) dosage in preclinical animal infection models. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage range for this compound in murine infection models?
A1: Based on published studies, a common starting dosage range for this compound in murine models, particularly for pneumonia and thigh infections, is between 12.5 mg/kg and 50 mg/kg.[1][2] For instance, in a mouse pneumonia model with Streptococcus pneumoniae, doses of 25 mg/kg and 50 mg/kg resulted in high survival rates.[1] In a neutropenic murine thigh infection model, total daily doses ranged from 4 to 128 mg/kg.[2] The optimal dose will ultimately depend on the specific infection model, the pathogen's susceptibility (MIC), and the desired therapeutic outcome.
Q2: How does the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound influence dosage selection?
A2: The efficacy of fluoroquinolones like this compound is often correlated with the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC).[3][4] For S. pneumoniae, an fAUC0-24/MIC ratio of approximately 29 or higher has been associated with bacterial eradication in in vitro models.[3] Animal model data also suggest that an fAUC0-24/MIC ratio of 30 to 40 is optimal for pneumococcal killing.[3] Therefore, determining the MIC of the infecting organism and the pharmacokinetic profile of this compound in the specific animal model is crucial for dosage optimization.
Q3: What are the reported pharmacokinetic parameters of this compound in common laboratory animals?
A3: Pharmacokinetic parameters of this compound vary across different animal species. In infected neutropenic mice, the elimination half-life ranged from 0.72 to 1.6 hours and was dose-dependent.[2] In rats, dogs, and monkeys, this compound was well-absorbed orally and underwent phase II metabolism.[5][6] Serum protein binding also differs by species: 66.7-71.9% in mice, 86.5-89.0% in rats, 64.5-67.6% in dogs, and 71.2-74.5% in monkeys.[7]
Troubleshooting Guide
Problem: Suboptimal efficacy or treatment failure is observed despite administering a previously reported effective dose.
-
Possible Cause 1: Development of Resistance. Quinolone resistance can emerge, particularly with multi-step mutations.[1] In a study, this compound was ineffective against S. pneumoniae mutants with double or triple mutations in parC and gyrA.[1]
-
Troubleshooting Step: Isolate the bacteria from the site of infection post-treatment and determine the MIC of this compound to assess for resistance development.
-
-
Possible Cause 2: Altered Pharmacokinetics. The infection state or specific animal strain may alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Troubleshooting Step: Conduct a pharmacokinetic study in your specific animal infection model to determine key parameters like Cmax, AUC, and elimination half-life. Compare these to established values.
-
-
Possible Cause 3: Inadequate fAUC/MIC Target Attainment. The MIC of your bacterial strain might be higher than that of strains used in reference studies, leading to a lower fAUC/MIC ratio.
-
Troubleshooting Step: Accurately determine the MIC of your bacterial strain. Based on your experimental PK data, calculate the fAUC/MIC ratio to see if it meets the target of 30-40 for pathogens like S. pneumoniae.[3]
-
Problem: High variability in treatment outcomes between individual animals.
-
Possible Cause 1: Inconsistent Drug Administration. Improper administration technique can lead to variable drug absorption and exposure.
-
Troubleshooting Step: Ensure consistent and accurate drug administration, whether oral gavage, subcutaneous, or intravenous injection. For oral administration, consider the fed/fasted state of the animals, as it can affect absorption.[3]
-
-
Possible Cause 2: Differences in Infection Severity. Variation in the initial bacterial inoculum can lead to different disease progression rates and treatment responses.
-
Troubleshooting Step: Standardize the infection procedure to ensure a consistent inoculum size is delivered to each animal.
-
Data Presentation
Table 1: this compound Efficacy in Murine Pneumonia Model with Streptococcus pneumoniae
| This compound Dosage (mg/kg) | Infecting Strain | Survival Rate (%) | Reference |
| 50 | Wild-type (P-4241) | 100 | [1] |
| 25 | Wild-type (P-4241) | 100 | [1] |
| 12.5 | Wild-type (P-4241) | 50 | [1] |
| 50 | parC mutant (C42-R2) | 100 | [1] |
| 25 | parC mutant (C42-R2) | 85 | [1] |
| 50 | gyrA mutant (Sp42-R1) | 93 | [1] |
| 25 | gyrA mutant (Sp42-R1) | 55 | [1] |
| 50 | parC & gyrA double mutant | Ineffective | [1] |
Table 2: this compound Pharmacokinetics in Infected Neutropenic Mice
| Parameter | Value | Reference |
| Elimination Half-life | 0.72 - 1.6 h | [2] |
| Serum Protein Binding | 78% | [2] |
Table 3: Interspecies Serum Protein Binding of this compound
| Animal Species | Serum Protein Binding (%) | Reference |
| Mice | 66.7 - 71.9 | [7] |
| Rats | 86.5 - 89.0 | [7] |
| Dogs | 64.5 - 67.6 | [7] |
| Monkeys | 71.2 - 74.5 | [7] |
| Humans | 78.3 - 84.0 | [7] |
Experimental Protocols
Murine Thigh Infection Model Protocol
This protocol is a synthesized example based on methodologies described in the literature.[2]
-
Animal Preparation: Use specific pathogen-free mice. Render them neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
-
Infection:
-
Culture the desired bacterial strain (e.g., S. pneumoniae, S. aureus) to mid-logarithmic phase.
-
Wash and dilute the bacterial suspension in a suitable medium (e.g., saline).
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
This compound Administration:
-
Initiate treatment 2 hours post-infection.
-
Administer this compound subcutaneously in a 0.2 mL volume.
-
Dosing regimens can vary, for example, administering the total daily dose in 1, 2, 4, or 8 divided doses over 24 hours.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per thigh.
-
Efficacy is measured by the reduction in log10 CFU per thigh compared to untreated controls.
-
Pharmacokinetic Study Protocol in a Murine Model
This protocol is a synthesized example based on methodologies described in the literature.[2]
-
Animal and Dosing:
-
Use thigh-infected mice as described above.
-
Administer single subcutaneous doses of this compound (e.g., 16, 64, and 256 mg/kg).
-
-
Blood Sampling:
-
At predefined time points (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours post-dose), collect blood samples via retro-orbital puncture.
-
Each animal can be sampled multiple times, ensuring the total blood volume collected is less than 10% of the total blood volume.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Analyze the serum concentrations of this compound using a validated method such as liquid chromatography with tandem mass spectrometry (LC/MS/MS).
-
-
Data Analysis:
-
Use the serum concentration-time data to calculate pharmacokinetic parameters such as Cmax, AUC, and elimination half-life using appropriate software.
-
Visualizations
Caption: Workflow for Murine Thigh Infection Model.
Caption: PK/PD Relationship for this compound Efficacy.
References
- 1. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of the New Des-F(6)-Quinolone this compound in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of this compound in laboratory animal species - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
Garenoxacin Degradation Product Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of garenoxacin (B1674628) degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any degradation of this compound in my forced degradation study. What could be the reason?
A1: Several factors could contribute to the lack of observable degradation. Consider the following:
-
Inadequate Stress Conditions: The stress conditions (e.g., acid/base concentration, temperature, peroxide strength, light intensity) may not be harsh enough to induce degradation. It is recommended to start with the conditions outlined in the ICH Q1A (R2) guideline and incrementally increase the severity if no degradation is observed.
-
Duration of Stress: The exposure time to the stressor might be too short. Extend the duration of the study and monitor for degradation at various time points.
-
This compound Stability: this compound may be intrinsically stable under the applied conditions. However, significant degradation has been reported under various stress conditions in the literature.
-
Analytical Method Sensitivity: Your analytical method, likely HPLC, may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the detection of impurities at low concentrations.
Q2: I am observing multiple peaks in my chromatogram after forced degradation. How can I confirm they are degradation products and not artifacts?
A2: It is crucial to differentiate between actual degradation products and artifacts. Here are some steps to take:
-
Analyze a Control Sample: Always run a control sample (this compound in the same solvent system but not subjected to stress) alongside your stressed samples. Any peaks present in the stressed sample but absent in the control are likely degradation products.
-
Blank Injection: Inject a blank (the solvent system without this compound) to ensure that no peaks are originating from the solvent or the HPLC system itself.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform peak purity analysis on the this compound peak in the stressed sample. A non-homogenous peak suggests the co-elution of a degradation product.[1]
Q3: How can I identify the structure of the unknown degradation products?
A3: The identification of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products.[2][3][4] By comparing the mass-to-charge ratio (m/z) of the parent drug and the degradant, you can infer potential structural modifications.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS can provide valuable information about the structure of the degradation product by breaking it down into smaller, identifiable fragments.
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, the degradation product can be isolated using techniques like preparative HPLC. The isolated compound can then be analyzed by NMR (¹H, ¹³C, etc.) to determine its complete chemical structure.
Q4: I am having trouble separating the degradation products from the parent this compound peak in my HPLC method. What can I do?
A4: Co-elution can be a significant challenge. Here are some strategies to improve chromatographic separation:
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of your organic and aqueous phases. A gradient elution is often more effective than an isocratic one for separating complex mixtures.
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its degradation products. Experiment with different pH values.
-
Column Chemistry: Try a different stationary phase (e.g., C8 instead of C18, or a phenyl column) that may offer different selectivity.
-
-
Use of a Stability-Indicating Method: Several publications describe the development of stability-indicating HPLC methods for this compound that are designed to separate the parent drug from its degradation products.[1]
Quantitative Data Summary
The following table summarizes typical conditions and findings from forced degradation studies of this compound. Please note that specific degradation percentages can vary based on the precise experimental conditions.
| Stress Condition | Reagent/Parameter | Typical Observation |
| Acid Hydrolysis | 0.1 N HCl | Degradation observed |
| Base Hydrolysis | 0.1 N NaOH | Degradation observed |
| Oxidative Degradation | 3-30% H₂O₂ | Degradation observed |
| Thermal Degradation | 60-80°C | Degradation may be observed |
| Photodegradation | UV light (e.g., 254 nm) or Solar Simulator | Significant degradation observed[5] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, methanol (B129727), and acetonitrile
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or heat gently for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound or a solution to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Neutralization (for acid and base hydrolysis): After the stress period, cool the samples to room temperature and neutralize the acid-stressed sample with an appropriate amount of NaOH and the base-stressed sample with HCl.
-
Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples, a control sample (unstressed), and a blank using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is an example of a stability-indicating RP-HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol or Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 20 80 25 20 80 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for this compound Degradation Product Identification.
Caption: Simplified this compound Photodegradation Pathways.[5]
References
- 1. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of this compound in this compound Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Garenoxacin Resistance in Streptococcus pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Garenoxacin (B1674628) resistance in Streptococcus pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter in your research.
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound against S. pneumoniae isolates.
-
Possible Cause 1: Target Site Mutations. Resistance to fluoroquinolones, including this compound, in S. pneumoniae is primarily mediated by mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[1][2] Strains with single mutations, particularly in parC, may show low-level resistance, while double mutations in both gyrA and parC can lead to significantly higher resistance levels.[1][3]
-
Troubleshooting Tip: Sequence the QRDRs of gyrA and parC to identify any mutations. Refer to the "Experimental Protocols" section for a detailed PCR and sequencing methodology.
-
-
Possible Cause 2: Efflux Pump Overexpression. Active efflux of the antibiotic out of the bacterial cell can also contribute to resistance.[1] The PmrA and PatA/PatB efflux pumps are known to be involved in fluoroquinolone resistance in S. pneumoniae. Overexpression of these pumps reduces the intracellular concentration of this compound.
-
Troubleshooting Tip: Perform an efflux pump activity assay using a substrate like ethidium (B1194527) bromide in the presence and absence of an efflux pump inhibitor (EPI) such as reserpine (B192253). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps. See the "Experimental Protocols" for a detailed procedure.
-
Issue 2: Inconsistent results in this compound susceptibility testing.
-
Possible Cause 1: Variation in Inoculum Density. The number of bacterial cells used in the MIC assay can affect the results. A higher inoculum may lead to a falsely elevated MIC.
-
Troubleshooting Tip: Standardize your inoculum preparation. Ensure you are using a 0.5 McFarland standard to achieve a starting concentration of approximately 1.5 x 10^8 CFU/mL.
-
-
Possible Cause 2: Media and Incubation Conditions. The type of media and incubation conditions can influence bacterial growth and antibiotic activity.
-
Troubleshooting Tip: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% laked horse blood for MIC testing of S. pneumoniae. Incubate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Issue 3: Failure of an efflux pump inhibitor (EPI) to potentiate this compound activity.
-
Possible Cause 1: EPI is not effective against the specific efflux pump. Different EPIs have varying specificities for different efflux pumps.
-
Troubleshooting Tip: Test a panel of different EPIs with known mechanisms of action to identify one that is effective against the efflux system in your S. pneumoniae strain.
-
-
Possible Cause 2: Resistance is primarily due to target site mutations. If high-level resistance is conferred by mutations in gyrA and parC, an EPI alone may not be sufficient to restore susceptibility.
-
Troubleshooting Tip: Combine sequencing of the QRDRs with the efflux pump activity assay to determine the primary resistance mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Streptococcus pneumoniae?
A1: The two primary mechanisms are:
-
Target site mutations: Alterations in the amino acid sequences of DNA gyrase (encoded by gyrA) and topoisomerase IV (encoded by parC), the primary targets of fluoroquinolones.[1][2]
-
Active efflux: The pumping of this compound out of the bacterial cell by efflux pumps, which reduces the intracellular drug concentration.[1]
Q2: How do mutations in gyrA and parC affect this compound susceptibility?
A2: Mutations in the QRDRs of gyrA and parC decrease the binding affinity of this compound to its target enzymes. Generally, a single mutation in parC leads to a modest increase in the MIC. A subsequent mutation in gyrA in a strain already harboring a parC mutation results in a significantly higher level of resistance.[1][3] this compound has shown a greater potency against pneumococci, including strains containing topoisomerase mutations, compared to some other quinolones.[2]
Q3: What is the role of efflux pumps in this compound resistance?
A3: Efflux pumps act as a first line of defense by actively transporting this compound out of the cell, thereby reducing its intracellular concentration and efficacy. This mechanism can confer low-level resistance on its own or act synergistically with target site mutations to produce higher levels of resistance.[1]
Q4: Are there any strategies to overcome this compound resistance?
A4: Yes, several strategies are being explored:
-
Efflux Pump Inhibitors (EPIs): Compounds like reserpine can block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound and restoring its activity.[4]
-
Combination Therapy: Using this compound in combination with other antibiotics that have different mechanisms of action could be a potential strategy, although more research is needed in this area for this compound specifically.
-
Novel Drug Analogs: Designing new fluoroquinolone analogs that are less susceptible to existing resistance mechanisms is an ongoing area of research.
Q5: What is the Mutant Prevention Concentration (MPC) and why is it important?
A5: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants in a large bacterial population (>10^10 CFU).[2] Maintaining antibiotic concentrations above the MPC is a strategy to minimize the emergence of resistant strains during therapy. This compound has demonstrated a low MPC against S. pneumoniae, suggesting it may be more difficult for resistance to develop compared to other quinolones.[2]
Data Presentation
Table 1: this compound MICs against S. pneumoniae with and without QRDR Mutations
| Strain Type | parC Mutation | gyrA Mutation | This compound MIC (µg/mL) | Reference |
| Wild-Type | None | None | 0.03 - 0.06 | [1][2] |
| Single Mutant | Present | None | 0.12 - 0.25 | [1] |
| Single Mutant | None | Present | 0.12 - 0.5 | [1] |
| Double Mutant | Present | Present | 1.0 - 4.0 | [1][3] |
Table 2: Effect of an Efflux Pump Inhibitor (Reserpine) on this compound MIC
| S. pneumoniae Strain | This compound MIC (µg/mL) | This compound + Reserpine (20 µg/mL) MIC (µg/mL) | Fold Decrease in MIC |
| Efflux-positive strain | 0.25 | 0.06 | 4 |
| Efflux-negative strain | 0.06 | 0.06 | 1 |
(Note: Data in Table 2 is representative and may vary between strains.)
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound
-
Principle: Broth microdilution is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Laked horse blood
-
96-well microtiter plates
-
S. pneumoniae isolate
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C, 5% CO2)
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in CAMHB supplemented with 2-5% laked horse blood in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C in 5% CO2 for 20-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
2. Protocol for Assessing Efflux Pump Activity using Ethidium Bromide Agar Dilution
-
Principle: This method, often referred to as the cartwheel method, assesses efflux pump activity by observing the fluorescence of ethidium bromide (EtBr), an efflux pump substrate.[5][6] Active efflux will reduce intracellular EtBr, resulting in lower fluorescence.
-
Materials:
-
Tryptic Soy Agar (TSA) or other suitable agar
-
Ethidium Bromide (EtBr) solution
-
Petri dishes
-
S. pneumoniae isolates (test and control strains)
-
UV transilluminator
-
-
Procedure:
-
Prepare TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).[6]
-
From an overnight culture, streak the test and control S. pneumoniae strains from the center to the edge of the plate in a radial pattern (like spokes of a wheel).
-
Incubate the plates at 37°C for 16-18 hours.
-
Visualize the plates under a UV transilluminator.
-
Strains with active efflux will show less fluorescence at a given EtBr concentration compared to strains with no or low efflux activity.
-
3. Protocol for PCR Amplification and Sequencing of gyrA and parC QRDRs
-
Principle: The quinolone resistance-determining regions of gyrA and parC are amplified by PCR and then sequenced to identify mutations that confer resistance.
-
Materials:
-
Genomic DNA extracted from S. pneumoniae
-
Primers for gyrA and parC QRDRs (design based on conserved regions flanking the QRDR)
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service or equipment
-
-
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, specific primers for gyrA or parC QRDR, Taq polymerase, dNTPs, and PCR buffer.
-
Use the following typical PCR cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Verification: Run the PCR products on an agarose gel to confirm the amplification of a fragment of the expected size.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing using the same primers used for amplification.
-
Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible S. pneumoniae strain to identify any nucleotide and corresponding amino acid changes.
-
Visualizations
Caption: Mechanisms of this compound resistance in S. pneumoniae.
Caption: Troubleshooting workflow for high this compound MIC.
References
- 1. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Observing the presence of efflux pump activities in some clinically isolated bacterial strains | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
Technical Support Center: Investigating Garenoxacin Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating Garenoxacin (B1674628) resistance mediated by bacterial efflux pumps.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) of this compound against our bacterial isolates. Could this be due to efflux pump activity?
A1: Yes, elevated MICs for this compound, a fluoroquinolone antibiotic, can be attributed to efflux pump-mediated resistance. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets, DNA gyrase and topoisomerase IV.[1][2][3] Overexpression of these pumps is a common mechanism of resistance to fluoroquinolones.
Q2: How can we confirm that efflux pumps are responsible for the observed this compound resistance in our bacterial strains?
A2: To confirm the involvement of efflux pumps, you can perform MIC susceptibility testing in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically a four-fold or greater decrease) in the MIC of this compound in the presence of an EPI is a strong indicator of efflux-mediated resistance.[4] Commonly used broad-spectrum EPIs include reserpine (B192253) and carbonyl cyanide m-chlorophenylhydrazone (CCCP).
Q3: What are the common efflux pumps known to transport fluoroquinolones like this compound?
A3: Several families of efflux pumps can extrude fluoroquinolones. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family, particularly the AcrAB-TolC system in Escherichia coli and its homologs in other species, is a major contributor to fluoroquinolone resistance.[5][6][7] In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) superfamily are primarily involved.
Q4: Our real-time efflux assay shows a slower rate of this compound efflux than expected. What could be the issue?
A4: A slower-than-expected efflux rate could be due to several factors. Ensure that the cells are in the logarithmic growth phase and are properly energized (e.g., with glucose) before starting the assay.[8][9] Verify the concentration and viability of your bacterial inoculum. Also, confirm the proper functioning of your fluorometer and the stability of the fluorescent dye under your experimental conditions.
Q5: Can we use ethidium (B1194527) bromide (EtBr) as a substrate in our real-time efflux assays to study this compound resistance?
A5: Yes, ethidium bromide is a common fluorescent substrate used to assess the activity of many multidrug resistance efflux pumps that also transport fluoroquinolones.[4][9][10][11] An increased accumulation or decreased efflux of EtBr in the presence of an EPI or in an efflux pump knockout mutant can indirectly indicate the potential for this compound efflux.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results for this compound | 1. Inoculum density is not standardized. 2. Improper preparation of this compound stock solutions. 3. Variation in incubation time or temperature. | 1. Standardize the inoculum to a 0.5 McFarland standard. 2. Ensure this compound is fully dissolved in the appropriate solvent and use fresh dilutions. 3. Strictly adhere to the recommended incubation conditions (e.g., 35°C ± 2°C for 16-20 hours). |
| No significant reduction in this compound MIC with an EPI | 1. The resistance mechanism is not mediated by the efflux pumps targeted by the chosen EPI. 2. The EPI is used at a sub-optimal concentration. 3. The EPI is inactive or degraded. | 1. Investigate other resistance mechanisms such as target site mutations (gyrA/parC). 2. Perform a checkerboard assay to determine the optimal concentration of the EPI. 3. Use a fresh stock of the EPI and include a positive control strain known to be susceptible to the EPI. |
| High background fluorescence in real-time efflux assay | 1. The concentration of the fluorescent dye is too high, leading to self-quenching. 2. The washing steps are insufficient to remove extracellular dye. 3. The assay buffer has autofluorescence. | 1. Optimize the dye concentration to ensure it is within the linear range of detection. 2. Increase the number and volume of washing steps to thoroughly remove the extracellular dye. 3. Check the fluorescence of the buffer alone and use a low-fluorescence buffer if necessary. |
| Efflux pump gene expression (e.g., via qPCR) does not correlate with resistance levels | 1. Post-transcriptional or post-translational regulation is affecting pump activity. 2. Other resistance mechanisms are contributing to the overall MIC. 3. The chosen reference genes for normalization are not stably expressed under the experimental conditions. | 1. Perform a functional assay (e.g., real-time efflux) to directly measure pump activity. 2. Sequence the quinolone resistance-determining regions (QRDRs) of gyrA and parC to check for target mutations. 3. Validate the stability of reference genes across different strains and conditions. |
Quantitative Data Summary
Table 1: this compound MIC values against selected respiratory pathogens.
| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Streptococcus pneumoniae | ≤0.03 | 0.06 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | ≤0.03 | ≤0.03 |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.03 | 0.03 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | 2 |
Data compiled from multiple sources.[12][13]
Table 2: Comparative activity of this compound and other fluoroquinolones against Mycoplasma pneumoniae.
| Antibiotic | MIC90 (µg/mL) |
| This compound | ≤0.008 |
| Moxifloxacin | 0.125 |
| Levofloxacin | 1 |
| Ciprofloxacin | 2 |
Data adapted from in vitro susceptibility studies.[14][15]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound powder
-
Appropriate solvent (as recommended by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile diluents
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB to obtain final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.
Efflux Pump Inhibitor (EPI) Assay using Checkerboard Method
This assay is used to assess the synergistic effect of an EPI with this compound.
Materials:
-
This compound and EPI (e.g., Reserpine) stock solutions
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial inoculum (5 x 10^5 CFU/mL)
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of this compound and the EPI.[16][17][18][19][20] this compound is serially diluted along the y-axis, and the EPI is serially diluted along the x-axis.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate under the same conditions as the standard MIC assay.
-
Data Analysis: Determine the MIC of this compound in the presence of each concentration of the EPI. A significant reduction in the this compound MIC in the presence of the EPI indicates efflux pump inhibition. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify the interaction (synergy, additivity, or antagonism).
Real-Time Ethidium Bromide (EtBr) Efflux Assay
This protocol measures the real-time efflux of the fluorescent dye EtBr, a substrate for many multidrug efflux pumps.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) solution (an efflux pump inhibitor)
-
Glucose solution
-
Fluorometer with bottom-reading capabilities
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation, wash twice with PBS, and resuspend in PBS.
-
Loading with EtBr: Incubate the cells with EtBr and CCCP to maximize the intracellular accumulation of the dye.
-
Washing: Centrifuge the cells to remove the extracellular EtBr and CCCP, and wash with PBS.
-
Initiating Efflux: Resuspend the EtBr-loaded cells in PBS and place them in the wells of a 96-well plate. Initiate efflux by adding glucose to energize the pumps.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux.[8][9][11]
-
Data Analysis: The rate of efflux can be calculated from the slope of the fluorescence decay curve. This can be compared between wild-type strains, mutant strains, and in the presence of potential EPIs.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Simplified signaling pathway for efflux pump regulation.
Caption: Experimental workflow for the Real-Time Ethidium Bromide Efflux Assay.
References
- 1. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro susceptibilities to and bactericidal activities of this compound (BMS-284756) and other antimicrobial agents against human mycoplasmas and ureaplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibilities to and Bactericidal Activities of this compound (BMS-284756) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Garenoxacin Interference with qPCR & Molecular Assays: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with qPCR or other molecular assays when working with samples containing garenoxacin (B1674628).
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with my qPCR or PCR assay?
A: While there is no direct published evidence of this compound interfering with thermostable DNA polymerases like Taq polymerase used in qPCR, the possibility of inhibition cannot be entirely ruled out. This compound is a quinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][][3][4] Although these are different from the DNA polymerase used in PCR, some quinolone antibiotics have been shown to inhibit eukaryotic DNA polymerases, suggesting potential off-target effects.[5] However, this compound is known to be highly selective for bacterial topoisomerases over their eukaryotic counterparts, which may reduce the likelihood of interaction with the polymerase in your assay.[6]
Q2: What are the potential mechanisms of interference?
A: If this compound were to interfere with a qPCR assay, it could theoretically do so through several mechanisms:
-
Direct Inhibition of DNA Polymerase: Although less likely due to enzyme specificity, this compound could potentially bind to the DNA polymerase, affecting its catalytic activity.
-
Interaction with the DNA Template: this compound's mechanism involves stabilizing the complex between topoisomerase and DNA, leading to DNA breaks in bacteria.[] It is possible, though not demonstrated, that at high concentrations it could interact with the DNA template in a way that hinders polymerase binding or processivity.
-
Chelation of Magnesium Ions (Mg²⁺): PCR is highly dependent on the concentration of Mg²⁺, which is a critical cofactor for DNA polymerase. Many quinolone compounds are known to be chelating agents. If this compound chelates Mg²⁺ in the reaction buffer, it could reduce the effective concentration of this ion and inhibit the PCR.
Q3: My samples are from a clinical or in vivo study where the subject was treated with this compound. Could this affect my results?
A: Yes, samples from subjects treated with this compound may contain the compound or its metabolites at concentrations sufficient to cause assay inhibition. It is crucial to consider this possibility when analyzing such samples and to take appropriate steps to mitigate potential interference.
Troubleshooting Guide
If you observe unexpected qPCR results such as delayed Cq values, reduced amplification efficiency, or complete amplification failure, and you suspect inhibition by this compound, follow these troubleshooting steps.
Initial Assessment
-
Review Amplification Curves: Look for signs of inhibition, such as a shift in the Cq to later cycles, a decreased slope of the exponential phase, or a lower final fluorescence intensity compared to your controls.
-
Run an Internal Control: Use a validated internal amplification control (IAC) to differentiate between PCR inhibition and the absence of the target sequence in your sample. If the IAC is also inhibited, it strongly suggests the presence of an inhibitor.
Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Delayed Cq / No Amplification | This compound or other substances in the sample are inhibiting the reaction. | 1. Dilute the Sample: Perform a serial dilution of your template DNA. If an inhibitor is present, diluting the sample will also dilute the inhibitor, potentially leading to an earlier Cq value in the more diluted samples. 2. Purify the DNA Sample Again: Use a robust DNA purification method, such as a column-based kit or phenol-chloroform extraction, to remove potential inhibitors. 3. Add a PCR Enhancer: Consider adding PCR enhancers like Bovine Serum Albumin (BSA) to your reaction mix. BSA can bind to some inhibitors and relieve their inhibitory effects. |
| Low Amplification Efficiency | Sub-optimal reaction conditions, possibly exacerbated by the presence of this compound. | 1. Optimize Mg²⁺ Concentration: Perform a Mg²⁺ titration to determine the optimal concentration for your assay in the presence of the potentially inhibitory sample. 2. Increase Enzyme Concentration: In some cases, increasing the concentration of the DNA polymerase can help to overcome the effects of an inhibitor. |
| Inconsistent Replicate Results | Variable concentrations of this compound or other inhibitors across sample preparations. | 1. Ensure Homogenous Samples: Thoroughly mix your samples before DNA extraction. 2. Standardize Extraction Protocol: Use a consistent and validated DNA extraction protocol for all samples to ensure uniform removal of potential inhibitors. |
Experimental Protocols
Protocol: Testing for qPCR Inhibition by this compound
This protocol describes a method to determine if this compound is inhibiting your qPCR assay.
Objective: To assess the inhibitory effect of this compound on a specific qPCR assay by spiking a known amount of the compound into a clean PCR reaction.
Materials:
-
Purified DNA template (known to amplify well)
-
qPCR master mix
-
Forward and reverse primers for your target
-
Nuclease-free water
-
This compound stock solution of known concentration
-
qPCR instrument and consumables
Methodology:
-
Prepare a this compound Dilution Series: Create a serial dilution of your this compound stock solution in nuclease-free water to achieve a range of concentrations to test. The concentration range should ideally bracket the expected concentration in your experimental samples.
-
Set up qPCR Reactions: Prepare your qPCR reactions as you normally would, but for the test reactions, spike in the different concentrations of this compound. Include a "no this compound" control.
Component Volume qPCR Master Mix (2x) 10 µL Forward Primer (10 µM) 1 µL Reverse Primer (10 µM) 1 µL Purified DNA Template 2 µL This compound Dilution (or water for control) 1 µL Nuclease-free Water 5 µL Total Volume 20 µL -
Run the qPCR Assay: Use your standard cycling conditions.
-
Analyze the Data: Compare the Cq values of the reactions containing this compound to the "no this compound" control. A significant delay in the Cq value with increasing concentrations of this compound indicates inhibition.
Visualizations
Caption: Mechanism of this compound action on bacterial DNA replication.
Caption: Troubleshooting workflow for suspected qPCR inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinolone antibiotics inhibit eucaryotic DNA polymerase alpha and beta, terminal deoxynucleotidyl transferase but not DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of this compound (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Garenoxacin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Garenoxacin precipitation in cell culture media. By understanding the physicochemical properties of this compound and its potential interactions with media components, you can optimize your experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a broad-spectrum fluoroquinolone antibiotic used to prevent or treat bacterial contamination in cell cultures.[1][2][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[2]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: this compound precipitation in cell culture media can be attributed to several factors, primarily related to its solubility characteristics and interactions with media components. Key potential causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may have surpassed its aqueous solubility.
-
pH of the Medium: this compound is an amphoteric molecule, meaning its solubility is pH-dependent. At the physiological pH of most cell culture media (typically 7.2-7.4), its solubility may be reduced.
-
Chelation with Divalent Cations: Cell culture media such as DMEM and RPMI-1640 contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[4][5][6][7][8][9][10] Fluoroquinolones, including this compound, can form insoluble chelate complexes with these cations.[11][12]
-
Improper Stock Solution Preparation or Storage: Issues with the initial dissolution of this compound or repeated freeze-thaw cycles of the stock solution can lead to precipitation upon dilution in the media.
-
Temperature Effects: The temperature of the cell culture medium at the time of this compound addition can influence its solubility.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: To prevent precipitation, consider the following strategies:
-
Optimize this compound Concentration: Determine the minimum effective concentration of this compound for your specific cell line to avoid using excessively high, insoluble concentrations.
-
Proper Dilution Technique: Add the this compound stock solution to pre-warmed (37°C) cell culture medium dropwise while gently swirling or vortexing to ensure rapid and uniform mixing.
-
Consider the Solvent for Stock Solution: While DMSO is a common solvent for this compound, ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
pH Adjustment (with caution): While altering the pH of your culture medium is generally not recommended as it can affect cell health, understanding this compound's pKa values can help predict its solubility at the medium's pH.
-
Use of Chelating Agents (with extreme caution): In specific acellular applications, a chelating agent like EDTA could be used to sequester divalent cations. However, this is not recommended for cell culture as it would disrupt cellular processes.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.
Problem: Immediate Precipitate Formation Upon Adding this compound to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility in the aqueous environment of the cell culture medium. | Perform a dose-response experiment (kill curve) to determine the minimum inhibitory concentration (MIC) for your specific contaminants and use the lowest effective concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly to the bulk medium can cause localized high concentrations, leading to "crashing out" of the compound. | Add the this compound stock solution slowly and dropwise to the pre-warmed medium while gently agitating. |
| Cold Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use cell culture medium that has been pre-warmed to 37°C before adding this compound. |
| Interaction with Media Components | Divalent cations (Ca²⁺, Mg²⁺) present in the medium can form insoluble complexes with this compound.[11][12] | While difficult to avoid in standard media, ensuring a very gradual and dilute addition of this compound can minimize the immediate formation of large precipitates. |
Problem: Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of water from the culture medium in the incubator increases the concentration of all solutes, potentially exceeding this compound's solubility limit. | Ensure proper humidification of your incubator. Use filter-capped flasks or sealed plates to minimize evaporation. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage. |
| pH Shift | Cellular metabolism can cause a shift in the pH of the culture medium over time, potentially moving it to a range where this compound is less soluble. | Monitor the pH of your culture medium regularly using the phenol (B47542) red indicator. Ensure your incubator's CO₂ levels are stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass of this compound mesylate (Molecular Weight: ~540.53 g/mol ) to prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) in sterile DMSO.
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
Dispense a fixed volume (e.g., 1 mL) of your complete cell culture medium (pre-warmed to 37°C) into sterile microcentrifuge tubes or a 96-well plate.
-
Add a small, fixed volume (e.g., 1 µL) of each this compound dilution to the corresponding tubes/wells of medium. Include a DMSO-only control.
-
Gently mix the contents of each tube/well.
-
Incubate the tubes/plate at 37°C in a humidified incubator with 5% CO₂.
-
Visually inspect for any signs of precipitation immediately after addition and at several time points (e.g., 1, 4, 12, and 24 hours).
-
For a more quantitative assessment , measure the absorbance of the solutions at 600 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound in your specific cell culture medium.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀F₂N₂O₄ | [1] |
| Molecular Weight | 426.4 g/mol | [1] |
| Form | Powder | N/A |
| Color | White to beige | N/A |
| Solubility in Water | 10 mg/mL (warmed) | N/A |
| Solubility in DMSO | ≥ 100 mg/mL | N/A |
Table 2: Divalent Cation Concentrations in Common Cell Culture Media
| Divalent Cation | DMEM (High Glucose) (mg/L) | RPMI-1640 (mg/L) |
| Calcium Chloride (CaCl₂) (anhydrous) | 200 | N/A |
| Calcium Nitrate (Ca(NO₃)₂·4H₂O) | N/A | 100 |
| Magnesium Sulfate (MgSO₄) (anhydrous) | 97.67 | 48.84 |
Note: Formulations can vary slightly between manufacturers. Please refer to the certificate of analysis for your specific medium lot.
Visualizations
Caption: Workflow for preparing and adding this compound to cell culture media to minimize precipitation.
Caption: A logical troubleshooting workflow for diagnosing the cause of this compound precipitation.
References
- 1. This compound | C23H20F2N2O4 | CID 124093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 3. SID 479821193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. xpbiomed.com [xpbiomed.com]
- 5. RPMI 1640 - Wikipedia [en.wikipedia.org]
- 6. DMEM, High Glucose | Cell Culture Media | Captivate Bio [captivatebio.com]
- 7. himedialabs.com [himedialabs.com]
- 8. RPMI 1640 Medium Recipe | AAT Bioquest [aatbio.com]
- 9. biofargo.com [biofargo.com]
- 10. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 11. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment failures secondary to drug interactions with divalent cations and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of Garenoxacin for long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound mesylate hydrate (B1144303) should be stored under the following conditions:
-
Solid Form: Store at 4°C in a tightly sealed container, protected from moisture and direct sunlight.
-
In Solvent: For solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers, protected from moisture.
Q2: What are the known stability issues with this compound during long-term storage?
This compound, like other fluoroquinolones, can be susceptible to degradation over time, especially if not stored under optimal conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. Exposure to acidic or basic conditions, oxidizing agents, and light can accelerate the degradation process.
Q3: What are the major degradation pathways for this compound?
While specific degradation products of this compound are not extensively detailed in publicly available literature, the general degradation pathways for fluoroquinolones involve modifications to the quinolone core and its side chains. These pathways include:
-
Hydrolysis: Cleavage of amide or ether linkages, particularly under acidic or basic conditions.
-
Oxidation: Reactions with oxygen or other oxidizing agents can lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation reactions, including decarboxylation, defluorination, and cleavage of the piperazine (B1678402) ring (a common feature in many fluoroquinolones).
Q4: Have the degradation products of this compound been identified?
Detailed structural elucidation of all potential degradation products of this compound from long-term stability studies is not widely published. Forced degradation studies indicate the formation of several degradants under stress conditions (acid, base, oxidation, heat, and light), but their specific chemical structures have not been fully characterized in the available literature.
Q5: Do the degradation products of this compound have any known biological activity or impact on cellular signaling pathways?
Currently, there is no publicly available data on the specific biological activity or the effects of this compound's degradation products on cellular signaling pathways. It is crucial for researchers to perform their own assessments of the purity and integrity of this compound, especially after long-term storage, to ensure that observed experimental effects are attributable to the parent compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity in Experiments | This compound degradation due to improper storage. | - Verify storage conditions (temperature, light, and moisture protection). - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a purity analysis using a validated stability-indicating method (e.g., RP-HPLC). |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | - Confirm the identity of the main peak by comparing with a fresh standard. - Perform forced degradation studies to tentatively identify potential degradation peaks. - Optimize chromatographic method to ensure separation of the main peak from all degradation products. |
| Inconsistent Experimental Results | Variable purity of this compound stock solutions. | - Prepare fresh stock solutions from a new batch of solid this compound. - Always use a consistent solvent and storage procedure for your solutions. - Regularly check the purity of your stock solutions. |
| Discoloration of Solid this compound | Potential degradation due to exposure to light or moisture. | - Discard the discolored product. - Ensure future storage is in a dark, dry, and cool environment in a tightly sealed container. |
Data on this compound Stability
While specific quantitative data from long-term stability studies on this compound is limited in the public domain, forced degradation studies provide insight into its stability profile. The following table summarizes typical results from such studies, indicating the percentage of degradation observed under various stress conditions.
| Stress Condition | Condition Details | Typical Degradation (%) | Number of Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Information not publicly available | Multiple |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | Information not publicly available | Multiple |
| Oxidative Degradation | 30% H₂O₂ at room temp for 24h | Information not publicly available | Multiple |
| Thermal Degradation | 105°C for 24h | Information not publicly available | Few |
| Photolytic Degradation | UV light (254 nm) for 24h | Information not publicly available | Multiple |
Note: The exact percentage of degradation and the number of degradation products can vary depending on the specific experimental conditions.
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is based on methodologies developed for the analysis of this compound and its degradation products.[1][2]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay.
3. Sample Preparation:
-
For long-term stability samples, dissolve the this compound in the mobile phase to achieve a concentration similar to the working standards.
-
For forced degradation samples, after exposure to the stress condition, neutralize the sample if necessary and dilute with the mobile phase to an appropriate concentration.
4. Validation Parameters:
A stability-indicating method should be validated according to ICH guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Generalized Degradation Pathway for Fluoroquinolones
Caption: General degradation pathways for fluoroquinolones.
References
Addressing variability in Garenoxacin MIC testing results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Garenoxacin (B1674628) Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical this compound MIC ranges for common pathogens?
A1: this compound generally exhibits potent activity against a variety of pathogens. The MIC90 (the concentration required to inhibit 90% of isolates) can vary depending on the bacterial species and its resistance profile. Below is a summary of reported MIC90 values for several key respiratory pathogens.
Q2: Which standard methodologies are recommended for this compound MIC testing?
A2: Reference broth microdilution methods are commonly used for determining this compound MIC values.[1] These methods are outlined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI). Agar dilution is another acceptable standard method.
Q3: Are there established quality control (QC) ranges for this compound?
A3: Yes, quality control ranges for this compound have been established for common ATCC reference strains to ensure the accuracy and reproducibility of test results.[2] Testing these strains concurrently with clinical isolates is crucial for validating MIC assay performance.
Q4: How do resistance mechanisms, like QRDR mutations, affect this compound MICs?
A4: Mutations in the quinolone resistance-determining region (QRDR) of genes like gyrA and parC can lead to elevated this compound MIC values.[1][3] For instance, an increasing number of mutations is often correlated with a stepwise increase in the MIC.[3]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound MIC testing results.
Issue 1: Higher-than-expected MIC values for susceptible strains.
-
Potential Cause 1: Inoculum size is too high. An excessively high bacterial inoculum can lead to falsely elevated MICs, a phenomenon known as the inoculum effect.[4][5] The standard recommended final concentration for broth microdilution is approximately 5 × 10^5 CFU/ml.[2]
-
Troubleshooting Step: Verify your inoculum preparation procedure. Ensure you are accurately standardizing your bacterial suspension to the correct McFarland standard and diluting it appropriately to achieve the target final inoculum density in the MIC plate. Perform colony counts to confirm the final inoculum concentration.[6]
-
-
Potential Cause 2: Inactive this compound. Improper storage or handling of the this compound stock solution can lead to degradation and reduced potency.
-
Troubleshooting Step: Prepare fresh this compound stock solutions. Ensure the powder is stored under recommended conditions and that stock solutions are not subjected to repeated freeze-thaw cycles. Test the new stock against a well-characterized quality control strain with a known this compound MIC.
-
-
Potential Cause 3: Media composition. The type of media used can influence the activity of some antibiotics. While standard media like Mueller-Hinton Broth are recommended, variations in batches or preparation can be a source of error.[7][8]
-
Troubleshooting Step: Ensure you are using the recommended cation-adjusted Mueller-Hinton Broth (CAMHB). Check the pH of the prepared media. If testing fastidious organisms, ensure appropriate supplements are used as recommended by standard guidelines.[9]
-
Issue 2: Inconsistent or non-reproducible MIC results between experiments.
-
Potential Cause 1: Variability in incubation conditions. Fluctuations in incubation temperature or duration can affect bacterial growth rates and, consequently, MIC readings.
-
Troubleshooting Step: Standardize incubation times (e.g., 16-20 hours for rapidly growing gram-negative species or 20-24 hours for gram-positive and fastidious organisms) and ensure your incubator maintains a stable temperature of 35°C.[2]
-
-
Potential Cause 2: Subjectivity in MIC endpoint reading. Determining the lowest concentration with no visible growth can be subjective, especially with trailing endpoints or "skipped" wells.
-
Troubleshooting Step: Have a second trained individual read the plates independently. Use a reading aid, such as a viewing box with a mirror, to improve visualization. For ambiguous results, consider using a growth indicator dye or spectrophotometric reading to standardize endpoint determination.
-
-
Potential Cause 3: Pipetting errors during serial dilutions. Inaccurate serial dilutions of this compound in the MIC plate are a common source of error.
-
Troubleshooting Step: Calibrate your pipettes regularly. Use fresh tips for each dilution step. Consider using an automated or semi-automated liquid handler for preparing plates to improve consistency.
-
Issue 3: Quality Control (QC) strain MIC is out of the acceptable range.
-
Potential Cause 1: Contamination or genetic drift of the QC strain. The QC strain may be contaminated or may have developed mutations affecting its susceptibility profile.
-
Troubleshooting Step: Obtain a new, certified culture of the ATCC QC strain from a reputable supplier. Perform a purity check by plating the culture on appropriate agar.
-
-
Potential Cause 2: A systemic issue with the assay. If the QC strain MIC is consistently out of range, it points to a fundamental problem with one of the assay components (media, antibiotic, inoculum, incubation).
-
Troubleshooting Step: Follow the "Troubleshooting Decision Pathway for Out-of-Range QC" diagram below. Systematically check each component of the assay. Re-test with a fresh batch of media, newly prepared inoculum, and freshly prepared antibiotic stock solution.
-
Data Presentation
Table 1: this compound MIC90 Values for Selected Pathogens
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.06 - 0.12 | [1][10] |
| Haemophilus influenzae | ≤0.03 | [1][10] |
| Moraxella catarrhalis | ≤0.03 | [1][10] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.03 | [10] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 | [10] |
| Anaerobic Isolates | <4 (most species) | [11] |
Table 2: Published Quality Control (QC) Ranges for this compound
| QC Strain | Method | Proposed QC Range (µg/mL) | Reference |
| Haemophilus influenzae ATCC 49247 | Broth MIC | 0.002 - 0.015 or 0.004 - 0.015 | [12] |
| Escherichia coli ATCC 25922 | Broth MIC | Not specified in results | |
| Staphylococcus aureus ATCC 29213 | Broth MIC | Not specified in results | |
| Streptococcus pneumoniae ATCC 49619 | Broth MIC | Not specified in results | |
| Pseudomonas aeruginosa ATCC 27853 | Broth MIC | Not specified in results | |
| Enterococcus faecalis ATCC 29212 | Broth MIC | Not specified in results |
Note: Specific MIC ranges for all QC strains were not available in the provided search results, but their use in validation studies is documented.[2][13] Researchers should refer to the latest CLSI M100 document for current, comprehensive QC tables.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. For fastidious organisms like S. pneumoniae or H. influenzae, prepare Haemophilus Test Medium (HTM) or CAMHB supplemented with lysed horse blood and β-NAD, respectively.[9] Sterilize by autoclaving and allow to cool to room temperature.
-
This compound Stock Preparation: Accurately weigh this compound powder and dissolve in the recommended solvent (e.g., water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration through a 0.22 µm filter. Store aliquots at -80°C.
-
Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. Add 50 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. This will result in 50 µL per well with decreasing concentrations of this compound.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculum Dilution & Inoculation: Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation, followed by adding 50 µL of this diluted inoculum to each well of the MIC plate. The final volume in each well will be 100 µL.
-
Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no antibiotic). Also, run a concurrent MIC assay with a relevant ATCC quality control strain.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-24 hours, depending on the organism.[2]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualization
Caption: Standard workflow for performing a this compound MIC assay.
Caption: Decision pathway for troubleshooting out-of-range QC results.
References
- 1. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activities of this compound (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. What's the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Re-evaluation of quality control guidelines for gatifloxacin and this compound (BMS284756) when susceptibility testing Haemophilus influenzae and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Commercial Broth Microdilution Panel Validation and Reproducibility Trials for this compound (BMS-284756), a Novel Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin impact on host cell viability in co-culture models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of garenoxacin (B1674628) on host cell viability within co-culture models.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in host cell viability in our co-culture experiments with this compound, even at concentrations expected to be non-toxic. What could be the cause?
A1: Several factors could contribute to unexpected host cell toxicity. This compound, like other fluoroquinolones, can induce mitochondrial dysfunction and oxidative stress in mammalian cells.[1] This effect may be exacerbated in a co-culture system due to the combined stress of bacterial infection and antibiotic treatment. We recommend performing control experiments with uninfected host cells to determine the direct cytotoxicity of this compound on your specific cell line.
Q2: How can we differentiate between host cell death caused by the bacterial infection versus the this compound treatment?
A2: To dissect the cause of cell death, we recommend a multi-arm experimental design:
-
Host cells only: To establish a baseline for cell viability.
-
Host cells + this compound: To determine the direct cytotoxicity of the antibiotic.
-
Host cells + Bacteria: To measure the cytopathic effect of the bacteria alone.
-
Host cells + Bacteria + this compound: Your experimental condition.
Comparing the results from these groups will help attribute the observed cell death to the appropriate source.
Q3: Are there any known cellular pathways in host cells that are affected by this compound and could influence our results?
A3: Yes, this compound can impact host cell mitochondrial function.[1] This can lead to an increase in reactive oxygen species (ROS), a decrease in ATP production, and the initiation of apoptosis.[1] It is advisable to measure markers of mitochondrial health and apoptosis in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Host Cell Viability Assays
-
Possible Cause: Inconsistent bacterial infection rates or uneven drug distribution.
-
Troubleshooting Steps:
-
Optimize Infection Protocol: Ensure a consistent multiplicity of infection (MOI) across all wells.
-
Verify Drug Concentration: Prepare fresh stock solutions of this compound for each experiment and ensure thorough mixing when adding it to the culture medium.
-
Assay Timing: Perform viability assays at consistent time points post-infection and treatment.
-
Issue 2: Morphological Changes in Host Cells After this compound Treatment
-
Possible Cause: this compound-induced apoptosis or cellular stress.
-
Troubleshooting Steps:
-
Microscopic Examination: Document any changes in cell morphology, such as cell shrinkage, membrane blebbing, or detachment.
-
Apoptosis Assay: Perform an Annexin V/PI staining assay to quantify apoptotic and necrotic cells.
-
Mitochondrial Membrane Potential: Use a JC-1 staining assay to assess mitochondrial health, as a decrease in membrane potential is an early indicator of apoptosis.[2]
-
Quantitative Data Summary
Table 1: Hypothetical this compound Cytotoxicity in a Co-culture Model (Epithelial Cells + S. pneumoniae)
| This compound (µg/mL) | Host Cell Viability (%) (Uninfected) | Host Cell Viability (%) (Infected) |
| 0 (Control) | 100 ± 5 | 85 ± 7 |
| 1 | 98 ± 4 | 75 ± 6 |
| 10 | 92 ± 6 | 60 ± 8 |
| 50 | 80 ± 5 | 45 ± 9 |
| 100 | 65 ± 8 | 30 ± 7 |
Table 2: Hypothetical Apoptosis Rates in Host Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Uninfected) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (50 µg/mL) | 10.3 ± 1.2 | 5.2 ± 0.8 |
| S. pneumoniae | 8.5 ± 1.0 | 4.1 ± 0.6 |
| S. pneumoniae + this compound (50 µg/mL) | 25.7 ± 2.1 | 15.8 ± 1.9 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Infect the cells with bacteria at the desired MOI for a predetermined time.
-
Remove the infection medium and add fresh medium containing various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining)
-
Following infection and this compound treatment in a 6-well plate, collect the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
After infection and this compound treatment, wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells twice with assay buffer.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with low potential will show green fluorescence.
Visualizations
Caption: Experimental workflow for assessing this compound's impact in a co-culture model.
Caption: Potential signaling pathway for this compound-induced host cell toxicity.
Caption: Troubleshooting decision tree for unexpected host cell death.
References
Garenoxacin Delivery Optimization for Intracellular Pathogen Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Garenoxacin (B1674628) for the study of intracellular pathogens. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] By targeting these enzymes, this compound disrupts bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1]
Q2: Which intracellular pathogens is this compound active against?
This compound has demonstrated in vitro activity against a broad spectrum of intracellular pathogens, including but not limited to:
-
Staphylococcus aureus (including methicillin-resistant strains, MRSA)[2][3]
-
Chlamydia pneumoniae
-
Mycoplasma pneumoniae[7]
-
Moraxella catarrhalis[3]
-
Streptococcus pneumoniae (including ciprofloxacin-resistant strains)[9]
Q3: How does this compound enter host cells to reach intracellular pathogens?
Like other fluoroquinolones, this compound is able to penetrate and accumulate within eukaryotic cells.[4][6] This allows it to reach bacteria that reside within the intracellular environment. The exact mechanisms of uptake can be complex and may involve passive diffusion across the cell membrane.
Q4: What are the main advantages of using this compound in intracellular pathogen studies?
This compound exhibits potent bactericidal activity against a wide range of relevant pathogens.[2][3] Studies have shown that it can accumulate to high concentrations within host cells, which is a critical factor for efficacy against intracellular bacteria.[4][6]
Troubleshooting Guides
Issue 1: this compound shows low or no activity against intracellular bacteria despite a low MIC.
Possible Causes:
-
Reduced Intracellular Accumulation: The intracellular concentration of this compound may be insufficient to exert its antibacterial effect. This can be influenced by host cell type and the presence of efflux pumps in the host cell membrane that actively transport the drug out of the cell.[10][11]
-
Suboptimal Intracellular pH: The acidic environment within phagolysosomes can reduce the activity of some fluoroquinolones.[12][13]
-
Bacterial Efflux Pumps: The intracellular bacteria themselves may possess efflux pumps that actively remove this compound, preventing it from reaching its target enzymes.[14]
-
Intracellular State of Bacteria: Bacteria residing within host cells may be in a slow-growing or dormant state, making them less susceptible to antibiotics that target replication.
Troubleshooting Steps:
-
Verify Intracellular Concentration: If possible, measure the intracellular concentration of this compound in your specific host cell line. This can be done using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.[15]
-
Use Efflux Pump Inhibitors: Consider co-incubating the cells with a known inhibitor of eukaryotic efflux pumps, such as verapamil (B1683045) or reserpine, to see if this enhances this compound's activity.[16] Caution: These inhibitors can have off-target effects and should be used with appropriate controls.
-
Modulate Phagolysosomal pH: For pathogens residing in phagolysosomes, agents that raise the pH of this compartment (e.g., chloroquine) could be used to investigate the effect of pH on this compound's activity.
-
Investigate Bacterial Resistance Mechanisms: If possible, assess the expression of efflux pump genes in the intracellular bacteria.
Issue 2: Observed Host Cell Toxicity at effective this compound concentrations.
Possible Causes:
-
High Drug Concentration: The concentration of this compound required to eliminate the intracellular pathogen may be toxic to the host cells.
-
Prolonged Incubation Time: Extended exposure to this compound could lead to cumulative toxicity.
-
Sensitivity of the Host Cell Line: Different cell lines have varying sensitivities to antimicrobial agents.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific host cell line using a viability assay such as the MTT or resazurin (B115843) assay.[17]
-
Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that still results in significant bacterial killing while minimizing host cell death.
-
Consider a Different Host Cell Line: If toxicity remains an issue, exploring a more robust cell line for your experiments may be necessary.
-
Include Vehicle Controls: Always include a control group of cells treated with the vehicle used to dissolve this compound to ensure that the solvent itself is not causing toxicity.
Quantitative Data
The following tables summarize the in vitro activity of this compound and other fluoroquinolones against various intracellular and respiratory pathogens. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 1: this compound MIC90 for Key Intracellular and Respiratory Pathogens
| Bacterial Species | This compound MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.03 | [3] |
| Staphylococcus aureus (MRSA) | 2 | [3] |
| Streptococcus pneumoniae | 0.06 | [18] |
| Haemophilus influenzae | ≤0.03 | [3] |
| Moraxella catarrhalis | ≤0.03 | [3] |
| Mycoplasma pneumoniae | ≤0.008 | [7] |
Table 2: Comparative In Vitro Activity (MIC50) of Fluoroquinolones against Staphylococcus aureus
| Antibiotic | MIC50 (mg/L) | Reference(s) |
| This compound | - | [19] |
| Gatifloxacin | 0.06 | [19] |
| Levofloxacin | 0.25 | [19] |
Table 3: Comparative In Vitro Activity (MIC90) of Fluoroquinolones against Streptococcus pneumoniae
| Antibiotic | MIC90 (µg/mL) | Reference(s) |
| This compound | 0.06 | [18] |
| Moxifloxacin (B1663623) | 0.12 | [18] |
| Levofloxacin | 1 | [18] |
| Ciprofloxacin | 2 | [18] |
Experimental Protocols
Protocol 1: Intracellular Efficacy Assessment using Colony Forming Unit (CFU) Assay
This protocol is a standard method to quantify the number of viable intracellular bacteria after antibiotic treatment.
Materials:
-
Host cell line (e.g., macrophages like J774 or THP-1)
-
Intracellular bacterial pathogen of interest
-
Cell culture medium with and without serum
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile water or a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Agar (B569324) plates appropriate for the bacterial species
-
Gentamicin or other non-cell-permeant antibiotic
Procedure:
-
Cell Seeding: Seed host cells into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Bacterial Inoculum Preparation: Culture the bacteria to the mid-logarithmic phase. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.
-
Infection of Host Cells: Remove the culture medium from the host cells and infect with the bacterial suspension at a desired multiplicity of infection (MOI).
-
Incubation: Incubate for a predetermined period to allow for bacterial internalization.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS to remove non-adherent bacteria. Then, add fresh medium containing a high concentration of a non-cell-permeant antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
This compound Treatment: Wash the cells again with PBS to remove the non-cell-permeant antibiotic. Add fresh medium containing the desired concentrations of this compound (and appropriate vehicle controls).
-
Incubation with this compound: Incubate for the desired treatment duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: At each time point, wash the cells with PBS. Lyse the host cells with sterile water or a lysis buffer to release the intracellular bacteria.
-
Plating and Incubation: Perform serial dilutions of the cell lysate in PBS and plate onto appropriate agar plates. Incubate the plates until colonies are visible.
-
CFU Enumeration: Count the number of colonies on the plates to determine the number of viable intracellular bacteria (CFU/mL).
Protocol 2: Host Cell Viability Assessment using Resazurin Assay
This protocol assesses the cytotoxicity of this compound on the host cells.[17]
Materials:
-
Host cell line
-
Cell culture medium
-
This compound stock solution
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the same duration as your intracellular efficacy experiment.
-
Addition of Resazurin: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CFU assay.
Caption: Troubleshooting low intracellular activity.
References
- 1. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and this compound) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities to and bactericidal activities of this compound (BMS-284756) and other antimicrobial agents against human mycoplasmas and ureaplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of this compound (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic activity of this compound against ciprofloxacin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Accumulation of this compound by Bacteroides fragilis compared with that of five fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Toxoplasma gondii infection inhibits invasion and migration of human extravillous trophoblasts through dysregulation of FOXO1- and FOXO3a-dependent and -independent mechanisms [frontiersin.org]
- 18. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potency and spectrum of this compound tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Garenoxacin dosing regimens to prevent resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed information on refining Garenoxacin (B1674628) dosing regimens to prevent the emergence of bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to resistance?
A1: this compound is a des-F(6) quinolone that exhibits its bactericidal effect through a dual-targeting mechanism. It inhibits two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] These enzymes are critical for managing DNA topology during replication and transcription.[2] By inhibiting both, this compound effectively disrupts DNA replication and repair, leading to bacterial cell death.[2] This dual-target action is thought to contribute to its potent activity and a lower propensity for inducing resistance compared to some other fluoroquinolones.[2]
Q2: How does bacterial resistance to this compound typically develop?
A2: Resistance to this compound, like other fluoroquinolones, primarily develops through two mechanisms:
-
Target Site Mutations: Stepwise mutations occur in the Quinolone-Resistance Determining Regions (QRDRs) of the genes encoding DNA gyrase and topoisomerase IV.[3] For Streptococcus pneumoniae, the gyrA gene appears to be the primary target for initial mutations when exposed to this compound.[3][4]
-
Efflux Pumps: Bacteria can express efflux pumps that actively transport this compound out of the cell, reducing the intracellular concentration and preventing it from reaching its targets.[5][6]
Higher levels of resistance often emerge when both target site mutations and efflux mechanisms are present.[5]
Q3: What are the key pharmacodynamic (PD) concepts for preventing this compound resistance?
A3: Three core concepts are crucial for designing resistance-preventing dosing regimens:
-
Minimum Inhibitory Concentration (MIC): The lowest drug concentration that prevents the visible growth of a bacterial population.
-
Mutant Prevention Concentration (MPC): The lowest drug concentration required to prevent the growth of the least susceptible single-step mutants from a large bacterial population (typically >10¹⁰ CFU).[3][4] The MPC represents a threshold above which the selection of resistant mutants is rare.[7]
-
Mutant Selection Window (MSW): This is the concentration range between the MIC and the MPC.[3][8] When drug concentrations fall within this window, they are high enough to inhibit susceptible bacteria but too low to prevent the growth of pre-existing resistant mutants, creating a selective pressure that enriches the resistant subpopulation.[8][9]
Q4: Which Pharmacokinetic/Pharmacodynamic (PK/PD) indices are most critical for this compound's efficacy and resistance prevention?
A4: For fluoroquinolones like this compound, the most critical PK/PD index for predicting efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄/MIC).[1][9]
-
For Efficacy: A target fAUC₀₋₂₄/MIC ratio of >30 hours has been shown to predict a positive clinical response.[9] In cases of ciprofloxacin-resistant S. pneumoniae, a higher this compound fAUC₂₄/MIC ratio of ≥48 was required for bactericidal activity.[10]
-
For Resistance Prevention: The primary goal is to maintain drug concentrations above the MPC for as much of the dosing interval as possible. Therefore, maintaining a trough concentration (Cmin) that exceeds the MPC is a key strategy to restrict the selection of resistant mutants.[9][11]
Troubleshooting & Experimental Design Guide
Q5: My in-vitro experiment shows that this compound MICs against S. pneumoniae are increasing after serial passage. What are the likely underlying mechanisms?
A5: An increase in this compound MICs suggests the selection of resistant mutants. The most probable mechanisms, which should be investigated via genetic sequencing and efflux pump inhibition assays, are:
-
Primary Target Mutation: Check for mutations in the QRDR of the gyrA gene, which is a common primary target for this compound in S. pneumoniae.[3][4]
-
Secondary Target Mutation: Following a gyrA mutation, subsequent mutations may appear in the parC gene, leading to higher levels of resistance.[3]
-
Efflux Pump Overexpression: Use an efflux pump inhibitor (e.g., reserpine) in your MIC assay. A significant decrease in the MIC in the presence of the inhibitor would indicate the involvement of an efflux mechanism.[10]
Q6: How do I use MIC and MPC values to assess if my experimental dosing regimen is likely to prevent resistance?
A6: Compare the pharmacokinetic profile of your dosing regimen against the MIC and MPC of the target organism.
-
High Risk of Resistance Selection: If the drug concentration profile frequently drops into the Mutant Selection Window (i.e., Cmax > MIC but Cmin < MPC), there is a high risk of selecting for resistant mutants. This is a concern for ciprofloxacin-resistant S. aureus, where the MPC₉₀ may not be covered by standard this compound doses.[8][12]
-
Low Risk of Resistance Selection: An optimal regimen maintains drug concentrations above the MPC for the entire dosing interval (Cmin > MPC). The recommended 400 mg once-daily dose of this compound achieves a trough plasma concentration of approximately 1.92 µg/mL, which is above the MPC₉₀ for many susceptible pathogens like S. aureus (MPC₉₀ of 0.4 µg/mL).[11][12]
Experimental Protocols & Data
Detailed Protocol: Mutant Prevention Concentration (MPC) Assay
This protocol is adapted from methodologies described in peer-reviewed studies.[4]
Objective: To determine the lowest concentration of this compound that prevents the formation of single-step resistant mutants from a high-density bacterial population.
Materials:
-
This compound analytical powder
-
Mueller-Hinton II agar (B569324) plates supplemented with 5% sheep blood
-
Target bacterial strain (e.g., S. pneumoniae, S. aureus)
-
Sterile saline or broth (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Resuspend colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Use this suspension to inoculate a larger volume of broth and incubate until the late logarithmic phase of growth. d. Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of saline to achieve a final density of >10¹⁰ CFU/mL. Verify the cell count by performing serial dilutions and plating on drug-free agar.
-
Agar Plate Preparation: a. Prepare a series of Mueller-Hinton agar plates containing this compound at concentrations ranging from 0.25x to 64x the known MIC of the organism. b. Include several drug-free control plates.
-
Inoculation and Incubation: a. Apply 100-200 µL of the high-density inoculum (>10¹⁰ CFU/mL) onto each this compound-containing plate and one control plate. Spread evenly. b. Incubate the plates for 48 hours under appropriate atmospheric conditions.
-
MPC Determination: a. After incubation, examine the plates for bacterial growth. b. The MPC is recorded as the lowest this compound concentration that completely prevents bacterial colony formation. c. All determinations should be performed in duplicate or triplicate for reproducibility.
Quantitative Data Summary
Table 1: this compound Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Value | Organism(s) / Condition | Source |
|---|---|---|---|
| Recommended Clinical Dose | 400 mg once daily | Respiratory Tract Infections | [9][13] |
| Trough Plasma Conc. (Cmin) | ~1.92 µg/mL | At 400 mg once daily dose | [11] |
| Free AUC₀₋₂₄ (fAUC₀₋₂₄) | ~20 mg·h/L | At 400 mg once daily dose | [10] |
| Target fAUC₀₋₂₄/MIC (Efficacy) | > 30 h | Common respiratory pathogens | [9] |
| Target fAUC₀₋₂₄/MIC (Bactericidal) | ≥ 48 h | Ciprofloxacin-Resistant S. pneumoniae | [10] |
| Target for Resistance Prevention | Cmin > MPC | General Principle |[9] |
Table 2: In-Vitro Activity of this compound against Key Pathogens
| Organism | Strain Type | This compound MIC₉₀ (µg/mL) | This compound MPC₉₀ (µg/mL) | Source |
|---|---|---|---|---|
| Staphylococcus aureus | Ciprofloxacin-Susceptible | N/A | 0.4 | [12] |
| Staphylococcus aureus | Ciprofloxacin-Resistant | < Serum Levels | > Serum Levels | [8][12] |
| Streptococcus pneumoniae | Fluoroquinolone-Susceptible | 0.03 | N/A | [10] |
| Streptococcus pneumoniae | Ciprofloxacin-Resistant (ParC/efflux) | 0.06 - 0.25 | N/A | [10] |
| Streptococcus pneumoniae | Ciprofloxacin-Resistant (ParC + GyrA) | 0.5 - 2.0 | N/A |[10] |
Note: N/A indicates data not specified in the cited sources.
Visualizations & Workflows
Caption: this compound's dual inhibition of DNA gyrase and Topoisomerase IV and resistance pathways.
Caption: Step-by-step experimental workflow for determining the Mutant Prevention Concentration (MPC).
Caption: Relationship between dosing, drug concentration (Cmin), MPC, and resistance risk.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Mutant prevention concentration of this compound (BMS-284756) for ciprofloxacin-susceptible or -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal dose finding of this compound based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutant Prevention Concentration of this compound (BMS-284756) for Ciprofloxacin-Susceptible or -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A prescription event monitoring study on the utility of this compound, a newer fluoroquinolone in India - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin impurity profiling in pharmaceutical formulations
For researchers, scientists, and drug development professionals engaged in the analysis of Garenoxacin, this technical support center provides essential guidance on impurity profiling in pharmaceutical formulations. This resource offers detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
Q2: What are the recommended analytical techniques for this compound impurity profiling?
A2: The most widely used and recommended technique for this compound impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[1][4][5] Reversed-phase HPLC (RP-HPLC) is particularly common.[1][4] For structural elucidation and confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable.[6]
Q3: What are the typical acceptance criteria for impurities in this compound?
A3: Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for setting impurity limits in antibiotic drug substances and products.[7][8][9][10] These limits are generally based on the maximum daily dose of the drug. For antibiotics, specific guidelines on setting specifications for related impurities should be consulted.[7][10] The thresholds for reporting, identification, and qualification of impurities are outlined in ICH guidelines such as Q3A (R2) for new drug substances and Q3B (R2) for new drug products.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What could be the cause and how can I resolve it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the basic analyte.[11][12][13]
-
Solution 2: Use a Silanol Suppressor: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[13][14]
-
Solution 3: Employ a Modern, High-Purity Silica Column: Newer columns are often end-capped more effectively, reducing the number of available silanol groups.[14]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
Issue 2: Inconsistent Retention Times
Q: I am observing a drift or fluctuation in the retention times of this compound and its impurities. What should I investigate?
A: Unstable retention times can compromise the reliability of your analytical method.
Possible Causes and Solutions:
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time can cause retention time shifts.
-
Column Temperature Fluctuations: Temperature variations can significantly impact retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially when changing mobile phases.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the analytical run.
-
-
Pump Performance: Inconsistent flow rates from the HPLC pump will directly affect retention times.
-
Solution: Regularly maintain and check the performance of the HPLC pump, including seals and check valves.[16]
-
Issue 3: Co-elution of Impurities
Q: I suspect that some of the impurity peaks are co-eluting with the main this compound peak or with each other. How can I improve the resolution?
A: Achieving adequate separation of all impurities is critical for accurate quantification.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution: Methodically adjust the mobile phase composition, including the organic modifier, pH, and buffer concentration. A systematic approach like Design of Experiments (DoE) can be beneficial.
-
-
Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for the separation.
-
Solution: Screen different stationary phases with varying properties (e.g., C18, C8, Phenyl-Hexyl) to find the one that offers the best resolution for your specific set of impurities.
-
-
Gradient Profile: The gradient slope and time can be optimized to improve the separation of closely eluting peaks.
-
Solution: Adjust the gradient profile, perhaps making it shallower in the region where co-elution occurs, to enhance separation.
-
-
Temperature: Changing the column temperature can alter the selectivity of the separation.
-
Solution: Experiment with different column temperatures to see if it improves the resolution of the critical peak pairs.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and acceptance criteria relevant to this compound impurity profiling. Note that specific limits for a particular product must be established and justified based on safety and clinical data.
Table 1: Typical HPLC Chromatographic Conditions for this compound Impurity Profiling
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% Orthophosphoric Acid in Water | [1][4] |
| Mobile Phase B | Acetonitrile or Methanol | [1][4] |
| Gradient | Optimized for separation of all known and potential impurities | [1] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temperature | 30 °C | [4] |
| Detection Wavelength | 240 nm or 280 nm | [1][4] |
| Injection Volume | 10-20 µL |
Table 2: General Impurity Acceptance Criteria based on ICH Guidelines
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Reference(s) |
| Reporting Threshold | 0.05% | 0.03% | [9] |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% | [9] |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% | [9] |
Note: These are general thresholds and may vary based on the specific drug substance and regulatory agency requirements. For antibiotics, specific guidelines from agencies like the EMA should be consulted.[7][10]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. It should be optimized and validated for your specific application.
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v) is often suitable.[1]
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the this compound formulation in the diluent to achieve a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Use the conditions outlined in Table 1 . A gradient elution is typically required to separate all impurities. An example gradient could be:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B (linear gradient)
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B (linear gradient)
-
36-45 min: 10% B (re-equilibration)
-
-
This gradient is illustrative and must be optimized.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard solution (multiple injections to check for system suitability), and then the sample solutions.
-
System suitability parameters to monitor include retention time, peak area repeatability, theoretical plates, and tailing factor for the main this compound peak.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3][18]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
For all forced degradation samples, aim for 5-20% degradation of the active pharmaceutical ingredient.[3] Analyze the stressed samples using the validated stability-indicating HPLC method.
Visualizations
Experimental Workflow for this compound Impurity Profiling
Caption: Workflow for this compound Impurity Profiling.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting Peak Tailing in HPLC Analysis.
References
- 1. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of this compound in this compound Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. sgs.com [sgs.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Setting specifications for related impurities in antibiotics - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. onyxipca.com [onyxipca.com]
Garenoxacin Bioanalytical Method Validation: A Technical Support Center
Welcome to the Technical Support Center for Garenoxacin (B1674628) Bioanalytical Method Validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalytical method validation of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound bioanalytical method development and validation.
1. What are the key physicochemical properties of this compound to consider for bioanalysis?
This compound is a des-fluoro(6) quinolone antibiotic. Key properties influencing its bioanalysis include its molecular weight of approximately 426.4 g/mol and its structure, which contains a cyclopropyl (B3062369) group, a difluoromethoxy group, and an isoindole moiety.[1] Its chemical structure dictates its polarity, solubility, and chromatographic behavior. Understanding these properties is crucial for selecting appropriate extraction solvents, chromatographic columns, and mobile phases.
2. Which analytical techniques are most commonly used for this compound bioanalysis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most prevalent technique for the quantification of this compound in biological matrices.[2][3] HPLC with UV detection is a cost-effective method suitable for many applications[4], while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which is often necessary for pharmacokinetic studies with low drug concentrations.[3]
3. What are the common challenges encountered during the extraction of this compound from biological matrices?
Common challenges include low recovery, matrix effects, and co-extraction of interfering substances. The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can significantly impact these factors. For this compound, both PPT with acetonitrile (B52724) and SPE have been successfully employed.[2] Optimization of the extraction solvent, pH, and SPE sorbent is critical to ensure high and reproducible recovery while minimizing interferences.
4. How can matrix effects in LC-MS/MS analysis of this compound be minimized?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[5] To mitigate these effects for this compound analysis, consider the following strategies:
-
Effective Sample Preparation: Utilize more selective sample preparation techniques like SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as another fluoroquinolone like Ciprofloxacin, can be used to compensate for matrix effects.[6]
5. What are the critical stability aspects to evaluate for this compound in biological samples?
Ensuring the stability of this compound in biological matrices throughout the sample lifecycle is crucial for accurate quantification. Key stability assessments include:
-
Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for the duration of sample processing.[3]
-
Long-Term Stability: Determine the stability of this compound in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.[3]
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler.
One study found this compound to be stable in plasma for up to 9 hours at room temperature and for at least 60 days at -28°C.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Secondary interactions with the column; Column overload. | Optimize the mobile phase pH to ensure this compound is in a single ionic state. Add a competitor (e.g., a small amount of a similar amine) to the mobile phase to block active sites on the column. Reduce the injection volume or sample concentration. |
| Low or Inconsistent Recovery | Inefficient extraction solvent; Incomplete elution from SPE cartridge; Adsorption to labware. | Test different extraction solvents or solvent mixtures. Optimize the SPE elution solvent strength and volume. Consider using low-adsorption microcentrifuge tubes and pipette tips, as fluoroquinolones can adsorb to plastic surfaces. |
| High Matrix Effect in LC-MS/MS | Co-elution of endogenous matrix components (e.g., phospholipids); Inadequate sample cleanup. | Modify the chromatographic gradient to better separate this compound from the matrix. Implement a more rigorous sample preparation method, such as a phospholipid removal plate or a more selective SPE protocol. |
| Inconsistent Internal Standard (IS) Response | IS instability; Inconsistent addition of IS; Matrix effect on the IS. | Verify the stability of the internal standard under all processing and storage conditions. Ensure precise and accurate addition of the IS to all samples and standards. If using a structural analog IS, ensure it co-elutes as closely as possible with this compound to experience similar matrix effects. |
| Presence of Unexpected Peaks in the Chromatogram | Degradation of this compound; Contamination from the system or reagents. | Conduct forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent drug. This compound is known to undergo photodegradation.[2] Protect samples and standards from light. Flush the HPLC/LC-MS system thoroughly and use high-purity solvents and reagents. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
RP-HPLC-UV Method for this compound in Human Plasma
This protocol is based on a validated method for the determination of this compound in human plasma.[4]
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 50 µL
-
Column Temperature: 30°C
-
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (Ciprofloxacin, 4 µg/mL).[2]
-
Add 2 mL of acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 2 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and inject it into the HPLC system.[2]
-
LC-MS/MS Method for this compound in Plasma
This protocol provides a general framework for developing a sensitive LC-MS/MS method.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic phase is typically used to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the parent ion to a specific product ion.
-
Internal Standard: Monitor the transition for the chosen internal standard (e.g., Ciprofloxacin or a stable-isotope labeled this compound).
-
-
Data Presentation
The following tables summarize quantitative data from various this compound bioanalytical method validation studies.
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Method 1 | Method 2[4] |
| Matrix | Human Plasma | - |
| Linearity Range | 0.04 - 4 µg/mL | 12.5 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | - |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | - |
| Recovery (%) | 98.97% | 99 - 101% |
| Internal Standard | Ciprofloxacin | - |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1[3] |
| Matrix | Plasma |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Internal Standard | Not Specified |
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound bioanalytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013121439A2 - Process for this compound mesylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Garenoxacin Cross-Resistance with other Fluoroquinolones: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on garenoxacin (B1674628) cross-resistance with other fluoroquinolone antibiotics. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against bacterial isolates already known to be resistant to other fluoroquinolones. Is this expected?
A1: Yes, this is an expected phenomenon known as cross-resistance. This compound, a des-F(6) quinolone, can be affected by the same resistance mechanisms that confer resistance to other fluoroquinolones.[1][2][3] The extent of this cross-resistance can vary depending on the bacterial species, the specific mutations present, and the other fluoroquinolones .[1][2] While this compound has shown potent activity against a range of pathogens, including some strains resistant to other fluoroquinolones, high-level resistance can emerge, particularly in strains with multiple resistance mechanisms.[1][4]
Q2: What are the primary mechanisms that lead to cross-resistance between this compound and other fluoroquinolones?
A2: The primary mechanisms are target-site mutations and enhanced efflux pump activity.
-
Target-Site Mutations: Fluoroquinolones target bacterial enzymes DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[5][6][7] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs, leading to resistance.[1][7][8] Strains with single mutations may show low-level resistance, while multiple mutations in these genes can lead to high-level resistance to this compound and other fluoroquinolones.[1][2]
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration.[1][3] Overexpression of efflux pumps can contribute to low-level resistance and can act synergistically with target-site mutations to produce higher levels of resistance.[1][3]
Q3: How does the level of resistance to older fluoroquinolones like ciprofloxacin (B1669076) correlate with this compound MICs?
A3: Generally, a higher level of resistance to older fluoroquinolones, such as ciprofloxacin, is associated with increased MICs for this compound. For instance, in Streptococcus pneumoniae, strains with resistance to ciprofloxacin due to mutations in both parC and gyrA show significantly higher MICs for this compound compared to wild-type strains.[1][9] However, this compound may still retain some activity against strains that are resistant to ciprofloxacin, particularly if the resistance is due to a single mutation or an efflux mechanism alone.[1][4][10]
Q4: In our experiments, this compound shows good activity against a ciprofloxacin-resistant strain but not against a moxifloxacin-resistant strain. Why might this be?
A4: This can be attributed to the specific mutations present in the bacterial isolates. Different fluoroquinolones have varying affinities for their target enzymes. For example, in Streptococcus pneumoniae, some mutations in gyrA might have a greater impact on the activity of moxifloxacin (B1663623) and this compound, while mutations in parC might more significantly affect ciprofloxacin.[1] The specific amino acid substitutions in the QRDRs of GyrA and ParC determine the level of resistance to each fluoroquinolone.[8][11]
Q5: We are planning to test this compound against a panel of fluoroquinolone-resistant clinical isolates. What experimental controls should we include?
A5: It is crucial to include the following controls in your experimental setup:
-
A wild-type, fluoroquinolone-susceptible strain: This will serve as a baseline for comparing the MIC values.
-
Strains with known resistance mechanisms: If available, include strains with characterized mutations in gyrA and parC, as well as strains with known efflux pump overexpression. This will help in correlating specific resistance mechanisms with the observed MICs.
-
Reference fluoroquinolones: Test other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin in parallel to determine the cross-resistance profile.
-
No-drug control: To ensure the viability of the bacterial isolates.
Troubleshooting Guide
Problem 1: Inconsistent this compound MIC values for the same resistant strain.
| Possible Cause | Troubleshooting Step |
| Inoculum size variability | Ensure a standardized inoculum is used for each experiment, typically 5 x 10^5 CFU/mL for broth microdilution. |
| Media composition | Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines, as divalent cations can affect fluoroquinolone activity. |
| Incubation conditions | Maintain consistent incubation temperature (35-37°C) and duration (16-20 hours for most bacteria). |
| Spontaneous mutations | Subculture the strain from a single colony before each experiment to ensure a homogenous population. |
Problem 2: this compound appears more active in our in vitro model than expected based on the MIC against a highly resistant strain.
| Possible Cause | Troubleshooting Step |
| Pharmacodynamic effects | The MIC is a static measurement. Consider performing time-kill assays to evaluate the bactericidal or bacteriostatic activity of this compound over time. This compound may exhibit a bactericidal effect at concentrations above the MIC.[10][12] |
| Serum protein binding | In vivo, this compound will be partially bound to serum proteins. Ensure your in vitro model accounts for the free fraction of the drug if you are trying to simulate in vivo conditions. |
| Post-antibiotic effect (PAE) | This compound may have a significant PAE, where bacterial growth remains suppressed even after the drug concentration falls below the MIC. |
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against various bacterial species with different resistance profiles.
Table 1: MICs (µg/mL) of this compound and Other Fluoroquinolones against Streptococcus pneumoniae with Different Resistance Mechanisms
| Resistance Mechanism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type | 0.03 - 0.06 | 1 | 1 | 0.12 |
| parC mutation | 0.12 - 0.25 | 4 | 2 | 0.25 |
| gyrA mutation | 0.12 - 0.25 | 2 | 2 | 0.25 |
| parC + gyrA mutations | 0.5 - 2 | 16 - 32 | 8 - 16 | 2 - 4 |
| Efflux pump | 0.06 - 0.12 | 2 | 2 | 0.25 |
Data compiled from multiple sources, ranges may vary based on specific mutations.[1]
Table 2: MICs (µg/mL) of this compound and Other Fluoroquinolones against Ciprofloxacin-Susceptible and -Resistant Staphylococcus aureus
| Strain Type | This compound | Ciprofloxacin |
| Ciprofloxacin-Susceptible | 0.015 - 0.06 | 0.25 - 0.5 |
| Ciprofloxacin-Resistant | 0.5 - >4 | >32 |
Data compiled from multiple sources.[13]
Table 3: MICs (µg/mL) of this compound and Other Fluoroquinolones against Haemophilus influenzae with Different Resistance Mechanisms
| Resistance Mechanism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type (no QRDR mutations) | ≤0.03 | ≤0.03 | 0.03 - 0.06 | 0.03 |
| Single gyrA mutation | 0.06 - 0.12 | 0.12 | 0.12 | 0.12 |
| gyrA + parC mutations | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| Two gyrA + one parC mutations | ≥4 | ≥4 | ≥4 | ≥4 |
Data compiled from multiple sources.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and other fluoroquinolones are prepared. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in a saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with 5% CO2.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Detection of Resistance Genes (gyrA, parC)
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolate using a commercial DNA extraction kit or standard enzymatic lysis methods.
-
PCR Amplification: The quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The obtained DNA sequences are compared to the wild-type sequences of the respective genes to identify any mutations.
Visualizations
Signaling Pathway of Fluoroquinolone Resistance
Caption: Mechanisms of fluoroquinolone cross-resistance.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for determining this compound cross-resistance.
References
- 1. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between GyrA Substitutions and Ofloxacin, Levofloxacin, and Moxifloxacin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fluoroquinolone-resistant Streptococcus pneumoniae in Spain: activities of this compound against clinical isolates including strains with altered topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutant Prevention Concentration of this compound (BMS-284756) for Ciprofloxacin-Susceptible or -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Garenoxacin and Moxifloxacin: A Comparative Efficacy Analysis Against Respiratory Pathogens
In the landscape of fluoroquinolone antibiotics for respiratory tract infections, garenoxacin (B1674628) and moxifloxacin (B1663623) have demonstrated potent activity against a wide spectrum of common pathogens. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the comparative in vitro activities of this compound and moxifloxacin against key respiratory pathogens, with data collated from multiple studies. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented.
| Pathogen | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Key Findings & References |
| Streptococcus pneumoniae | This compound | 0.03 - 0.06 | 0.06 - 0.12 | This compound demonstrated potent activity, being 2-fold more active than moxifloxacin.[1][2][3] It also showed significant potency against ciprofloxacin-resistant strains.[4][5] |
| Moxifloxacin | 0.12 | 0.12 - 0.25 | Moxifloxacin is highly active against S. pneumoniae, including strains resistant to penicillin and macrolides.[6][7][8][9] | |
| Haemophilus influenzae | This compound | ≤0.03 | ≤0.03 - 0.06 | This compound exhibited excellent activity, comparable or slightly superior to moxifloxacin.[2][3] However, for some ciprofloxacin-resistant strains, this compound's MIC90 was higher.[10][11] |
| Moxifloxacin | ≤0.03 | 0.03 - 0.06 | Moxifloxacin consistently shows high potency against H. influenzae, irrespective of β-lactamase production.[6][9][12] | |
| Moraxella catarrhalis | This compound | ≤0.03 | ≤0.03 | This compound demonstrated excellent in vitro activity against M. catarrhalis.[2][3] |
| Moxifloxacin | 0.06 | 0.06 | Moxifloxacin is highly effective against M. catarrhalis, with low MIC values.[6][9][12] | |
| Atypical Pathogens | ||||
| Chlamydia pneumoniae | This compound | 0.03 | 0.03 | This compound was found to be highly active, with lower MIC90 values compared to moxifloxacin.[13][14] |
| Moxifloxacin | 0.06 | 0.06 | Moxifloxacin demonstrates good activity against C. pneumoniae.[13] | |
| Mycoplasma pneumoniae | This compound | 0.03 | 0.06 | This compound was the most potent quinolone tested against various human mycoplasmas.[15] |
| Moxifloxacin | 0.125 | 0.125 | Newer fluoroquinolones like moxifloxacin are active against M. pneumoniae.[13] | |
| Legionella pneumophila | This compound | - | - | While specific MIC data for this compound against L. pneumophila is less prevalent in the initial results, fluoroquinolones, in general, are known to be effective. |
| Moxifloxacin | 0.016 | 0.016 | Moxifloxacin exhibits high potency against L. pneumophila.[13] In clinical trials, moxifloxacin has shown high success rates in treating Legionella pneumonia.[16] |
Clinical Efficacy in Community-Acquired Pneumonia
A multicenter randomized controlled study comparing moxifloxacin and this compound for mild to moderate community-acquired pneumonia found no statistically significant difference in clinical efficacy. The efficacy rate on the 5th to 10th day of post-treatment was 88.9% for the moxifloxacin group and 89.5% for the this compound group.[17] Similarly, bacteriological eradication rates were comparable.[17]
Experimental Protocols
The in vitro susceptibility data presented is primarily derived from studies employing the broth microdilution method, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The methodology generally adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for Streptococcus pneumoniae) and incubated under suitable conditions (e.g., 35-37°C in a 5% CO2 atmosphere).
-
Colonies are then suspended in a sterile broth (e.g., cation-adjusted Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Stock solutions of this compound and moxifloxacin are prepared.
-
Serial twofold dilutions of each antibiotic are made in the appropriate broth medium within 96-well microtiter plates to cover the expected MIC range.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
-
The plates are incubated at 35-37°C for 16-20 hours (or 20-24 hours for Streptococcus pneumoniae).
-
-
Determination of MIC:
-
Following incubation, the microtiter plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial pathogen.
Caption: Workflow for MIC Determination.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both this compound and moxifloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Its inhibition prevents the segregation of replicated bacterial chromosomes, leading to cell death.
The dual-targeting mechanism of these fluoroquinolones contributes to their potent bactericidal activity and can help to mitigate the development of resistance. This compound is a novel des-F(6) quinolone, a structural modification that has been associated with its potent activity.[18]
The following diagram illustrates the inhibitory action of these fluoroquinolones on bacterial DNA replication.
Caption: Fluoroquinolone Mechanism of Action.
References
- 1. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy of moxifloxacin for treatment of penicillin-, macrolide- and multidrug-resistant Streptococcus pneumoniae in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of this compound (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of this compound (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. In vitro activity of this compound against recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of the Newer Quinolones this compound, Gatifloxacin, and Gemifloxacin against Human Mycoplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical efficacy of moxifloxacin versus comparator therapies for community-acquired pneumonia caused by Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Garenoxacin and Levofloxacin in the Treatment of Community-Acquired Pneumonia: A Comparative Analysis
A comprehensive review of the available preclinical and clinical data on garenoxacin (B1674628) and levofloxacin (B1675101) for the management of community-acquired pneumonia (CAP), tailored for researchers, scientists, and drug development professionals.
While no head-to-head randomized controlled clinical trials directly comparing this compound and levofloxacin for the treatment of community-acquired pneumonia (CAP) in humans have been identified in a comprehensive literature search, a comparative analysis can be constructed from available preclinical data, in vitro susceptibility testing, and separate clinical trials of each agent against other comparators. This guide synthesizes the existing evidence to provide an objective comparison of their performance.
In Vitro and Preclinical Efficacy
This compound, a des-F(6) quinolone, has demonstrated potent in vitro activity against common respiratory pathogens. In a murine model of mixed-species bacterial pneumonia with Streptococcus pneumoniae and Parvimonas micra, this compound showed significantly higher in vivo antimicrobial activity against S. pneumoniae compared to levofloxacin.[1] Specifically, the change in bacterial count in the lungs (Δlog10 CFU/mL) after 24 hours of treatment was -2.02 ± 0.99 for this compound versus -0.97 ± 0.61 for levofloxacin (p = 0.0188).[1] this compound also displayed approximately two-fold more potent activity against P. micra in the same model.[1]
Further in vitro studies have highlighted this compound's potency. Against Chlamydia pneumoniae, the MIC90 and MBC90 for this compound were both 0.06 microg/ml, which was 32-fold more active than levofloxacin, with an MIC90 and MBC90 of 2.0 microg/ml.
Clinical Efficacy
This compound
Clinical trials for this compound in CAP have shown high efficacy rates, although levofloxacin was not used as a direct comparator in the available studies. In a phase III trial involving outpatients with mild to moderate CAP, a 5-day course of oral this compound (400 mg once daily) resulted in a clinical response rate of 91%, comparable to an 87% response rate with a 10-day course of oral amoxicillin (B794) (1 g three times daily).[2] The bacterial eradication rate for this compound in this study was 88%.[2]
In another phase III trial with hospitalized CAP patients, intravenous this compound (400 mg/day) with a possible switch to oral therapy demonstrated an 88% clinical cure rate, which was the same as the comparator arm of intravenous ceftriaxone (B1232239) (1-2 g/day ) with a potential step-down to oral clarithromycin.[2] The bacterial eradication rate for the this compound group was 86%.[2]
A postmarketing surveillance study in Japan on the use of this compound for bacterial pneumonia reported a clinical efficacy rate of 92.8% (479/516 patients). The eradication rates for key pathogens were high, with 98.5% for Streptococcus pneumoniae and 100% for Haemophilus influenzae.
Levofloxacin
Levofloxacin is a well-established fluoroquinolone for the treatment of CAP, with numerous clinical trials supporting its efficacy. In a multicenter, randomized, double-blind study, a high-dose, short-course of levofloxacin (750 mg daily for 5 days) was found to be as effective as a conventional dose (500 mg daily for 10 days) for mild-to-severe CAP.[3][4] The clinical success rates were 92.4% for the 750 mg group and 91.1% for the 500 mg group, with microbiological eradication rates of 93.2% and 92.4%, respectively.[4]
Another study comparing levofloxacin monotherapy to a combination of azithromycin (B1666446) and ceftriaxone in hospitalized patients with moderate to severe CAP found a clinical success rate of 94.1% for levofloxacin, which was at least as effective as the 92.3% rate for the combination therapy.[5] The post-therapy microbiological eradication rate for levofloxacin was 89.5%.[5]
Data Presentation
Table 1: In Vitro and Preclinical Comparison of this compound and Levofloxacin
| Parameter | This compound | Levofloxacin | Source |
| In Vivo Activity vs. S. pneumoniae (Δlog10 CFU/mL) | -2.02 ± 0.99 | -0.97 ± 0.61 | [1] |
| In Vivo Activity vs. P. micra (Δlog10 CFU/mL) | -1.12 ± 0.56 | -0.61 ± 0.43 | [1] |
| MIC90 vs. S. pneumoniae (mg/L) | 0.06 | 0.5 | [1] |
| MIC90 vs. P. micra (mg/L) | 0.03 | 0.12 | [1] |
| MIC90 vs. C. pneumoniae (µg/mL) | 0.06 | 2.0 | |
| MBC90 vs. C. pneumoniae (µg/mL) | 0.06 | 2.0 |
Table 2: Clinical Efficacy of this compound in Community-Acquired Pneumonia
| Study Type | Patient Population | This compound Regimen | Comparator | Clinical Success Rate (this compound) | Bacterial Eradication Rate (this compound) | Source |
| Phase III RCT | Outpatients, mild-to-moderate CAP | 400 mg PO QD for 5 days | Amoxicillin 1g TID for 10 days | 91% | 88% | [2] |
| Phase III RCT | Hospitalized patients, CAP | 400 mg IV/PO QD for 7-14 days | Ceftriaxone 1-2g IV QD -> Clarithromycin 500mg PO BID | 88% | 86% | [2] |
| Postmarketing Surveillance | Bacterial Pneumonia | Not specified | None | 92.8% | 98.5% (S. pneumoniae), 100% (H. influenzae) |
Table 3: Clinical Efficacy of Levofloxacin in Community-Acquired Pneumonia
| Study Type | Patient Population | Levofloxacin Regimen | Comparator | Clinical Success Rate (Levofloxacin) | Bacterial Eradication Rate (Levofloxacin) | Source |
| Multicenter, Randomized, Double-Blind | Mild-to-severe CAP | 750 mg IV/PO QD for 5 days | Levofloxacin 500 mg IV/PO QD for 10 days | 92.4% | 93.2% | [4] |
| Multicenter, Open-Label, Randomized | Hospitalized, moderate-to-severe CAP | 500 mg IV/PO QD | Azithromycin 500mg IV QD + Ceftriaxone 1g IV QD -> Azithromycin 500mg PO QD | 94.1% | 89.5% | [5] |
Safety and Tolerability
Both this compound and levofloxacin have been generally well-tolerated in clinical trials.
In a study of this compound for bacterial pneumonia, the incidence of adverse drug reactions was 7.9%, with the most common being abnormal laboratory tests (2.1%), hepatobiliary disorders (1.8%), and skin and subcutaneous tissue disorders (1.6%).
For levofloxacin, a comparison of 750 mg and 500 mg daily doses showed similar safety profiles.[6] In a study comparing levofloxacin to azithromycin plus ceftriaxone, drug-related adverse events occurred in 5.3% of patients receiving levofloxacin.[5]
Table 4: Adverse Events Profile
| Drug | Incidence of Drug-Related Adverse Events | Common Adverse Events | Source |
| This compound | 7.9% | Abnormal laboratory tests, hepatobiliary disorders, skin disorders | |
| Levofloxacin | 5.3% | Nausea, diarrhea, headache, insomnia | [5] |
Experimental Protocols
Murine Model of Mixed-Infection Pneumonia (this compound vs. Levofloxacin)
This preclinical study aimed to compare the in vivo antimicrobial activity of this compound and levofloxacin.[1]
-
Animal Model: A murine model of mixed species bacterial pneumonia was established using Streptococcus pneumoniae D-6888 and Parvimonas micra No. 242.[1]
-
Treatment: Mice were treated with either this compound or levofloxacin.[1]
-
Endpoint: The primary endpoint was the change in bacterial count in the lungs (Δlog10 CFU/mL) after 24 hours of treatment compared to pre-treatment levels.[1]
Clinical Trial of this compound for CAP (vs. Amoxicillin)
This was a randomized, double-blind, phase III trial.[2]
-
Patient Population: 308 outpatients in Europe and Russia with mild to moderate community-acquired pneumonia.[2]
-
Randomization: Patients were randomized to receive either oral this compound or oral amoxicillin.[2]
-
Intervention: this compound was administered at a dose of 400 mg once daily for 5 days, while amoxicillin was given at 1 g three times a day for 10 days.[2]
-
Evaluation: Clinical and bacteriological responses were evaluated 7–14 days after the completion of therapy.[2]
Clinical Trial of Levofloxacin for CAP (750 mg vs. 500 mg)
This was a multicenter, randomized, double-blind study.[4]
-
Patient Population: Patients with mild-to-severe community-acquired pneumonia.[4]
-
Randomization: Patients were randomized to receive one of two levofloxacin dosing regimens.[4]
-
Intervention: One group received levofloxacin 750 mg daily for 5 days, and the other received 500 mg daily for 10 days.[4]
-
Endpoints: The primary endpoints were clinical success rates and microbiological eradication rates.[4]
Visualizations
Caption: Generalized workflow for a randomized controlled trial comparing two antibiotic treatments for community-acquired pneumonia.
Caption: Simplified signaling pathway for the mechanism of action of fluoroquinolone antibiotics.
References
- 1. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Fluoroquinolone for Community-Acquired Pneumonia Is Promising | MDedge [mdedge.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. "A Multicenter, Open-Label, Randomized Comparison of Levofloxacin and " by Elliott Frank, Jing Liu et al. [digitalcommons.unl.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Garenoxacin and Ciprofloxacin: A Comparative In Vitro Analysis
A detailed guide for researchers on the comparative antimicrobial efficacy of Garenoxacin (B1674628) and Ciprofloxacin (B1669076), presenting key performance data and experimental methodologies.
This guide provides a comprehensive in vitro comparison of two fluoroquinolone antibiotics, this compound and Ciprofloxacin. It is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of their activity against a range of clinically significant bacteria. The data presented is compiled from multiple peer-reviewed studies to ensure a broad and objective comparison.
Mechanism of Action
Both this compound and Ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][4] By inhibiting these enzymes, both drugs lead to breaks in the bacterial DNA, ultimately resulting in cell death.[2][3] this compound is a des-F(6)-quinolone, a structural modification that has been associated with enhanced activity against certain pathogens.[5][6]
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value, the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparing the activity of different antibiotics against a specific bacterial species.
Gram-Positive Bacteria
This compound generally demonstrates superior in vitro activity against many Gram-positive pathogens compared to ciprofloxacin, particularly against Streptococcus pneumoniae and Staphylococcus aureus.[7][8][9]
| Bacterial Species | This compound MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.12[7][8] | >4[7] |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03[7][8] | 0.5[7] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 2[7][8] | >8[7] |
| Streptococcus pyogenes | 0.25[7][8] | 2[7] |
Gram-Negative Bacteria
Against many common Gram-negative bacteria, the in vitro activity of this compound is often comparable to that of ciprofloxacin.[6] However, for some species, particularly those causing urinary tract infections, ciprofloxacin may show equivalent or slightly better potency.
| Bacterial Species | This compound MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) |
| Escherichia coli | ≤0.03 - 1[6][10][11] | ≤0.06 - 0.5[10][11] |
| Klebsiella pneumoniae | 0.12 - 4[6][10][11] | 0.25 - 1[10][11] |
| Pseudomonas aeruginosa | ≥32[10][11] | 4[10][11] |
| Haemophilus influenzae | ≤0.03[7][8] | ≤0.03[7] |
| Moraxella catarrhalis | ≤0.03[7][8] | ≤0.03[7] |
| Enterobacter cloacae | >8[10][11] | 1[10][11] |
| Citrobacter freundii | 8[10][11] | 1[10][11] |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing performed according to standardized methodologies. The most common method cited is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.
Methodology:
-
Bacterial Isolate Preparation:
-
Bacterial strains are cultured on appropriate agar (B569324) media to obtain isolated colonies.
-
A suspension of the bacteria is prepared in a sterile saline or broth solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of this compound and ciprofloxacin are prepared.
-
A series of two-fold serial dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antimicrobial agents.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the microtiter plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The following diagram illustrates the general workflow for determining and comparing the in vitro activity of this compound and ciprofloxacin.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
Summary and Conclusion
The in vitro data consistently demonstrates that this compound is a potent fluoroquinolone with excellent activity against a broad spectrum of bacteria.[5] Its key advantage over ciprofloxacin lies in its enhanced activity against Gram-positive organisms, including penicillin-resistant Streptococcus pneumoniae and both methicillin-susceptible and -resistant Staphylococcus aureus.[7][8] Against many Gram-negative pathogens, the activity of this compound is comparable to that of ciprofloxacin.[6] However, for Pseudomonas aeruginosa and certain other Enterobacteriaceae, ciprofloxacin retains greater in vitro potency.[10][11]
This comparative guide provides a foundational understanding of the in vitro profiles of this compound and ciprofloxacin. These findings are crucial for informing further research, including in vivo studies and clinical trials, to fully elucidate the therapeutic potential of these antimicrobial agents. Researchers should always refer to the latest CLSI guidelines for the most current and detailed experimental protocols.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]
- 4. What is this compound Mesilate Hydrate used for? [synapse.patsnap.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. In vitro activity of this compound tested against a worldwide collection of ciprofloxacin-susceptible and ciprofloxacin-resistant Enterobacteriaceae strains (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. antiinfectivemeds.com [antiinfectivemeds.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparison of the minimum inhibitory, mutant prevention and minimum bactericidal concentrations of ciprofloxacin, levofloxacin and this compound against enteric Gram-negative urinary tract infection pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin's Bactericidal Efficacy: A Head-to-Head Comparison with Other Quinolones in Time-Kill Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro bactericidal activity of garenoxacin (B1674628) against other quinolones, supported by data from time-kill studies. The following sections detail the comparative efficacy, experimental methodologies, and a visual representation of the typical study workflow.
Comparative Bactericidal Activity
This compound, a des-F(6)-quinolone, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including anaerobic bacteria and common respiratory pathogens. Time-kill studies are crucial for evaluating the pharmacodynamics of an antimicrobial agent, and this guide synthesizes data from studies directly comparing this compound to other quinolones such as ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623).
Data Summary
The bactericidal activity of this compound and comparator quinolones from various time-kill studies is summarized below. The data is presented as the reduction in bacterial colony-forming units (CFU/mL) at specific time points.
| Pathogen Type | Comparator Quinolones | Key Findings |
| Anaerobic Bacteria | Ciprofloxacin, Levofloxacin, Moxifloxacin, Trovafloxacin | At twice the minimum inhibitory concentration (2x MIC), this compound was bactericidal against 19 of 20 anaerobic strains after 48 hours and 17 of 20 strains after 24 hours. The killing rates of other quinolones were generally similar to this compound relative to their respective MICs.[1] |
| Staphylococcus aureus (MSSA & MRSA) | Ciprofloxacin, Levofloxacin, Moxifloxacin | This compound demonstrated rapid bactericidal activity, causing a ≥ 3 log10 decrease in viable counts (CFU/mL) within 3 hours at 4 times the MIC (4x MIC).[2][3] |
| Streptococci (including S. pneumoniae and S. pyogenes) | Ciprofloxacin, Levofloxacin, Moxifloxacin | A more moderate and slower killing rate was observed for this compound against streptococci compared to its activity against staphylococci.[2][3] |
| Respiratory Pathogens | Ciprofloxacin, Levofloxacin, Moxifloxacin | Against pneumococci, the rank order of activity based on MIC90 values was this compound > moxifloxacin > levofloxacin > ciprofloxacin. This compound also showed excellent activity against Haemophilus influenzae and Moraxella catarrhalis.[2][3] |
| Listeria monocytogenes & Staphylococcus aureus (intracellular) | Ciprofloxacin, Levofloxacin, Moxifloxacin | All four quinolones showed concentration-dependent bactericidal activity. Due to lower MICs and higher cellular accumulation, this compound and moxifloxacin were more active than ciprofloxacin and levofloxacin at similar extracellular concentrations.[4] |
Experimental Protocols
The methodologies for the time-kill studies cited in this guide generally adhere to established standards. Below is a synthesized description of a typical experimental protocol.
1. Bacterial Strains and Inoculum Preparation:
-
A variety of clinical isolates and reference strains were used, including 20 anaerobic strains, methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), penicillin-susceptible and -resistant pneumococci, and erythromycin-susceptible and -resistant Streptococcus pyogenes.[1][2]
-
Bacterial suspensions were prepared to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
2. Antimicrobial Agents and Concentrations:
-
This compound and comparator quinolones (ciprofloxacin, levofloxacin, moxifloxacin, trovafloxacin) were tested.[1][2]
-
Antibiotics were tested at concentrations that were multiples of their predetermined Minimum Inhibitory Concentrations (MICs), typically ranging from 1x to 8x MIC.[2][5]
3. Time-Kill Assay Procedure:
-
The prepared bacterial inoculum was added to broth media containing the antimicrobial agents at the desired concentrations.
-
An antibiotic-free growth control was included in each experiment.[1]
-
Cultures were incubated at 35°C, often in a shaking water bath to ensure aeration and uniform exposure to the antibiotic.[1]
-
At specified time points (e.g., 0, 3, 6, 12, 24, and 48 hours), aliquots were withdrawn from each culture.[1][2]
-
The withdrawn samples were serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/mL).
-
Plates were incubated for 24 to 48 hours, after which colonies were counted.[1]
4. Data Analysis:
-
Time-kill curves were constructed by plotting the log10 CFU/mL against time.
-
Bactericidal activity was typically defined as a ≥ 3 log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
Visualizing the Time-Kill Study Workflow
The following diagram illustrates the general workflow of a time-kill study, from preparation to data analysis.
Caption: Workflow of a typical time-kill bactericidal assay.
References
- 1. Time-Kill Studies of the Antianaerobe Activity of this compound Compared with Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and this compound) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Garenoxacin's Standing in the Preclinical Arena: A Comparative Analysis of Efficacy in Animal Models of Skin and Soft Tissue Infections
For researchers and drug development professionals navigating the landscape of antibiotics for skin and soft tissue infections (SSTIs), preclinical data from animal models serves as a critical early indicator of a compound's potential. This guide provides a comparative analysis of the efficacy of garenoxacin (B1674628), a novel des-F(6)-quinolone, against established therapeutic agents—linezolid, vancomycin, and daptomycin—in various animal models of SSTI. While direct comparative in vivo studies in SSTI models featuring this compound are limited, this report synthesizes available preclinical data to offer a comprehensive overview.
This compound has demonstrated potent in vitro activity against a wide spectrum of pathogens commonly implicated in SSTIs, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, a direct comparison of its efficacy in animal models of SSTI with other antibiotics is challenging due to a scarcity of published studies using this compound in such specific models. This guide therefore collates available in vivo data from systemic infection and endocarditis models for this compound and juxtaposes it with data from established SSTI models for linezolid, vancomycin, and daptomycin.
In Vitro Activity: A Head-to-Head Comparison
Before delving into animal model data, a summary of the in vitro activity of these antibiotics provides essential context. This compound exhibits potent activity against key SSTI pathogens, often surpassing that of other fluoroquinolones.[1]
| Antibiotic | Class | Key Gram-Positive Pathogens | Notable In Vitro Activity Highlights |
| This compound | Fluoroquinolone | Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Streptococcus agalactiae | MIC90 of 2 mg/L for MRSA; potent activity against both penicillin-susceptible and penicillin-resistant pneumococci.[4] |
| Linezolid | Oxazolidinone | Staphylococcus aureus (including MRSA), Vancomycin-resistant Enterococcus (VRE), Streptococcus spp. | Unique mechanism of action, inhibiting protein synthesis at an early stage.[5] |
| Vancomycin | Glycopeptide | Staphylococcus aureus (including MRSA), Enterococcus spp. (not VRE), Clostridium difficile | Considered a standard of care for serious MRSA infections.[6] |
| Daptomycin | Cyclic Lipopeptide | Staphylococcus aureus (including MRSA), Vancomycin-resistant Enterococcus (VRE), Streptococcus spp. | Rapidly bactericidal against a broad range of Gram-positive bacteria.[7][8] |
In Vivo Efficacy in Animal Models: A Comparative Overview
The following sections detail the experimental protocols and efficacy data for each antibiotic in various animal models. It is crucial to note the differences in the models employed when interpreting this comparative data.
This compound: Insights from Systemic Infection and Endocarditis Models
Experimental Protocol: Murine Systemic Infection Model (MRSA)
A study evaluated the in vivo antibacterial activity of this compound in a systemic infection model in mice caused by MRSA.
-
Animal Model: Mice
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA)
-
Infection Method: Intraperitoneal injection of MRSA.
-
Treatment Regimen: this compound administered subcutaneously.
-
Outcome Measure: 50% effective dose (ED50), the dose required to protect 50% of the animals from death.
Experimental Protocol: Rat Endocarditis Model
The efficacy of this compound was also assessed in a rat model of experimental endocarditis caused by S. aureus and MRSA.
-
Animal Model: Rats
-
Bacterial Strains: Ciprofloxacin-susceptible and -resistant MRSA, methicillin-susceptible S. aureus (MSSA).
-
Infection Method: Catheter-induced aortic valve endocarditis followed by intravenous bacterial challenge.
-
Treatment Regimen: this compound administered subcutaneously twice daily for 3 days.
-
Outcome Measures: Bacterial counts in aortic vegetations (CFU/g), percentage of sterile vegetations (cure rate).
Efficacy Data: this compound
| Animal Model | Bacterial Strain | This compound Dose | Outcome |
| Murine Systemic Infection | MRSA | 0.00593 mg/mouse (ED50) | Lower ED50 compared to levofloxacin (B1675101) and gatifloxacin. |
| Rat Endocarditis | Ciprofloxacin-susceptible MSSA & MRSA | 20 mg/kg twice daily | ≥70% sterilization of vegetations. |
| Rat Endocarditis | Ciprofloxacin-resistant MRSA | 20 mg/kg twice daily | 70% sterilization of vegetations (superior to levofloxacin which had a 0% cure rate). |
Experimental Workflow for this compound in a Murine Systemic Infection Model
Caption: Workflow for assessing this compound's in vivo efficacy.
Linezolid: Efficacy in Murine and Rat SSTI Models
Linezolid has been evaluated in various rodent models of SSTI, providing a good baseline for comparison.
Experimental Protocol: Murine Thigh Infection Model
This model is commonly used to assess the efficacy of antimicrobial agents against localized soft tissue infections.[1]
-
Animal Model: Immunocompetent and neutropenic mice.
-
Bacterial Strain: Staphylococcus aureus.
-
Infection Method: Intramuscular injection of S. aureus into the thigh muscle.
-
Treatment Regimen: Linezolid administered orally or subcutaneously twice daily.
-
Outcome Measure: Reduction in bacterial load (log10 CFU/thigh) compared to untreated controls.
Experimental Protocol: Murine Groin Abscess Model
This model represents a more complicated SSTI with the formation of a localized, pus-filled lesion.[1]
-
Animal Model: Mice.
-
Bacterial Strain: Staphylococcus aureus.
-
Infection Method: Subcutaneous injection of S. aureus in the groin area.
-
Treatment Regimen: Linezolid administered twice daily.
-
Outcome Measure: Reduction in bacterial load (log10 CFU/abscess) from baseline.
Efficacy Data: Linezolid
| Animal Model | Bacterial Strain | Linezolid Dose (mg/kg, b.i.d.) | Outcome |
| Immunocompetent Mouse Thigh Infection[1] | S. aureus | 20 | >1 log10 CFU reduction |
| Neutropenic Mouse Thigh Infection[1] | S. aureus | 100 | >1 log10 CFU reduction |
| Murine Groin Abscess[1] | S. aureus | 100 | ~1 log10 CFU reduction after 4 days of treatment |
Experimental Workflow for Linezolid in a Murine Thigh Infection Model
Caption: Workflow for assessing linezolid's in vivo efficacy.
Vancomycin: Efficacy in a Rodent Deep Sternal Wound Infection Model
Vancomycin's efficacy has been demonstrated in a model relevant to post-surgical SSTIs.
Experimental Protocol: Rodent Deep Sternal Wound Infection Model
This model simulates a serious complication of cardiac surgery.
-
Animal Model: Rats.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).
-
Infection Method: Median sternotomy followed by inoculation of MRSA into the sternum and mediastinum.
-
Treatment Regimen: Vancomycin administered topically, systemically (intramuscularly), or in combination for 7 days.
-
Outcome Measures: Quantitative bacterial counts (log10 CFU/mL or g) in mediastinal and sternal tissues.
Efficacy Data: Vancomycin
| Animal Model | Bacterial Strain | Vancomycin Treatment | Mean Bacterial Load in Sternum (log10 CFU/g) |
| Rodent Deep Sternal Wound | MRSA | Untreated Control | 7.36 |
| Rodent Deep Sternal Wound | Topical (40 mg/kg/day) | 6.01 | |
| Rodent Deep Sternal Wound | Systemic (40 mg/kg/day) | 5.81 | |
| Rodent Deep Sternal Wound | Combination (10 mg/kg/day topical + 30 mg/kg/day systemic) | 3.99 |
Logical Relationship of Vancomycin Treatment in a Sternal Wound Model
Caption: Vancomycin treatment approaches and outcomes.
Daptomycin: Efficacy in a Murine Thigh Infection Model
Daptomycin's performance has been well-characterized in the neutropenic murine thigh infection model.
Experimental Protocol: Neutropenic Murine Thigh Infection Model
This model is particularly useful for evaluating the bactericidal activity of antibiotics in the absence of a robust immune response.
-
Animal Model: Neutropenic mice.
-
Bacterial Strain: Staphylococcus aureus.
-
Infection Method: Intramuscular injection of S. aureus into the thigh.
-
Treatment Regimen: Single intraperitoneal doses of daptomycin.
-
Outcome Measure: Change in bacterial density (log10 CFU/g) in the thigh muscle over 24 hours.
Efficacy Data: Daptomycin
| Animal Model | Bacterial Strain | Daptomycin Dose (mg/kg) | Change in Bacterial Density (log10 CFU/g) at 24h |
| Neutropenic Murine Thigh Infection | S. aureus | Untreated Control | +2.0 to +2.5 |
| Neutropenic Murine Thigh Infection | 1 | Stasis (no change) | |
| Neutropenic Murine Thigh Infection | 4 | ~ -1.5 | |
| Neutropenic Murine Thigh Infection | 16 | ~ -3.0 |
Experimental Workflow for Daptomycin in a Neutropenic Murine Thigh Infection Model
Caption: Workflow for assessing daptomycin's in vivo efficacy.
Conclusion and Future Directions
This comparative guide highlights the potent in vitro activity of this compound against key SSTI pathogens. While direct comparative in vivo data in dedicated SSTI models is currently limited, its demonstrated efficacy in systemic MRSA infection and endocarditis models in rodents suggests a promising profile. This compound's performance in these models, particularly its superiority over levofloxacin against a resistant MRSA strain in the endocarditis model, underscores its potential.
For a more definitive assessment of this compound's role in treating SSTIs, further studies in established animal models of skin and soft tissue infection, such as the murine thigh or abscess models, are warranted. Such studies would enable a direct and robust comparison with existing therapies like linezolid, vancomycin, and daptomycin, providing invaluable data for drug development professionals and researchers. The existing data, however, strongly supports the continued investigation of this compound as a potential therapeutic option for SSTIs.
References
- 1. Potency and spectrum of this compound tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Skin and Skin Structure Infections Sustained due to Road Traffic Accident - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geographic variations in this compound (BMS284756) activity tested against pathogens associated with skin and soft tissue infections: report from the SENTRY Antimicrobial Surveillance Program (2000) [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 7. Efficacy of this compound in Treatment of Experimental Endocarditis Due to Staphylococcus aureus or Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin: A Comparative Pharmacodynamic Analysis in Preclinical Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic profile of garenoxacin (B1674628) against other fluoroquinolones in various preclinical infection models. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy, supported by detailed experimental methodologies.
In Vitro Activity: Potency Against Key Respiratory Pathogens
This compound, a des-F(6) quinolone, demonstrates potent in vitro activity against a wide spectrum of respiratory pathogens, including strains resistant to other antimicrobial agents.[1][2] Its efficacy is particularly notable against Streptococcus pneumoniae, a common causative agent of community-acquired pneumonia.[1][3]
Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other fluoroquinolones against common respiratory pathogens. A lower MIC value indicates greater potency.
| Pathogen | This compound MIC (µg/mL) | Levofloxacin (B1675101) MIC (µg/mL) | Moxifloxacin (B1663623) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.06 (MIC90)[1] | 1.0 (MIC90)[4] | 0.12 (MIC90)[1] | 1.0 (MIC90)[4] |
| Haemophilus influenzae | ≤0.03 (MIC90)[1] | - | - | - |
| Moraxella catarrhalis | ≤0.03 (MIC90)[1] | - | - | - |
| S. pneumoniae (Ciprofloxacin-resistant) | 1.0 (MIC90)[1] | ≥4.0 (Resistant)[1] | - | ≥4.0 (Resistant)[1] |
| Parvimonas micra | 0.03[5] | 0.12[5] | - | - |
Key Finding: this compound consistently exhibits lower MIC90 values against Streptococcus pneumoniae compared to levofloxacin and ciprofloxacin, demonstrating 16- to 32-fold greater potency.[1] It is also twofold more potent than moxifloxacin against this pathogen.[1] Importantly, this compound retains significant activity against ciprofloxacin- and levofloxacin-resistant S. pneumoniae strains.[1]
In Vivo Efficacy: Murine Infection Models
Preclinical studies utilizing murine infection models have been instrumental in evaluating the in vivo pharmacodynamics of this compound. These models mimic human infections and allow for the assessment of therapeutic efficacy in a living system.
Murine Pneumonia Model
In a murine model of pneumococcal pneumonia, this compound has demonstrated superior efficacy compared to other fluoroquinolones.[6] This is particularly evident in models of severe infection, such as secondary bacterial pneumonia following influenza virus infection, where this compound treatment resulted in high rates of bacterial eradication from the lungs, reduced mortality, and significant improvements in lung histopathology.[6]
Experimental Workflow: Murine Pneumonia Model
Caption: Workflow of a typical murine pneumonia infection model.
In a mixed-infection murine pneumonia model with Streptococcus pneumoniae and Parvimonas micra, this compound demonstrated significantly higher in vivo antimicrobial activity against S. pneumoniae compared to levofloxacin.[5] The change in bacterial count in the lungs after 24 hours of treatment was a reduction of 2.02 ± 0.99 log10 CFU/mL for this compound, compared to a reduction of 0.97 ± 0.61 log10 CFU/mL for levofloxacin.[5]
Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard for studying the in vivo activity of antibiotics. In this model, the pharmacodynamic parameter that best correlates with the efficacy of this compound is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[7][8] This parameter is a key predictor of bacterial eradication.[8] Studies have shown that higher fAUC/MIC ratios for this compound are predictive of improved bacterial killing.[7][9]
Logical Relationship: Pharmacodynamic Parameter and Efficacy
Caption: The fAUC/MIC ratio is the key predictor of this compound's efficacy.
Time-Kill Curve Analysis
Time-kill curve assays are performed to assess the bactericidal activity of an antimicrobial agent over time. This compound exhibits rapid bactericidal activity against various pathogens.[2][10] Against staphylococci, it can produce a ≥3 log10 decrease in viable counts within 3 hours at 4 times the MIC.[2] While the killing rate against streptococci is more moderate, it is still effective.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MICs are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Clinically relevant isolates of target pathogens are used.
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a standardized turbidity, usually equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microdilution plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.[1]
Murine Pneumonia Infection Model Protocol
-
Animals: Specific pathogen-free mice (e.g., BALB/c or other strains, typically 8-10 weeks old) are used.[11]
-
Infection:
-
For primary bacterial pneumonia, mice are lightly anesthetized and intranasally inoculated with a suspension of the pathogen (e.g., S. pneumoniae).[11][12]
-
For secondary bacterial pneumonia post-influenza, mice are first infected with a sublethal dose of influenza A virus. Several days later, they are superinfected with the bacterial pathogen.[6][11]
-
-
Treatment: At a specified time post-infection (e.g., 18 hours), treatment is initiated. This compound or comparator antibiotics are administered, typically subcutaneously, at various dosages and schedules (e.g., every 12 hours for a total of six doses).[3][12]
-
Evaluation:
-
Survival: Mice are monitored daily for a set period (e.g., 10-14 days) to determine survival rates.
-
Bacterial Load: At specific time points, mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU).[5][13]
-
Pharmacokinetics: Blood and lung tissue samples can be collected at various time points after drug administration to determine drug concentrations and calculate pharmacokinetic parameters like Cmax and AUC.[3][12]
-
Time-Kill Curve Analysis Protocol
-
Inoculum: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Drug Concentrations: this compound and comparator agents are added to the broth cultures at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x, 8x MIC).[2]
-
Sampling and Plating: At various time points (e.g., 0, 3, 6, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.[2][10]
-
Incubation and Counting: Plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]
Mechanism of Action: Quinolone Inhibition of Bacterial DNA Synthesis
References
- 1. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activity of this compound (BMS 284756), a novel desfluoroquinolone, tested against 8,331 isolates from community-acquired respiratory tract infections: North American results from the SENTRY Antimicrobial Surveillance Program (1999-2001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of this compound in murine experimental secondary pneumonia by Streptococcus pneumoniae after influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of the New Des-F(6)-Quinolone this compound in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Bactericidal activity of this compound tested by kill-curve methodology against wild type and QRDR mutant strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Models of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin: Validating its Potency Against Clinically Isolated Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Garenoxacin's in vitro activity against clinically significant resistant bacterial strains, particularly Streptococcus pneumoniae, relative to other fluoroquinolones. The data presented is compiled from peer-reviewed studies and is intended to inform research and development efforts in the field of infectious diseases.
Comparative Analysis of Antibacterial Activity
This compound, a novel des-F(6) quinolone, has demonstrated potent activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones.[1][2] Its unique chemical structure contributes to its enhanced efficacy and reduced potential for the development of resistance.[3] The following tables summarize the in vitro activity of this compound and comparator agents against clinically isolated resistant Streptococcus pneumoniae strains. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, with lower values indicating greater activity.
Table 1: Comparative MICs (μg/mL) Against Quinolone-Resistant Streptococcus pneumoniae
| Bacterial Strain (Resistance Mechanism) | This compound | Trovafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type S. pneumoniae | 0.06 | 0.125 | 1-2 | 1.0-2.0 | 0.12-0.25 |
| parC mutant | 0.12 | 0.25 | - | - | - |
| gyrA mutant | 0.25 | - | - | - | - |
| gyrA + parC double mutant | 1 | 16 | >32 | >32 | 4 |
| gyrA + parC + parE triple mutant | 1 | 16 | >32 | - | - |
| Efflux pump mutant | 0.12 | 0.25 | - | - | - |
| Ciprofloxacin-Resistant (MIC ≥ 4 µg/mL) | 1 (MIC₉₀) | - | - | - | - |
| Levofloxacin-Resistant (MIC ≥ 4 µg/mL) | 1 (MIC₉₀) | - | - | - | - |
Data compiled from multiple sources.[1][4][5][6][7][8]
Experimental Protocols
The data presented in this guide is primarily derived from two key experimental methodologies: Broth Microdilution Susceptibility Testing for the determination of Minimum Inhibitory Concentration (MIC) and in vitro Pharmacodynamic Models to assess the time-course of antibacterial activity.
Broth Microdilution Susceptibility Testing Protocol (Based on CLSI Guidelines)
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents are prepared in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: The microdilution trays, containing 100 µL of the diluted antimicrobial agents per well, are inoculated with 5 µL of the standardized bacterial suspension.
-
Incubation: The inoculated trays are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Pharmacodynamic Model Protocol
This model simulates the pharmacokinetic profile of an antibiotic in the human body and assesses its bactericidal or bacteriostatic activity over time.
-
Model Setup: A one-compartment model is typically used, consisting of a central culture chamber containing the bacterial inoculum in a suitable broth medium. Peristaltic pumps are used to infuse fresh medium (to simulate drug clearance) and to remove the culture medium.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) is introduced into the central chamber.
-
Simulation of Pharmacokinetics: The antibiotic is introduced into the model to simulate human serum concentrations after a specific dose. The system is programmed to mimic the drug's half-life by diluting the culture with fresh medium at a calculated rate.
-
Sampling: Samples are collected from the central chamber at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Bacterial Viability Assessment: The number of viable bacteria in each sample is determined by plating serial dilutions onto appropriate agar (B569324) plates and counting the colony-forming units (CFU) after incubation.
-
Data Analysis: The change in bacterial count over time is plotted to determine the rate and extent of bacterial killing.
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance Pathways
This compound, like other fluoroquinolones, targets bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication, repair, and recombination.[2][3] Resistance to fluoroquinolones in Streptococcus pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes. An additional mechanism of resistance involves the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.
Caption: Mechanism of this compound and pathways to resistance.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
Garenoxacin and Beta-Lactam Synergy Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad range of antibiotics. Combination therapy, which can produce synergistic effects, is a key strategy to enhance therapeutic efficacy and combat resistance. This guide explores the potential synergistic relationship between garenoxacin (B1674628), a des-F(6)-quinolone, and beta-lactam antibiotics against MRSA.
This compound: Standalone Performance Against MRSA
This compound has demonstrated potent in vitro and in vivo activity against a range of Gram-positive organisms, including MRSA. Its efficacy is attributed to its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
In Vitro Susceptibility
Studies have established the Minimum Inhibitory Concentration (MIC) values of this compound against MRSA, indicating its antibacterial potency. The MIC90, the concentration required to inhibit the growth of 90% of isolates, for this compound against MRSA has been reported to be 2 mg/L.
Bactericidal Activity
Time-kill assays have shown that this compound exhibits rapid bactericidal activity against staphylococci. At a concentration of 4 times its MIC, this compound can achieve a ≥3 log10 reduction in viable bacterial counts (cfu/mL) within 3 hours.
Synergy of Beta-Lactams with Other Antimicrobials Against MRSA: Established Mechanisms
Synergistic interactions between beta-lactams and other antibiotics against MRSA have been documented and are generally attributed to a few key mechanisms:
-
Enhanced Binding and Uptake: Beta-lactams can increase the binding of other antibiotics, such as daptomycin, to the bacterial cell membrane, thereby amplifying their disruptive effects.
-
Alteration of Cell Wall Permeability: Some compounds can increase the permeability of the bacterial cell wall, allowing beta-lactams to reach their target penicillin-binding proteins (PBPs) more effectively.
-
Inhibition of Resistance Mechanisms: Certain agents can suppress the expression of genes responsible for beta-lactam resistance, such as the mecA gene which encodes for the altered penicillin-binding protein 2a (PBP2a) in MRSA.
-
The "Seesaw Effect": In some instances, reduced susceptibility to one class of antibiotics (e.g., glycopeptides or lipopeptides) can lead to increased susceptibility to beta-lactams.
Proposed Hypothetical Mechanism of Synergy: this compound and Beta-Lactams
Based on the known mechanisms of both antibiotic classes, a potential synergistic interaction between this compound and beta-lactams against MRSA could be hypothesized. This compound, by inhibiting DNA gyrase and topoisomerase IV, disrupts DNA replication and repair, which could induce stress responses in the bacterial cell. This stress may lead to alterations in cell wall synthesis and turnover, potentially exposing PBP2a or other PBPs more effectively to the action of beta-lactams. Conversely, the cell wall-damaging effects of beta-lactams could enhance the penetration of this compound to its intracellular targets.
Caption: Hypothetical mechanism of synergy between this compound and beta-lactams against MRSA.
Experimental Protocols for Synergy Testing
To empirically determine the synergistic potential of this compound and beta-lactams against MRSA, the following standard in vitro methods are recommended.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
1. Preparation of Materials:
-
MRSA isolates and a quality control strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of this compound and the chosen beta-lactam antibiotic.
-
96-well microtiter plates.
2. Inoculum Preparation:
-
Culture the MRSA isolate on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the antibiotics. Serially dilute this compound along the rows and the beta-lactam along the columns.
-
Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotic.
4. Incubation and Reading:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
5. Data Analysis:
-
Calculate the FIC for each drug: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Beta-lactam.
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
1. Preparation:
-
Prepare MRSA inoculum in CAMHB to a starting density of approximately 10⁶ CFU/mL.
-
Prepare flasks with CAMHB containing the antibiotics at specific concentrations (e.g., 0.5 x MIC, 1 x MIC) alone and in combination. Include a growth control flask.
2. Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.
Caption: Experimental workflow for synergy testing.
Conclusion
While direct evidence for the synergy between this compound and beta-lactams against MRSA is currently lacking, the established principles of antimicrobial synergy and the individual potency of this compound suggest that such a combination could be a promising area for future research. The experimental protocols outlined in this guide provide a robust framework for investigating this potential synergy. Further studies are warranted to explore this combination, which could offer a valuable therapeutic strategy in the ongoing battle against MRSA infections.
Garenoxacin's Preclinical Efficacy: A Comparative Analysis Against Standard-of-Care Antibiotics
Garenoxacin (B1674628), a des-F(6) quinolone, has demonstrated potent in vitro and in vivo activity against a broad spectrum of respiratory pathogens. This guide provides a comparative overview of this compound's efficacy in preclinical models against standard-of-care fluoroquinolones and other antibiotics, supported by experimental data from various studies.
In Vitro Susceptibility
This compound exhibits robust in vitro activity against key community-acquired respiratory tract infection (CA-RTI) pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its potency is often superior to that of other fluoroquinolones.
Table 1: Comparative In Vitro Activity (MIC90) of this compound and Other Fluoroquinolones Against Respiratory Pathogens
| Organism | This compound (µg/mL) | Moxifloxacin (µg/mL) | Levofloxacin (B1675101) (µg/mL) | Ciprofloxacin (B1669076) (µg/mL) |
| Streptococcus pneumoniae | 0.06 - 0.12[1][2] | 0.12[1] | 1[1] | 2[1] |
| Haemophilus influenzae | ≤0.03[1][2] | - | - | - |
| Moraxella catarrhalis | ≤0.03[1][2] | - | - | - |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Notably, this compound's potency against S. pneumoniae was reported to be 16- to 32-fold greater than levofloxacin or ciprofloxacin and 2-fold superior to moxifloxacin.[1] Even against ciprofloxacin- or levofloxacin-resistant S. pneumoniae, a high percentage of strains (90.6% to 97.5%) remained susceptible to this compound.[1]
This compound's activity is also maintained against strains with mutations in the quinolone resistance-determining region (QRDR). Generally, three to four QRDR mutations are required to elevate this compound MIC values to ≥2 µg/mL.[1] Studies on S. pneumoniae mutants have shown that this compound has a significantly narrower mutant selection window and lower mutant prevention concentrations compared to other quinolones, suggesting a lower potential for resistance development.[3]
In Vivo Efficacy in a Murine Pneumonia Model
This compound's efficacy has been evaluated in a murine model of pneumonia, demonstrating high survival rates and significant bacterial load reduction.
Table 2: In Vivo Efficacy of this compound vs. Trovafloxacin in a Mouse Pneumonia Model with S. pneumoniae
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| This compound | 25 | 85 - 100 |
| This compound | 50 | 85 - 100 |
| Trovafloxacin | 25 | Effective |
| Trovafloxacin | 200 | Ineffective against double/triple mutants |
Data from a study involving wild-type and quinolone-resistant S. pneumoniae strains.[4][5]
In a mixed-infection murine pneumonia model with S. pneumoniae and Parvimonas micra, this compound demonstrated significantly higher in vivo antimicrobial activity against S. pneumoniae compared to levofloxacin. The change in bacterial count in the lungs after 24 hours of treatment was -2.02 ± 0.99 log10 CFU/mL for this compound, compared to -0.97 ± 0.61 log10 CFU/mL for levofloxacin.[6]
Experimental Protocols
-
Method: Broth microdilution method was utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator agents.[1]
-
Isolates: A large collection of pathogenic isolates associated with community-acquired respiratory tract infections were tested, including 18,887 Streptococcus pneumoniae, 15,555 Haemophilus influenzae, and 5,981 Moraxella catarrhalis.[1]
-
Procedure: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test organism is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Animal Model: Swiss mice were used for the acute pneumonia model.[4]
-
Infection: Mice were infected with virulent, encapsulated S. pneumoniae strains, including wild-type and isogenic mutants with varying levels of quinolone resistance.[4][5] The inoculum was 105 CFU for virulent strains and 107 CFU for less virulent strains.[4]
-
Treatment: this compound or a comparator antibiotic (e.g., trovafloxacin) was administered six times, every 12 hours, starting at either 3 or 18 hours post-infection.[4]
-
Efficacy Evaluation: Efficacy was assessed based on survival rates.[4][5] For some studies, the change in bacterial count in the lungs (Δlog10 CFU/mL) was calculated after 24 hours of treatment compared to pre-treatment counts.[6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Murine Pneumonia Model Workflow.
References
- 1. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
Garenoxacin and the Brain: A Comparative Analysis of Central Nervous System Penetration
For Researchers, Scientists, and Drug Development Professionals
The ability of an antibiotic to penetrate the central nervous system (CNS) is a critical factor in the successful treatment of bacterial infections within the brain and cerebrospinal fluid (CSF). This guide provides a comparative analysis of the CNS penetration of garenoxacin (B1674628), a des-F(6)-quinolone, against other prominent fluoroquinolones. This objective comparison is supported by available experimental data to inform research and drug development in the context of CNS infections.
Comparative Analysis of CNS Penetration
In contrast, several other fluoroquinolones have demonstrated significant penetration into the CNS. The table below summarizes key CNS penetration data for selected fluoroquinolones based on preclinical and clinical studies. The primary metric for comparison is the ratio of the area under the concentration-time curve (AUC) in the CSF to that in the plasma (AUC CSF/plasma), which is considered the most reliable measure of CNS penetration[2].
| Fluoroquinolone | Animal Model | AUC CSF/plasma Ratio (%) | Key Findings & Citations |
| This compound | Animals | Data not available. Described as having poor distribution to the cerebrum and spinal cord. | [1] |
| Levofloxacin | Rabbit | 53 - 76% | Demonstrated good penetration into the CSF in a rabbit meningitis model.[3] |
| Moxifloxacin | Rabbit | ~30% | Showed penetration into the CSF. |
| Gatifloxacin | Rabbit | 46 - 56% | Exhibited excellent penetration into the CSF in a rabbit meningitis model.[4] |
| Ciprofloxacin | Human | 10 - 40% | Penetration is variable and generally lower than newer fluoroquinolones. |
| Ofloxacin | Human | 40 - 90% | Demonstrates good penetration into the CSF. |
Experimental Protocols
The determination of antibiotic CNS penetration typically involves the simultaneous measurement of drug concentrations in the plasma and CSF over a period of time. The following outlines a general experimental protocol based on methodologies described in the scientific literature for fluoroquinolones.
Animal Models for CNS Penetration Studies
A common approach involves the use of animal models, such as rabbits, to study the pharmacokinetics of antibiotics in the CNS.
-
Animal Preparation: Healthy adult rabbits are often used. To mimic a CNS infection, bacterial meningitis can be induced by intracisternal injection of a pathogen like Streptococcus pneumoniae.
-
Drug Administration: The fluoroquinolone is typically administered intravenously to ensure complete bioavailability and controlled dosing.
-
Sample Collection:
-
Cerebrospinal Fluid (CSF): CSF samples are collected at predetermined time points via a cisternal puncture or from a pre-implanted intracisternal catheter.
-
Blood (Plasma): Blood samples are collected concurrently with CSF samples, usually from an ear artery or vein. The blood is then centrifuged to separate the plasma.
-
-
Drug Concentration Analysis: The concentrations of the antibiotic in the plasma and CSF samples are determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Pharmacokinetic Analysis: The concentration-time data for both plasma and CSF are used to calculate pharmacokinetic parameters, including the AUC. The ratio of AUC CSF to AUC plasma is then calculated to determine the extent of CNS penetration.
Factors Influencing CNS Penetration of Fluoroquinolones
The ability of a fluoroquinolone to cross the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) is governed by several physicochemical and physiological factors.
Generally, small, lipophilic molecules with low plasma protein binding exhibit better CNS penetration. Inflammation of the meninges can increase the permeability of the BBB, leading to higher drug concentrations in the CSF. Conversely, active efflux transporters at the BBB can pump drugs out of the CNS, thereby reducing their concentration.
Conclusion
The available evidence suggests that this compound has limited penetration into the central nervous system, distinguishing it from several other fluoroquinolones that demonstrate moderate to excellent CNS distribution. This characteristic is a critical consideration for drug development and clinical application, particularly in the context of treating CNS infections. For researchers, this highlights a potential area for further investigation to precisely quantify the CNS penetration of this compound and to understand the underlying mechanisms for its differential distribution compared to other members of the fluoroquinolone class. This comparative analysis underscores the importance of considering the specific pharmacokinetic properties of each antibiotic when selecting agents for development or for the treatment of infections within the central nervous system.
References
- 1. Pharmacokinetics of this compound in laboratory animal species - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 2. foamid.com [foamid.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of Gatifloxacin in Cerebrospinal Fluid in Experimental Cephalosporin-Resistant Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin's Bactericidal Efficacy Against Persister Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Garenoxacin's bactericidal activity, with a special focus on its potential against bacterial persister cells. This document synthesizes available data, details relevant experimental protocols, and visualizes key molecular pathways implicated in bacterial persistence.
Bacterial persister cells, a subpopulation of dormant, antibiotic-tolerant cells, are a significant challenge in treating chronic and recurrent infections. Their non-growing state renders them insensitive to many conventional antibiotics that target active cellular processes. Fluoroquinolones, like this compound, are a class of antibiotics known for their bactericidal action. This guide explores the evidence for this compound's activity and compares it with other antibiotics in the context of persister cell eradication.
Comparative Bactericidal Activity
While direct, head-to-head studies on the bactericidal activity of this compound specifically against persister cells are limited in the current scientific literature, we can infer its potential by examining its known bactericidal properties against actively growing bacteria and comparing the performance of other fluoroquinolones against persister cells.
This compound, a des-F(6)-quinolone, has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria[1][2]. Time-kill studies have shown that this compound can rapidly reduce viable bacterial counts. For instance, against staphylococci, a greater than or equal to 3 log10 decrease in viable counts (cfu/mL) was observed within 3 hours at 4 times the minimum inhibitory concentration (MIC)[1].
To provide a comparative context, the following tables summarize the bactericidal activity of this compound against normally growing bacteria and the activity of other fluoroquinolones against persister cells or in conditions promoting their formation (e.g., stationary phase, biofilms).
Table 1: Bactericidal Activity of this compound against Actively Growing Bacteria
| Bacterial Species | Condition | This compound Concentration | Time to ≥3 log10 kill | Reference |
| Staphylococcus aureus | Exponential Phase | 4 x MIC | 3 hours | [1] |
| Anaerobic bacteria (various) | - | 2 x MIC | 24-48 hours for 17-19 out of 20 strains | [3][4] |
| Streptococcus pneumoniae | Wild Type | 2-8 µg/mL | Comparable to levofloxacin (B1675101) against wild-type | [5] |
Table 2: Bactericidal Activity of Other Fluoroquinolones against Persister Cells or Biofilms
| Antibiotic | Bacterial Species | Condition | Key Findings | Reference |
| Moxifloxacin | Staphylococcus aureus | Biofilm | Showed concentration-dependent killing of biofilm-embedded cells. | [6] |
| Ciprofloxacin (B1669076) | Pseudomonas aeruginosa | Planktonic Persisters | Induced persister cell formation; biphasic killing pattern observed. | [7] |
| Ofloxacin | Escherichia coli, S. aureus, P. aeruginosa | Stationary Phase & Biofilm | Stationary-phase cultures showed higher persister levels compared to log-phase. | [8] |
| Sitafloxacin | Pseudomonas aeruginosa | Biofilm & Persisters | Demonstrated strong activity against biofilms and persisters. | [9] |
Experimental Protocols
The validation of bactericidal activity against persister cells requires specific and meticulous experimental protocols. Below are detailed methodologies for key experiments in this field.
Induction and Isolation of Persister Cells
Objective: To generate a population of bacteria enriched with persister cells for subsequent antibiotic testing.
Protocol (Example for Staphylococcus aureus):
-
Culture Preparation: Inoculate a single colony of S. aureus into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture into fresh broth to an optical density at 600 nm (OD600) of 0.05.
-
Growth to Stationary Phase: Incubate the culture at 37°C with shaking until it reaches the stationary phase (typically 18-24 hours). Stationary phase cultures have a higher proportion of persister cells.
-
Antibiotic Treatment for Persister Enrichment: Add a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin at 100x MIC) to the stationary phase culture.
-
Incubation: Incubate for a defined period (e.g., 24 hours) at 37°C with shaking to kill the non-persister cells.
-
Harvesting Persisters: Centrifuge the culture to pellet the cells.
-
Washing: Wash the pellet twice with sterile phosphate-buffered saline (PBS) to remove residual antibiotic.
-
Resuspension: Resuspend the final pellet in fresh, antibiotic-free medium for use in subsequent assays.
Minimum Bactericidal Concentration (MBC) for Persister Cells (MBC-P)
Objective: To determine the lowest concentration of an antibiotic required to kill 99.9% of a persister cell population.
Protocol:
-
Prepare Persister Cell Suspension: Isolate persister cells as described in the protocol above and adjust the cell density to a standardized concentration (e.g., 10^6 CFU/mL) in fresh broth.
-
Prepare Antibiotic Dilutions: Perform a serial dilution of the test antibiotic (e.g., this compound) in a 96-well microtiter plate.
-
Inoculation: Add the persister cell suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determine Viable Counts: After incubation, plate a small volume from each well onto antibiotic-free agar (B569324) plates.
-
Incubate Agar Plates: Incubate the agar plates at 37°C for 24-48 hours, or until colonies are visible.
-
Calculate MBC-P: The MBC-P is the lowest antibiotic concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Assay for Persister Cells
Objective: To evaluate the rate at which an antibiotic kills persister cells over time.
Protocol:
-
Prepare Persister Cell Suspension: Isolate persister cells and resuspend them in fresh broth to a standardized density.
-
Add Antibiotic: Add the test antibiotic at a specific concentration (e.g., a multiple of the MIC or a clinically relevant concentration) to the persister cell suspension. An untreated control culture should be run in parallel.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile PBS and plate onto antibiotic-free agar.
-
Incubate and Count Colonies: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot Time-Kill Curve: Plot the log10 CFU/mL against time for both the treated and control cultures. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Signaling Pathways in Persister Formation
The formation of persister cells is a complex process regulated by multiple signaling pathways. Understanding these pathways is crucial for developing novel anti-persister strategies.
SOS Response and Persister Formation
DNA damage, which can be induced by fluoroquinolones, triggers the SOS response, a key pathway in persister formation[6][10]. This response involves the activation of RecA, which in turn leads to the cleavage of the LexA repressor, derepressing a host of genes involved in DNA repair and, in some cases, toxin-antitoxin (TA) modules that promote dormancy[6][10].
Caption: The SOS response pathway leading to persister cell formation.
Toxin-Antitoxin (TA) Systems
TA systems are genetic modules that encode a stable toxin and a labile antitoxin[3][4][11]. Under stressful conditions, the antitoxin is degraded, freeing the toxin to inhibit essential cellular processes like translation or DNA replication, thereby inducing a dormant, persister state[4][11].
Caption: Mechanism of a Type II Toxin-Antitoxin system in persister formation.
Stringent Response Pathway
Nutrient limitation triggers the stringent response, characterized by the accumulation of the alarmone (p)ppGpp[5][12][13]. (p)ppGpp globally reprograms transcription and translation, leading to a decrease in metabolic activity and the induction of a persistent state[5][12].
Caption: The stringent response pathway leading to bacterial persistence.
Conclusion
While this compound is a potent bactericidal agent against a wide range of actively growing bacteria, its efficacy specifically against persister cells has not been extensively documented in publicly available research. The comparative data from other fluoroquinolones suggest that this class of antibiotics does have activity against persisters, although the level of effectiveness can vary. The provided experimental protocols offer a framework for future studies to directly assess this compound's anti-persister capabilities. Furthermore, a deeper understanding of the signaling pathways that govern persister formation will be instrumental in the development of novel therapeutic strategies to combat chronic and recurrent bacterial infections. Further research is warranted to fully validate the bactericidal activity of this compound against these resilient bacterial subpopulations.
References
- 1. Interaction of RecA mediated SOS response with bacterial persistence, biofilm formation, and host response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plausible role of bacterial toxin-antitoxin system in persister cell formation and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxin–antitoxin systems and their role in disseminating and maintaining antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Persister Cell Formation and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxin-Antitoxin systems: Their role in persistence, biofilm formation, and pathogenicity - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. Signaling-Mediated Bacterial Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Variable Persister Gene Interactions with (p)ppGpp for Persister Formation in Escherichia coli [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Garenoxacin Demonstrates Superior Efficacy in a Preclinical Model of Mixed Bacterial Pneumonia
For Immediate Release
A recent comparative study has highlighted the superior in vivo efficacy of garenoxacin (B1674628) over levofloxacin (B1675101) in a murine model of mixed-species bacterial pneumonia. This research provides compelling preclinical evidence for the potential of this compound as a potent therapeutic agent for complex respiratory infections involving both aerobic and anaerobic bacteria.
In a study designed to mimic the polymicrobial nature of community-acquired pneumonia (CAP), this compound demonstrated significantly greater bactericidal activity against Streptococcus pneumoniae and notable efficacy against Parvimonas micra when compared to levofloxacin. These findings are particularly relevant for clinicians and drug development professionals seeking effective treatments for infections where a single pathogen may not be the sole causative agent.
Comparative Efficacy in a Murine Pneumonia Model
The core of the investigation involved a murine pneumonia model with a mixed infection of Streptococcus pneumoniae D-6888 and Parvimonas micra No. 242.[1] The primary endpoint was the change in bacterial count in the lungs after 24 hours of treatment.
This compound (GRNX) exhibited a statistically significant, more potent effect against S. pneumoniae compared to levofloxacin (LVFX).[1] Furthermore, this compound displayed a trend towards greater activity against the anaerobic P. micra.[1]
| Parameter | This compound (GRNX) | Levofloxacin (LVFX) | p-value |
| Change in S. pneumoniae lung count (Δlog10 CFU/mL) | -2.02 ± 0.99 | -0.97 ± 0.61 | 0.0188 |
| Change in P. micra lung count (Δlog10 CFU/mL) | -1.12 ± 0.56 | -0.61 ± 0.43 | 0.1029 |
| Table 1: In Vivo Antimicrobial Activity in a Murine Mixed-Infection Pneumonia Model.[1] |
The minimum inhibitory concentrations (MICs) of the antibiotics, which represent their in vitro potency, were also determined. This compound showed lower MICs against both pathogens compared to levofloxacin, indicating a higher intrinsic activity.
| Organism | This compound (GRNX) MIC (mg/L) | Levofloxacin (LVFX) MIC (mg/L) |
| S. pneumoniae D-6888 | 0.06 | 0.5 |
| P. micra No. 242 | 0.03 | 0.12 |
| Table 2: Minimum Inhibitory Concentrations (MICs).[1] |
Broader Spectrum of Activity
Beyond this specific mixed-infection model, this compound has demonstrated a broad spectrum of activity against a range of clinically relevant pathogens. In a rat model of experimental endocarditis, this compound was highly effective, sterilizing 90% of vegetations infected with both penicillin-susceptible and penicillin-resistant viridans group streptococci (VGS).[2] In contrast, levofloxacin was less effective against these strains.[2]
Clinical studies have also supported the efficacy of this compound in treating respiratory tract infections, with high bacterial eradication rates for key pathogens including Staphylococcus aureus (90.9%), Streptococcus pneumoniae (99.2%), and Haemophilus influenzae (98.2%).[3]
Experimental Protocol: Murine Pneumonia Mixed-Infection Model
The experimental workflow for the murine pneumonia model provides a clear understanding of the study's design.
Figure 1: Experimental workflow for the murine pneumonia mixed-infection model.
Methodology:
Specific pathogen-free female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[1] The mice were then intratracheally inoculated with a mixed bacterial suspension of S. pneumoniae D-6888 and P. micra No. 242.[1] Twenty-four hours after infection, the mice were treated with subcutaneous injections of either this compound or levofloxacin. The antimicrobial activity was assessed by determining the change in the number of viable bacteria in the lungs at 24 hours post-treatment compared to the count at 0 hours (pre-treatment).[1]
Conclusion
The available data from this preclinical mixed-infection model strongly suggest that this compound is a highly effective antimicrobial agent, outperforming levofloxacin in the context of polymicrobial pneumonia. Its potent in vivo activity against both a key aerobic pathogen (S. pneumoniae) and an anaerobic species (P. micra) underscores its potential as a valuable treatment option for complex respiratory infections. These findings, coupled with its broader spectrum of activity, warrant further investigation and position this compound as a promising candidate for addressing the challenges of mixed bacterial infections.
References
- 1. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in Treatment of Experimental Endocarditis Due to Staphylococcus aureus or Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Garenoxacin's safety profile with other fluoroquinolones
A comprehensive analysis of clinical trial data and experimental studies reveals that garenoxacin (B1674628), a des-F(6) quinolone, exhibits a favorable safety profile compared to other widely used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. This comparison, crucial for researchers, scientists, and drug development professionals, highlights notable differences in the incidence of adverse events related to phototoxicity, cardiotoxicity, dysglycemia, and central nervous system (CNS) effects.
This compound has demonstrated a lower propensity for certain class-specific adverse reactions, positioning it as a potentially safer alternative in the therapeutic armamentarium against bacterial infections. The following guide provides a detailed comparative analysis, supported by quantitative data and experimental methodologies.
Comparative Safety Analysis: this compound vs. Other Fluoroquinolones
A review of available clinical trial data indicates that this compound is generally well-tolerated. The most frequently reported adverse events are mild gastrointestinal disturbances. A Phase III study reported nausea and diarrhea at rates of 4% each for patients treated with this compound.[1]
For a clear comparison, the following table summarizes the incidence of key adverse events associated with this compound and other prominent fluoroquinolones. It is important to note that direct head-to-head comparative trials for all adverse events are limited, and some data are derived from individual drug studies and post-marketing surveillance.
| Adverse Event | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Phototoxicity | Low Potential | Moderate Potential | Low to Moderate Potential | Low Potential |
| Cardiotoxicity (QTc Prolongation) | No clinically relevant effects reported | Low risk (<2 ms (B15284909) increase)[2] | 5-6 ms increase[2] | 6-16 ms increase[3] |
| Dysglycemia (Hypoglycemia/Hyperglycemia) | Events reported, particularly in at-risk patients | Hypoglycemia not reported in one study; Hyperglycemia: 39.0%[4] | Hypoglycemia: 6.0%; Hyperglycemia: 70.0%[4] | Hypoglycemia: 11.1%; Hyperglycemia: 33.3%[4] |
| Central Nervous System (CNS) Effects | Weaker potential for convulsions and dizziness in preclinical studies[4] | 1-6% (headache, restlessness, dizziness, insomnia)[5] | Highest incidence of ADRs in one study[6] | Associated with delirium/psychosis[7] |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of safety data, understanding the methodologies employed in key safety-assessing experiments is paramount.
Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
The 3T3 NRU phototoxicity test is a standardized in vitro method used to assess the phototoxic potential of substances.
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well microplates.
-
Pre-incubation: Two plates per test substance are pre-incubated with various concentrations of the fluoroquinolone for one hour.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light (e.g., 5 J/cm²), while the other plate is kept in the dark.
-
Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The dye is extracted, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The concentration-response curves of the substance in the presence and absence of light are compared to calculate a Photo-Irritancy Factor (PIF). A PIF of ≥ 5 is indicative of phototoxic potential.
Cardiotoxicity Assessment: Clinical Evaluation of QTc Interval
The assessment of a drug's potential to prolong the QT interval is a critical component of cardiovascular safety evaluation, guided by the ICH E14 document.
Methodology:
-
Baseline ECG: A baseline 12-lead electrocardiogram (ECG) is obtained from participants before drug administration.
-
Drug Administration: Participants receive the fluoroquinolone at the therapeutic dose for a specified duration (e.g., 7 days).
-
ECG Monitoring: ECGs are recorded at multiple time points after drug administration, including at the time of peak plasma concentration (Tmax) and at steady-state.
-
QT Interval Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T wave. To correct for heart rate, formulas such as Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR) are used.
-
Data Analysis: The change in QTc interval from baseline is calculated for each participant. The primary endpoint is typically the largest time-matched mean difference in QTc between the drug and placebo. An increase of clinical concern is generally considered to be a mean increase of >5 ms with the upper bound of the 95% confidence interval >10 ms.[8]
Dysglycemia Assessment in Clinical Trials
Monitoring for glucose abnormalities is an important safety measure in clinical trials of fluoroquinolones, especially in patients with diabetes mellitus.
Methodology:
-
Patient Population: The study includes patients with and without a history of diabetes. Concomitant use of antidiabetic medications is documented.
-
Baseline Glucose Measurement: Fasting blood glucose and HbA1c levels are measured at the screening visit.
-
Blood Glucose Monitoring: Patients are instructed to self-monitor their blood glucose (SMBG) at specified times throughout the study. In-clinic blood glucose measurements are also taken at regular intervals.
-
Adverse Event Reporting: All episodes of hypoglycemia (blood glucose <70 mg/dL) and hyperglycemia (blood glucose >150 mg/dL) are recorded as adverse events, along with their severity and any required interventions.[4]
-
Data Analysis: The incidence of hypoglycemic and hyperglycemic events is compared between the fluoroquinolone and comparator groups. Odds ratios are often calculated to assess the relative risk.
Assessment of Central Nervous System (CNS) Adverse Events
The evaluation of CNS adverse events in clinical trials relies on systematic monitoring and standardized reporting.
Methodology:
-
Symptom Monitoring: Patients are monitored for the emergence of CNS symptoms such as headache, dizziness, insomnia, anxiety, and more severe reactions like confusion, hallucinations, or seizures. This can be done through patient diaries, questionnaires, and direct questioning by investigators at each study visit.
-
Standardized Terminology: Adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting.
-
Causality Assessment: Investigators assess the relationship between the study drug and the reported CNS adverse event.
-
Data Analysis: The incidence of specific CNS adverse events is compared between the treatment and control groups. The time to onset and duration of the events are also analyzed.
Visualizing Experimental Workflows and Relationships
To further clarify the methodologies and logical connections, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Three Fluoroquinolones on QT Analysis After Standard Treatment Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the appropriate use of commonly prescribed fluoroquinolones and the risk of dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Garenoxacin Disposal: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like garenoxacin (B1674628) is a critical component of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination and potential health risks. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the this compound waste is a RCRA hazardous waste. This involves two key assessments:
-
Check the RCRA Lists (P and U Lists): Review the EPA's P and U lists of hazardous commercial chemical products.[4][5][6] These lists can be found in 40 CFR § 261.33. If this compound is listed as the sole active ingredient of a discarded commercial chemical product, it is considered a hazardous waste.[4][6][7]
-
Evaluate for Hazardous Characteristics: If this compound is not on the P or U lists, you must determine if it exhibits any of the four characteristics of hazardous waste as defined by the EPA:[3]
-
Ignitability: The substance has a flashpoint of less than 140°F (60°C).[8][9]
-
Corrosivity: The substance has a pH of less than or equal to 2 or greater than or equal to 12.5, or it corrodes steel at a rate greater than 6.35 mm per year.[8][9][10]
-
Reactivity: The substance is unstable, reacts violently with water, or can generate toxic gases.[8][9]
-
Toxicity: The substance contains contaminants at concentrations equal to or greater than those listed in the Toxicity Characteristic table (40 CFR § 261.24) when tested using the Toxicity Characteristic Leaching Procedure (TCLP).[2][9]
-
To obtain this information, consult the detailed Safety Data Sheet (SDS) for this compound, or it may be necessary to conduct analytical testing through an accredited laboratory.
Step 2: Segregation and Labeling
Proper segregation and labeling of waste are crucial to prevent accidental mixing and ensure correct disposal.
| Waste Type | Container Color/Labeling |
| Non-Hazardous Pharmaceutical Waste | Blue containers are typically used.[11] The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration." |
| Hazardous Pharmaceutical Waste | Black containers are typically used for RCRA hazardous pharmaceutical waste.[12] The container must be labeled with the words "Hazardous Waste" and the specific RCRA waste codes determined in Step 1. |
Step 3: Disposal Procedures
Based on the hazardous waste determination, follow the appropriate disposal path.
Disposal of Non-Hazardous this compound Waste
If this compound is determined to be non-hazardous, it should still be managed responsibly to prevent environmental release.
Recommended Disposal Method: Incineration
The preferred method for disposing of non-hazardous pharmaceutical waste is incineration at a permitted facility.[13][14][15] This method destroys the active pharmaceutical ingredient.
Procedural Steps:
-
Segregate: Place the non-hazardous this compound waste in a designated, properly labeled container (typically a blue bin).[11]
-
Storage: Store the container in a secure area, inaccessible to unauthorized personnel.[11]
-
Collection: Arrange for collection by a licensed medical or pharmaceutical waste management vendor.
-
Documentation: Retain all documentation, including manifests and certificates of destruction, provided by the waste vendor.[11]
Practices to Avoid for Non-Hazardous Pharmaceutical Waste:
-
Do not dispose of in regular trash. [11]
-
Do not flush down the drain or toilet. [13][14] Wastewater treatment plants are generally not equipped to remove pharmaceutical compounds.
-
Do not mix with hazardous waste. [11]
Disposal of Hazardous this compound Waste
If this compound is determined to be a RCRA hazardous waste, it must be managed according to strict federal and state regulations.
Required Disposal Method: Hazardous Waste Incineration
Hazardous pharmaceutical waste must be treated at a permitted hazardous waste treatment, storage, and disposal facility (TSDF), which typically involves incineration.[12][13]
Procedural Steps:
-
Segregate and Contain: Place the hazardous this compound waste in a designated, properly labeled black container with the correct RCRA waste codes.[12]
-
Storage: Accumulate the waste in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) in compliance with RCRA generator status requirements.
-
Manifesting: A Uniform Hazardous Waste Manifest must be completed for the transportation of the waste off-site.
-
Transportation: The waste must be transported by a licensed hazardous waste hauler.
-
Disposal: The waste must be sent to a permitted RCRA TSDF for treatment and disposal.
-
Record Keeping: Maintain all records, including manifests and certificates of destruction, for a minimum of three years.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical inactivation of this compound in a laboratory setting. The most reliable and compliant method of rendering the compound inactive is through high-temperature incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. trdsf.com [trdsf.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. Ignitable, Reactive, Toxic, Corrosive – EHS [ehs.mit.edu]
- 10. umkc.edu [umkc.edu]
- 11. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. Veterinary Compliance Assistance [vetca.org]
- 15. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Garenoxacin
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Garenoxacin. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound is a quinolone antibiotic.[1] While specific occupational exposure limits have not been established, it is prudent to handle this compound with a comprehensive safety protocol to minimize potential exposure.[2][3][4]
Personal Protective Equipment (PPE) at a Glance
A multi-layered approach to PPE is essential when handling this compound, particularly when the potential for dust or aerosol generation exists.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical impermeable gloves (inspected prior to use).[2][3] Fire/flame resistant and impervious clothing.[3] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] | Prevents skin contact with the compound. Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[5] |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or irritation is experienced.[3] Use in areas with appropriate exhaust ventilation.[4] | Minimizes inhalation of dust or aerosols.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Procedures:
-
Receiving and Unpacking:
-
Wear appropriate PPE, including gloves and safety goggles.
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Unpack in a designated area, preferably in a ventilated enclosure, to contain any potential dust.
-
-
Storage:
-
Preparation and Handling:
-
Experimental Use:
-
Ensure all equipment is clean and functioning correctly.
-
Keep quantities to the minimum required for the experiment.
-
Clearly label all solutions and containers.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate cleaning agent after each use.
-
Remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Hierarchy of Controls
To effectively minimize exposure, a prioritized approach to safety measures should be implemented.
Hierarchy of Controls for this compound Handling
Caption: Prioritizing safety measures from most to least effective.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
General Disposal Guidelines:
-
Unused Product: If a drug take-back program is not available, do not flush down the toilet unless specifically instructed to do so.[6][7]
-
Contaminated Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be considered potentially hazardous waste.
-
Disposal Procedure:
-
Collect all this compound waste in a suitable, clearly labeled, and sealed container.[3]
-
For unused this compound, mix the powder with an unappealing substance like cat litter or used coffee grounds before placing it in a sealed container.[6][8]
-
Dispose of the sealed container in accordance with all applicable federal, state, and local regulations.[4][9] It is imperative to consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
-
References
- 1. This compound | CAS#:194804-75-6 | Chemsrc [chemsrc.com]
- 2. This compound MESYLATE - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. oncolink.org [oncolink.org]
- 8. dea.gov [dea.gov]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
